Garenoxacin Mesylate
Description
Propriétés
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTHEWGRXUAFKF-NVJADKKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048644 | |
| Record name | Garenoxacin mesylate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223652-90-2 | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223652-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garenoxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Garenoxacin mesylate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GARENOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXI6EF55FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Garenoxacin Mesylate: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Garenoxacin, a des-fluoro(6)-quinolone antibiotic, exhibits potent broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic and atypical pathogens.[1][2][3][4][5][6] Its efficacy is rooted in a highly targeted mechanism of action that disrupts essential bacterial DNA processes, leading to rapid bactericidal effects.[1][4] This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and the logical framework of experimental validation underpinning Garenoxacin's antibacterial strategy.
Core Mechanism: Dual Inhibition of Type II Topoisomerases
Garenoxacin Mesylate exerts its bactericidal effect by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2][4][7] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial intervention.[1][2]
Inhibition of DNA Gyrase
DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that accumulates ahead of the replication fork.[1] Garenoxacin binds to the DNA-gyrase complex, specifically targeting the A subunit of the enzyme.[7] This binding stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands.[1][7] The accumulation of these unrepaired breaks leads to catastrophic DNA damage and ultimately, cell death.[1][7]
Inhibition of Topoisomerase IV
Topoisomerase IV plays a crucial role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[1][7] Garenoxacin's inhibition of this enzyme prevents the proper segregation of newly replicated chromosomes into daughter cells.[7] This disruption of cell division contributes to the overall bactericidal effect of the drug.[2][7]
The dual-targeting nature of Garenoxacin is a significant advantage, as it is believed to contribute to its potent activity and a lower propensity for the development of bacterial resistance compared to quinolones that primarily target only one of the two enzymes.[1][8]
Quantitative Analysis of Enzyme Inhibition
Studies using purified enzymes from Staphylococcus aureus have quantified the inhibitory activity of Garenoxacin, demonstrating its potent and balanced action against both DNA gyrase and topoisomerase IV.
| Compound | Target Enzyme | IC50 (µg/mL) |
| Garenoxacin | Topoisomerase IV | 1.25 - 2.5 |
| DNA Gyrase | 1.25 | |
| Ciprofloxacin | Topoisomerase IV | 2.5 - 5.0 |
| DNA Gyrase | 10 |
Data sourced from studies on purified Staphylococcus aureus enzymes.[8][9]
As the data indicates, Garenoxacin exhibits potent inhibitory activity against both enzymes, with a notably greater potency against DNA gyrase—approximately 10-fold higher than that of ciprofloxacin.[8][9]
Spectrum of Activity and Minimum Inhibitory Concentrations (MICs)
Garenoxacin demonstrates efficacy against a wide array of pathogens, including those resistant to other antibiotic classes.[2]
| Organism | MIC90 (µg/mL) |
| Mycoplasma pneumoniae | 0.031 |
| Mycoplasma fermentans | ≤0.008 |
| Mycoplasma hominis | ≤0.008 |
| Ureaplasma spp. | 0.25 |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.[3]
Mechanisms of Resistance
Bacterial resistance to Garenoxacin primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding its target enzymes, namely gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV.[10] A single mutation in either target may lead to a modest increase in the MIC, whereas a combination of mutations in both can result in a significant decrease in susceptibility.[8][9] Efflux pump overexpression can also contribute to reduced susceptibility, though it has a minimal effect on Garenoxacin resistance on its own.[8][9]
Visualizing the Mechanism and Experimental Logic
Signaling Pathway of Garenoxacin's Action
References
- 1. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]
- 2. What is Garenoxacin Mesilate Hydrate used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. Garenoxacin (Mesylate hydrate) - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of garenoxacin (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activity of Garenoxacin against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Garenoxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin Mesylate, a potent des-fluoro(6) quinolone antibiotic, represents a significant advancement in the fight against a wide spectrum of bacterial pathogens. Developed by Toyama Chemical Co., Ltd., and marketed in Japan under the trade name Geninax, garenoxacin has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and pharmacological profile of this compound, tailored for professionals in the field of drug development and research.
Discovery and Development
Garenoxacin was discovered by Toyama Chemical Co., Ltd. in Tokyo, Japan.[1] It emerged from research efforts to develop new quinolone antibiotics with an improved spectrum of activity and safety profile. While it has been approved and used in Japan for treating various infections like respiratory and urinary tract infections, its journey in other parts of the world has been different.[1] Applications for marketing authorization were withdrawn in both the United States and Europe.
Mechanism of Action
Garenoxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1]
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. Garenoxacin binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after the DNA strands have been cleaved. This prevents the re-ligation of the strands, leading to double-strand breaks and ultimately, bacterial cell death.[3]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, garenoxacin prevents the proper segregation of replicated DNA into daughter cells, leading to a halt in cell division and subsequent cell death.[2][3]
This dual-targeting mechanism contributes to garenoxacin's broad spectrum of activity and its potency against various bacterial species.[1]
Caption: Mechanism of action of Garenoxacin.
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been detailed in various patents.[4][5][6] An improved process for the synthesis has also been described, aiming for higher yields and easier handling.[7] The core of the synthesis involves the construction of the quinolone backbone followed by the addition of the isoindole side chain.
A general synthetic route involves the following key steps:
-
Preparation of the quinolone core: This typically starts from a substituted benzoic acid derivative, which undergoes a series of reactions to form the bicyclic quinolone structure. A key intermediate is Ethyl-7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate.[7]
-
Coupling Reaction: The quinolone core is then coupled with a protected isoindole derivative, often using a palladium catalyst.[6]
-
Deprotection and Hydrolysis: The protecting groups are removed, and the ester is hydrolyzed to yield the carboxylic acid, Garenoxacin.
-
Salt Formation: Finally, Garenoxacin is reacted with methanesulfonic acid in a suitable non-hydroxylic solvent to form the mesylate salt.[4][6]
Caption: Generalized synthesis workflow for this compound.
Pharmacological Profile
Antibacterial Spectrum
Garenoxacin exhibits broad-spectrum activity against a variety of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (MSSA) | 0.03 | 0.03 |
| Staphylococcus aureus (MRSA) | 2 | 2 |
| Streptococcus pneumoniae | ≤0.06 | 0.12 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Moraxella catarrhalis | ≤0.03 | ≤0.03 |
| Streptococcus pyogenes | - | 0.25 |
| Bacteroides fragilis group | 0.5 | 2 |
| Prevotella spp. | 0.25 | 2 |
| Fusobacterium spp. | 0.25 | 0.5 |
| Clostridium spp. | 0.25 | 1 |
| Escherichia coli | ≤0.03 | >4 |
| Citrobacter spp. | 0.12 | 4 |
| Enterobacter cloacae | 0.12 | >4 |
| Data compiled from multiple sources.[8][9][10] |
Pharmacokinetics
Pharmacokinetic studies have shown that Garenoxacin is rapidly absorbed after oral administration, with a long elimination half-life that supports once-daily dosing.[11][12]
| Parameter | Value (at 400 mg dose) |
| Cmax (Peak Plasma Concentration) | ~6.0 - 7.4 µg/mL |
| Tmax (Time to Peak Concentration) | ~1.13 - 2.50 hours |
| AUC (Area Under the Curve) | ~100.7 - 128.0 µg·h/mL |
| Half-life (t1/2) | ~13.3 - 17.8 hours |
| Renal Excretion (unchanged) | ~30 - 50% |
| Data from studies in healthy volunteers and patients with severe renal failure.[11][12][13] |
Clinical Efficacy and Safety
Clinical trials have demonstrated the high efficacy of garenoxacin in treating various infections, particularly those of the respiratory tract.
| Indication | Efficacy Rate | Bacterial Eradication Rate |
| Upper Respiratory Tract Infections (overall) | 80% - 100% | 98% |
| Acute Sinusitis | 84% | - |
| Bacterial Pneumonia | 92% - 96% | - |
| Streptococcus pneumoniae | - | 99.2% |
| Haemophilus influenzae | - | 98.2% |
| Acute Exacerbation of Chronic Bronchitis | 85% | - |
| Data compiled from multiple clinical studies.[14][15][16] |
Garenoxacin is generally well-tolerated. The most common adverse events reported in clinical trials were mild and included diarrhea and nausea.[17]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)
A standardized method for determining the MIC of garenoxacin against anaerobic bacteria is the agar dilution method.[8]
Caption: Workflow for MIC determination by agar dilution.
Protocol Steps:
-
Preparation of Antibiotic Stock Solutions: A stock solution of garenoxacin is prepared and then serially diluted to create a range of concentrations.
-
Preparation of Agar Plates: The antibiotic dilutions are added to molten agar (e.g., Brucella agar supplemented with blood, hemin, and vitamin K1 for anaerobes) and poured into petri dishes.[8] A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth, and the suspension is standardized to a specific turbidity, typically equivalent to a 0.5 McFarland standard, to deliver approximately 10^5 colony-forming units (CFU) per spot.[8]
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions.
-
Incubation: The plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for 48 hours).
-
Reading and Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of garenoxacin that completely inhibits visible growth.
Conclusion
This compound is a powerful des-fluoro(6) quinolone with a broad spectrum of antibacterial activity, a favorable pharmacokinetic profile, and proven clinical efficacy, particularly in the treatment of respiratory tract infections. Its dual mechanism of action, targeting both DNA gyrase and topoisomerase IV, makes it a valuable agent against a range of bacterial pathogens. This guide provides a foundational understanding of the key technical aspects of garenoxacin for professionals engaged in antibacterial drug discovery and development.
References
- 1. What is Garenoxacin Mesilate Hydrate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. WO2013121439A2 - Process for this compound - Google Patents [patents.google.com]
- 5. WO2013121439A3 - this compound, process for preparation thereof, and crystalline form thereof. - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Improved Process For The Synthesis Of Garenoxacin [quickcompany.in]
- 8. Activities of Garenoxacin (BMS-284756) and Other Agents against Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmilabs.com [jmilabs.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Multiple-dose safety and pharmacokinetics of oral garenoxacin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. antibiotics.or.jp [antibiotics.or.jp]
- 14. Efficacy and safety of garenoxacin in the treatment of upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. antiinfectivemeds.com [antiinfectivemeds.com]
Physicochemical Properties of Garenoxacin Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin Mesylate is a potent, broad-spectrum quinolone antibiotic. A thorough understanding of its physicochemical properties is paramount for the successful formulation, development, and manufacturing of stable and bioavailable dosage forms. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical structure, solubility, dissociation constant (pKa), thermal properties, and polymorphic forms. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their laboratory investigations.
Chemical Properties
This compound is the methanesulfonic acid salt of Garenoxacin. The presence of the mesylate salt form often enhances the water solubility and stability of the active pharmaceutical ingredient.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Chemical Name | 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonic acid hydrate | |
| CAS Number | 223652-90-2 | |
| Molecular Formula | C₂₄H₂₆F₂N₂O₈S | |
| Molecular Weight | 540.53 g/mol | |
| Chemical Structure | ![]() |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is critical for predicting the drug's behavior in vitro and in vivo.
Solubility
The solubility of this compound has been investigated in various solvents and at different pH values.
Table 2: Solubility Profile of this compound
| Solvent/Condition | Solubility Description | Quantitative Value | Source |
| N,N-dimethylformamide | Easily soluble | - | |
| Methanol | Somewhat easily soluble | - | |
| 2-propanol | Very slightly soluble | - | |
| Water | - | 0.0232 mg/mL | |
| pH 2.0, 2.9, 11.2 | Sparingly soluble | - | |
| pH 3.8, 4.8, 10.0 | Slightly soluble | - | |
| pH 5.1, 8.5, 9.3, 9.6 | Very slightly soluble | - | |
| pH 6.6, 7.4 | Practically insoluble | - |
Dissociation Constant (pKa)
The pKa values indicate the pH at which the drug is 50% ionized. This is a critical parameter influencing solubility, absorption, and distribution.
Table 3: Dissociation Constants (pKa) of this compound
| pKa Value | Type | Source |
| 5.6 | - | |
| 6.05 | Strongest Acidic | |
| 8.88 | Strongest Basic | |
| 9.4 | - |
Partition Coefficient (LogP)
The partition coefficient is a measure of a drug's lipophilicity and its ability to cross cell membranes.
Table 4: Partition Coefficient of this compound
| LogP Value | Method | Source |
| 1.71 | ALOGPS | |
| 1.62 | Chemaxon |
Polymorphism
This compound is known to exist in different crystalline forms, or polymorphs, which can have different physicochemical properties. Three polymorphic forms have been identified: Form A, Form B, and Form C. Form A is the established crystalline form for the drug substance. The different forms can be distinguished using techniques such as Infrared (IR) spectroscopy, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC).
Table 5: X-ray Powder Diffraction Peaks for this compound Crystalline Forms (°2θ)
| Form | Peak 1 | Peak 2 | Peak 3 | Peak 4 | Peak 5 | Peak 6 | Peak 7 | Source |
| Crystalline Form 1 | 13.77 | 20.54 | 21.50 | 21.77 | 22.12 | 23.90 | - | |
| Crystalline Form 2 | 10.86 | 14.26 | 18.99 | 20.91 | 23.41 | 25.59 | 27.42 |
Stability
This compound has been shown to be stable under various conditions. Stress testing indicated stability against humidity and light. While some water loss was observed under heat, other attributes remained unchanged. Long-term stability studies have also confirmed its stability.
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of physicochemical properties.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents or aqueous buffers of known pH.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.
-
Analysis: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Analysis: Analyze the remaining solid phase by techniques like XRPD or DSC to check for any polymorphic or chemical transformations during the experiment.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the pKa of ionizable compounds.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent if the drug has low aqueous solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
Polymorph Screening (X-ray Powder Diffraction - XRPD)
XRPD is a powerful, non-destructive technique for identifying and characterizing different crystalline forms of a drug substance.
Protocol:
-
Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals.
-
Instrument Setup: Place the powdered sample in a sample holder and mount it in the XRPD instrument.
-
Data Collection: Expose the sample to a monochromatic X-ray beam and rotate the sample while collecting the diffraction data over a specific range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern, a plot of diffraction intensity versus 2θ angle, is a unique fingerprint for a specific crystalline form. Compare the obtained pattern with known patterns of different polymorphs to identify the form present in the sample.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to measure the thermal properties of a material, such as melting point and glass transition temperature, and to identify different polymorphic forms.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram shows endothermic (melting) and exothermic (crystallization, decomposition) events as peaks. The melting point is determined from the onset or peak of the melting endotherm.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of this compound.
Garenoxacin Mesylate: A Comprehensive Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garenoxacin, a des-F(6)-quinolone antibacterial agent, exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including resistant strains. Its potent bactericidal action is achieved through the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair. This technical guide provides an in-depth review of the pharmacology and toxicology of Garenoxacin Mesylate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.
Pharmacology
Mechanism of Action
Garenoxacin exerts its antibacterial effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] By inhibiting these enzymes, Garenoxacin disrupts critical cellular processes, leading to bacterial cell death.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Garenoxacin binds to the DNA-gyrase complex, stabilizing the transient double-strand breaks induced by the enzyme and preventing their re-ligation. This leads to an accumulation of DNA damage.
-
Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Garenoxacin's inhibition of topoisomerase IV prevents the segregation of replicated DNA, ultimately halting cell division.
The dual-targeting nature of garenoxacin contributes to its potent activity and may reduce the likelihood of resistance development.[2] Studies have shown that garenoxacin has similar inhibitory activity against both topoisomerase IV and DNA gyrase in Staphylococcus aureus.[2]
Pharmacokinetics
Garenoxacin exhibits a favorable pharmacokinetic profile, characterized by rapid oral absorption and a long elimination half-life, supporting once-daily dosing.[3][4]
Table 1: Pharmacokinetic Parameters of Garenoxacin in Healthy Adult Subjects Following Multiple Oral Doses [3][5]
| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUCτ (μg·h/mL) | t1/2 (h) |
| 100 | 1.2 - 1.6 | 1.13 - 2.50 | 11.5 - 15.7 | 13.3 - 17.8 |
| 200 | 2.3 - 3.0 | 1.13 - 2.50 | 22.0 - 30.0 | 13.3 - 17.8 |
| 400 | 4.6 - 5.6 | 1.13 - 2.50 | 45.0 - 55.0 | 13.3 - 17.8 |
| 800 | 9.6 - 12.0 | 1.13 - 2.50 | 100 - 125 | 13.3 - 17.8 |
| 1200 | 16.3 - 24.0 | 1.13 - 2.50 | 180 - 307 | 13.3 - 17.8 |
Data are presented as ranges of geometric mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCτ: Area under the plasma concentration-time curve over the dosing interval; t1/2: Elimination half-life.
Absorption: Garenoxacin is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1 to 2.5 hours.[3][4] The administration with a high-fat meal does not lead to clinically significant changes in its exposure.[4]
Distribution: Garenoxacin is widely distributed in the body.[6] The serum protein binding in humans is approximately 78.3% to 84.0%.[6]
Metabolism: Information on the specific metabolic pathways of garenoxacin is limited in the provided search results.
Excretion: Approximately 30% to 50% of an administered dose of garenoxacin is excreted unchanged in the urine.[3]
Pharmacodynamics
The antibacterial efficacy of garenoxacin is correlated with the ratio of the area under the unbound plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[7] A target fAUC0-24/MIC ratio of greater than 30 hours is associated with a high clinical efficacy rate.[7]
Table 2: In Vitro Inhibitory Activity of Garenoxacin
| Enzyme | Organism | IC50 (μg/mL) | Reference |
| DNA Gyrase | Mycoplasma pneumoniae | 2.5 | [8] |
| Topoisomerase IV | Staphylococcus aureus | 1.25 - 2.5 | [2] |
| DNA Gyrase | Staphylococcus aureus | 1.25 | [2] |
IC50: 50% inhibitory concentration.
Table 3: Clinical Efficacy of Garenoxacin in Respiratory Tract Infections [9]
| Infection | Efficacy Rate (%) |
| Bacterial Pneumonia | 92 - 96 |
| Mycoplasma Pneumonia | 92 - 96 |
| Chlamydial Pneumonia | 92 - 96 |
| Acute Bronchitis | 92 - 96 |
| Acute Infectious Exacerbations of Chronic Respiratory Disease | 85 |
| Otorhinolaryngological Infections | 81 - 95 |
Toxicology
Preclinical Toxicology
Table 4: Summary of Preclinical Toxicology Findings for Garenoxacin
| Study Type | Species | Route | Key Findings | NOAEL | Reference |
| Fertility and Early Embryonic Development | Rat | Oral | Suppressed body weight gain and decreased food consumption in males at 100 and 400 mg/kg, and in females at 1000 mg/kg. No effects on reproductive ability. | <100 mg/kg/day (males), <1000 mg/kg/day (females) | [1][10] |
| Embryo-Fetal Development | Rat | Oral | Suppressed maternal body weight gain and food consumption at 1000 mg/kg. Not teratogenic. | <1000 mg/kg/day | [1][10] |
| Embryo-Fetal Development | Rabbit | IV | Suppressed maternal body weight gain and food consumption at ≥6.25 mg/kg. Abortions observed. Not teratogenic. | <6.25 mg/kg/day | [1][10] |
| Pre- and Postnatal Development | Rat | Oral | Suppressed maternal body weight gain and food consumption at 250 and 1000 mg/kg. No effects on offspring. | <250 mg/kg/day | [1][10] |
| Articular Toxicity | Juvenile Beagle Dog | IV | No articular toxicity at 30 mg/kg. Histopathological lesions in one animal at 60 mg/kg. | 30 mg/kg | [11][12][13] |
| Articular Toxicity | Juvenile Beagle Dog | Oral | Least changes compared to ciprofloxacin and norfloxacin at 50 mg/kg/day for 7 days. | Not established | [11][12][13] |
NOAEL: No-Observed-Adverse-Effect Level.
Genotoxicity
Garenoxacin has been evaluated in a battery of genotoxicity tests.[14] It did not show mutagenic activity in the bacterial reverse mutation test (Ames test) or in a gene mutation test with mammalian cells.[14] However, it did induce chromosomal aberrations in cultured mammalian cells, which is a known effect of topoisomerase inhibitors.[14] In vivo, garenoxacin was not mutagenic in the mouse micronucleus test or the in vivo unscheduled DNA synthesis test in rat hepatocytes.[14]
Cardiac Safety
In a retrospective analysis of five Phase I studies in healthy volunteers, garenoxacin did not show any clinically relevant dose-, route-of-administration-, or concentration-dependent effects on the QTc or PR interval across a dose range of 50 to 1200 mg/day.[15] No volunteer had a QTc interval prolongation exceeding established thresholds.[15]
Adverse Effects in Humans
Common adverse effects reported in clinical trials and post-marketing surveillance include gastrointestinal disturbances (diarrhea, nausea), and headache.[6] Most adverse events were of mild to moderate severity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of garenoxacin against various bacterial isolates is typically determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) or other national committees.[7][16][17]
General Broth Microdilution Protocol:
-
Preparation of Garenoxacin Stock Solution: A stock solution of garenoxacin is prepared in a suitable solvent, such as water.[16]
-
Serial Dilutions: Serial twofold dilutions of the garenoxacin stock solution are prepared in Mueller-Hinton broth (or other appropriate growth medium for the test organism) in microtiter plates.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for 16-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of garenoxacin that completely inhibits visible bacterial growth.
DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory activity of garenoxacin against purified DNA gyrase and topoisomerase IV can be assessed using various in vitro assays, such as DNA supercoiling, decatenation, and cleavage assays.[2][18][19]
General DNA Gyrase Supercoiling Inhibition Assay Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of garenoxacin are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization and Quantification: The DNA bands (supercoiled and relaxed forms) are visualized (e.g., with ethidium bromide) and quantified to determine the extent of inhibition and calculate the IC50 value.
General Topoisomerase IV Decatenation Inhibition Assay Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), purified topoisomerase IV, ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of garenoxacin are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the decatenation of kDNA.
-
Reaction Termination: The reaction is stopped.
-
Agarose Gel Electrophoresis: The DNA products (decatenated and catenated forms) are separated by agarose gel electrophoresis.
-
Visualization and Quantification: The DNA bands are visualized and quantified to determine the IC50 value of garenoxacin.[18]
Conclusion
This compound is a potent, broad-spectrum quinolone antibiotic with a well-defined mechanism of action involving the dual inhibition of bacterial DNA gyrase and topoisomerase IV. Its favorable pharmacokinetic and pharmacodynamic properties support its clinical utility in treating a range of bacterial infections. Preclinical studies have established a toxicological profile, indicating a lower potential for articular toxicity compared to some other quinolones and no evidence of in vivo genotoxicity. This comprehensive technical guide provides a valuable resource for the scientific and drug development communities, summarizing key pharmacological and toxicological data to support further research and development in the field of antibacterial therapeutics.
References
- 1. Reproductive and developmental toxicity studies of garenoxacin [jstage.jst.go.jp]
- 2. journals.asm.org [journals.asm.org]
- 3. Multiple-Dose Safety and Pharmacokinetics of Oral Garenoxacin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics and Pharmacodynamics of Garenoxacin in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple-dose safety and pharmacokinetics of oral garenoxacin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of garenoxacin in laboratory animal species - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 7. Optimal dose finding of garenoxacin based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Clinical studies of garenoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproductive and developmental toxicity studies of garenoxacin - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 11. COMPARATIVE ARTICULAR TOXICITY OF GARENOXACIN, A NOVEL QUINOLONE ANTIMICROBIAL AGENT, IN JUVENILE BEAGLE DOGS [jstage.jst.go.jp]
- 12. Comparative articular toxicity of garenoxacin, a novel quinolone antimicrobial agent, in juvenile beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genotoxicity study of garenoxacin - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 15. Retrospective analysis of electrocardiographic changes after administration of oral or intravenous garenoxacin in five phase I, placebo-controlled studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. benchchem.com [benchchem.com]
- 19. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Crystal Structure Analysis of Garenoxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin is a des-fluoro(6) quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is clinically available as the mesylate salt. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical parameters that can influence its stability, solubility, and bioavailability. This technical guide provides a summary of the available data on the crystal structure analysis of Garenoxacin Mesylate, focusing on the characterization of its crystalline form.
Data Presentation
Powder X-ray Diffraction (PXRD) Data
A crystalline form of this compound has been characterized by Powder X-ray Diffraction (PXRD). The reported characteristic peaks are summarized in the table below.[2][3][4]
| 2θ Angle (°) |
| 13.77 ± 0.2 |
| 20.54 ± 0.2 |
| 21.50 ± 0.2 |
| 21.77 ± 0.2 |
| 22.12 ± 0.2 |
| 23.90 ± 0.2 |
Further characterization has identified additional peaks for this crystalline form.[4]
| 2θ Angle (°) |
| 10.86 ± 0.2 |
| 14.26 ± 0.2 |
| 18.99 ± 0.2 |
| 20.91 ± 0.2 |
| 23.41 ± 0.2 |
| 25.59 ± 0.2 |
| 27.42 ± 0.2 |
Note: As of the latest available information, single-crystal X-ray diffraction (SC-XRD) data, including lattice parameters, space group, and unit cell volume, for this compound has not been publicly disclosed.
Thermal Analysis Data
Specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for this compound are not available in the public domain. These techniques are crucial for determining the melting point, enthalpy of fusion, and thermal stability of a crystalline solid.
Experimental Protocols
Powder X-ray Diffraction (PXRD)
The following is a representative experimental protocol for acquiring PXRD data of a crystalline form of this compound, based on available patent literature.[4]
Instrument: Philips X'pert PRO Diffractometer or equivalent.
Radiation Source: Cu Kα radiation (λ = 1.54060 Å).
Voltage and Current: 45 kV and 40 mA.
Scan Range (2θ): 2° to 50°.
Step Size: 0.0170°.
Time per Step: 50 seconds.
Sample Preparation: The sample is finely powdered and packed into a suitable sample holder.
Differential Scanning Calorimetry (DSC)
While specific parameters for this compound are unavailable, a general DSC protocol for the analysis of pharmaceutical powders is as follows:
Instrument: A calibrated Differential Scanning Calorimeter.
Sample Pans: Aluminum pans.
Sample Weight: 2-5 mg.
Atmosphere: Inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.
Heating Rate: A standard heating rate of 10 °C/min is commonly used.
Temperature Range: A typical range would be from ambient temperature to a point beyond the melting or decomposition of the substance, for example, 30 °C to 300 °C.
Analysis: The thermogram is analyzed for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Thermogravimetric Analysis (TGA)
A general TGA protocol for pharmaceutical compounds is provided below.
Instrument: A calibrated Thermogravimetric Analyzer.
Sample Pan: Platinum or ceramic pans.
Sample Weight: 5-10 mg.
Atmosphere: Inert atmosphere, such as nitrogen, with a defined flow rate.
Heating Rate: A linear heating rate, commonly 10 °C/min.
Temperature Range: From ambient to a temperature that ensures complete decomposition, for example, 30 °C to 600 °C.
Analysis: The TGA curve is analyzed for mass loss as a function of temperature, indicating desolvation or decomposition events.
Mandatory Visualization
Caption: Workflow for the solid-state characterization of this compound.
Caption: Logical relationships in the study of this compound polymorphism.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2013121439A3 - this compound, process for preparation thereof, and crystalline form thereof. - Google Patents [patents.google.com]
- 4. WO2013121439A2 - Process for this compound - Google Patents [patents.google.com]
Garenoxacin Mesylate: An In-depth Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garenoxacin, a novel des-F(6)-quinolone, demonstrates a broad and potent antibacterial spectrum, encompassing a wide range of clinically significant pathogens. This technical guide provides a comprehensive overview of the in vitro activity of garenoxacin mesylate against Gram-positive, Gram-negative, anaerobic, and atypical bacteria. Detailed experimental protocols for determining antibacterial susceptibility are outlined, and the core mechanism of action is visually represented. The extensive data presented herein, summarized in structured tables, underscores the potential of garenoxacin as a valuable agent in the treatment of various bacterial infections.
Introduction
Garenoxacin is a synthetic fluoroquinolone antibacterial agent that distinguishes itself from other quinolones by the absence of a fluorine atom at the C-6 position and the presence of a difluoromethoxy group at the C-8 position.[1] This unique chemical structure contributes to its broad-spectrum activity and potent inhibition of bacterial DNA synthesis.[2][3] Garenoxacin exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] This dual-targeting mechanism is crucial for its activity against a variety of pathogens, including those resistant to other antibiotics.[4][5][6]
This guide serves as a technical resource for professionals in the fields of microbiology, pharmacology, and drug development, offering detailed insights into the antibacterial profile of this compound.
In Vitro Antibacterial Spectrum
Garenoxacin exhibits potent in vitro activity against a wide array of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for various pathogens.
Gram-Positive Aerobes
Garenoxacin demonstrates excellent activity against Gram-positive aerobes, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus species.[7][8][9]
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Staphylococcus aureus (MSSA) | - | - | 0.03 | 0.03 | [8] |
| Staphylococcus aureus (MRSA) | - | - | - | 2 | [8] |
| Streptococcus pneumoniae | - | - | - | 0.12 | [8] |
| Streptococcus pyogenes | - | - | - | 0.25 | [8] |
| Enterococcus faecalis | - | - | 0.25 | - | [7] |
Gram-Negative Aerobes
The activity of garenoxacin extends to many common Gram-negative aerobic pathogens, such as Haemophilus influenzae, Moraxella catarrhalis, and members of the Enterobacteriaceae family.[8][10]
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Haemophilus influenzae | - | - | ≤0.03 | ≤0.03 | [8] |
| Moraxella catarrhalis | - | - | ≤0.03 | ≤0.03 | [8] |
| Escherichia coli | - | - | 0.06 | - | [7] |
| Pseudomonas aeruginosa | - | - | 1.0 | - | [7] |
Anaerobic Bacteria
Garenoxacin shows significant activity against a broad range of anaerobic bacteria, which are often implicated in mixed infections.[11][12][13]
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Bacteroides fragilis group | - | - | 0.5 | 2 | [14] |
| Prevotella spp. | - | - | 0.25 | 2 | [14] |
| Fusobacterium spp. | - | - | 0.25 | 0.5 | [14] |
| Clostridium spp. | - | - | 0.25 | 1 | [14] |
| Peptostreptococcus spp. | - | - | 0.125 | 0.25 | [14] |
Atypical Bacteria
Clinical studies have demonstrated the efficacy of garenoxacin in treating atypical pneumonia, indicating its activity against pathogens like Mycoplasma pneumoniae and Chlamydophila pneumoniae.[15][16]
| Organism | Efficacy Rate | Reference(s) |
| Mycoplasma pneumoniae | 90% (9/10 patients) | [15] |
| Chlamydophila pneumoniae | 100% (4/4 patients) | [15] |
Mechanism of Action
Garenoxacin's bactericidal activity is a result of the inhibition of two critical bacterial enzymes involved in DNA replication and repair: DNA gyrase and topoisomerase IV.[2][3][4] By binding to the enzyme-DNA complex, garenoxacin stabilizes the transient breaks introduced by these enzymes, leading to an accumulation of double-strand DNA breaks and subsequent bacterial cell death.[4] This dual-targeting mechanism is believed to contribute to its potent activity and potentially lower the frequency of resistance development.[5][6]
References
- 1. jmilabs.com [jmilabs.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. What is Garenoxacin Mesilate Hydrate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]
- 5. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of garenoxacin (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potency and spectrum of garenoxacin tested against an international collection of skin and soft tissue infection pathogens: report from the SENTRY antimicrobial surveillance program (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical studies of garenoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of garenoxacin against 536 unusual anaerobes including 128 recovered from acute pelvic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activities of Garenoxacin (BMS-284756) and Other Agents against Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Activities of a New Des-Fluoro(6) Quinolone, Garenoxacin, against Clinical Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of garenoxacin tablets on clinically diagnosed atypical pneumonia: postmarketing surveillance in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
In Vitro Activity of Garenoxacin Mesylate Against Respiratory Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin, a novel des-F(6)-quinolone, has demonstrated potent in vitro activity against a wide spectrum of respiratory pathogens.[1][2] This technical guide provides a comprehensive overview of its efficacy, particularly against key bacterial species implicated in community-acquired respiratory tract infections, namely Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The document summarizes key quantitative data, details experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action.
Mechanism of Action
Garenoxacin exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[3][4] Unlike other fluoroquinolones, garenoxacin possesses a dual-target mechanism, inhibiting both DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][5] These enzymes are essential for bacterial DNA replication, transcription, and repair.[5] By forming a stable complex with the enzyme-DNA intermediate, garenoxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2][3] In Streptococcus pneumoniae, DNA gyrase has been identified as the primary target of garenoxacin.[6]
Caption: Mechanism of action of Garenoxacin.
In Vitro Susceptibility
Extensive surveillance studies have evaluated the in vitro activity of garenoxacin against a large collection of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for garenoxacin and comparator antimicrobial agents against key respiratory pathogens.
Table 1: In Vitro Activity of Garenoxacin and Comparator Agents against Streptococcus pneumoniae
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Garenoxacin | ≤0.03 - 0.06 | 0.06 - 0.12 |
| Levofloxacin | 1 | 1 |
| Moxifloxacin | 0.12 | 0.12 - 0.25 |
| Ciprofloxacin | 1 | 2 |
Data compiled from multiple sources.[1][7]
Table 2: In Vitro Activity of Garenoxacin and Comparator Agents against Haemophilus influenzae
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Garenoxacin | ≤0.03 - 0.06 | ≤0.03 |
| Ciprofloxacin | ≤0.03 - 0.06 | 0.03 |
| Levofloxacin | 0.06 - 0.12 | 0.06 |
| Moxifloxacin | 0.03 - 0.06 | 0.06 |
Data compiled from multiple sources.[1][7][8][9]
Table 3: In Vitro Activity of Garenoxacin and Comparator Agents against Moraxella catarrhalis
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Garenoxacin | ≤0.03 | ≤0.03 |
| Amoxicillin-Clavulanate | 0.12 | 0.25 |
| Cefuroxime | 1 | 2 |
| Azithromycin | ≤0.06 | 0.12 |
Data compiled from multiple sources.[1][7]
Garenoxacin has demonstrated potent activity against pneumococci, with a potency 16- to 32-fold greater than levofloxacin or ciprofloxacin and 2-fold superior to moxifloxacin.[7] Resistance to other classes of antimicrobials did not appear to adversely affect garenoxacin's MIC results.[7]
Activity Against Resistant Phenotypes
Garenoxacin maintains notable activity against strains with reduced susceptibility to other fluoroquinolones. For ciprofloxacin- or levofloxacin-resistant S. pneumoniae, the garenoxacin MIC₉₀ was 1 µg/mL, with over 90% of these resistant strains remaining susceptible to garenoxacin.[7] In H. influenzae, strains with single amino acid substitutions in the quinolone resistance-determining region (QRDR) of GyrA exhibited garenoxacin MICs in the range of 0.06 to 0.12 µg/mL.[8][10] More significant increases in MICs were observed with multiple mutations in both GyrA and ParC.[8][10]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Caption: Broth Microdilution Experimental Workflow.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the test organism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Dilution: A series of twofold dilutions of this compound are prepared in a cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of a microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae and H. influenzae, specific atmospheric conditions and supplemented media are required.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
This compound exhibits potent in vitro activity against the most common bacterial pathogens associated with respiratory tract infections, including strains with resistance to other antimicrobial agents. Its dual-target mechanism of action and favorable MIC profile make it a significant agent in the management of these infections. The standardized methodologies for susceptibility testing, as outlined by CLSI, are crucial for the accurate determination of its in vitro efficacy. This technical guide provides essential data and protocols to support further research and development in this area.
References
- 1. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]
- 4. Garenoxacin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. What is Garenoxacin Mesilate Hydrate used for? [synapse.patsnap.com]
- 6. In Vitro Activity of Garenoxacin against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of garenoxacin, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activities of garenoxacin (BMS-284756) against Haemophilus influenzae isolates with different fluoroquinolone susceptibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activities of Garenoxacin (BMS-284756) against Haemophilus influenzae Isolates with Different Fluoroquinolone Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin Mesylate for the Treatment of Mycoplasma Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garenoxacin, a novel des-fluoro(6)-quinolone, demonstrates potent in vitro and clinical efficacy against a range of clinically significant Mycoplasma species, including Mycoplasma pneumoniae, Mycoplasma hominis, Mycoplasma fermentans, and Ureaplasma species. As members of the fluoroquinolone class, garenoxacin exerts its bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1][2][3] This technical guide provides a comprehensive overview of garenoxacin mesylate for the treatment of Mycoplasma infections, consolidating in vitro susceptibility data, clinical efficacy findings, detailed experimental protocols, and a visual representation of its mechanism of action. The information presented herein is intended to support further research and drug development efforts in the field of anti-mycoplasmal therapeutics.
Introduction
Mycoplasma species are a group of small, wall-less bacteria responsible for a variety of human infections, most notably atypical pneumonia caused by Mycoplasma pneumoniae. The lack of a cell wall renders them intrinsically resistant to beta-lactam antibiotics, necessitating the use of alternative antimicrobial agents. Fluoroquinolones, with their broad spectrum of activity, have emerged as important therapeutic options.
Garenoxacin is a des-fluoro(6)-quinolone characterized by its potent activity against respiratory pathogens, including atypical organisms like Mycoplasma.[4] Its unique chemical structure contributes to a favorable pharmacokinetic and pharmacodynamic profile.[5] Clinical studies have demonstrated high efficacy rates for garenoxacin in the treatment of mycoplasma pneumonia.[5][6] This guide aims to provide an in-depth technical resource on the use of garenoxacin against Mycoplasma infections.
Mechanism of Action
Garenoxacin, like other fluoroquinolones, functions by inhibiting the activity of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
Garenoxacin binds to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately, bacterial cell death.[2]
In Vitro Efficacy Data
Garenoxacin exhibits potent in vitro activity against a wide range of Mycoplasma and Ureaplasma species. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.
Table 1: In Vitro Activity of Garenoxacin and Comparators against Mycoplasma pneumoniae
| Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Garenoxacin | 63 | ≤0.008 - 0.063 | 0.016 | 0.031 | [7][8] |
| Moxifloxacin | 63 | 0.031 - 0.25 | 0.063 | 0.125 | [7][8] |
| Levofloxacin | 63 | 0.25 - 2 | 0.5 | 1 | [7][8] |
| Ciprofloxacin | 63 | 0.5 - 4 | 1 | 2 | [7][8] |
| Doxycycline | 63 | 0.016 - 1 | 0.25 | 0.5 | [7][8] |
| Azithromycin | 63 | ≤0.001 - 0.004 | ≤0.001 | ≤0.001 | [7][8] |
| Clarithromycin | 63 | ≤0.001 - 0.004 | ≤0.001 | ≤0.001 | [7][8] |
Table 2: In Vitro Activity of Garenoxacin and Comparators against Mycoplasma hominis
| Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Garenoxacin | 45 | ≤0.008 - 0.063 | ≤0.008 | ≤0.008 | [7][8] |
| Moxifloxacin | 45 | ≤0.008 - 0.125 | 0.016 | 0.031 | [7][8] |
| Levofloxacin | 45 | 0.063 - 1 | 0.25 | 0.5 | [7][8] |
| Ciprofloxacin | 45 | 0.031 - 1 | 0.25 | 0.5 | [7][8] |
| Doxycycline | 45 | ≤0.008 - >128 | 0.063 | 4 | [7][8] |
| Clindamycin | 45 | ≤0.008 - 0.125 | 0.016 | 0.031 | [7][8] |
Table 3: In Vitro Activity of Garenoxacin against Other Mycoplasma and Ureaplasma Species
| Organism | No. of Isolates | Garenoxacin MIC Range (µg/mL) | Garenoxacin MIC₉₀ (µg/mL) | Reference(s) |
| Mycoplasma fermentans | 15 | ≤0.008 | ≤0.008 | [7][8] |
| Ureaplasma spp. | 68 | 0.016 - 1 | 0.25 | [7][8] |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of garenoxacin in treating respiratory tract infections, including those caused by Mycoplasma pneumoniae.
Table 4: Clinical Efficacy of Garenoxacin in Atypical Pneumonia
| Study Population | Garenoxacin Dosage | Clinical Efficacy Rate | Pathogen-Specific Efficacy (M. pneumoniae) | Reference(s) |
| Patients with suspected or confirmed atypical pneumonia | 400 mg once daily | 92-96% | 90% (9/10 patients) | [5][6] |
Experimental Protocols
In Vitro Susceptibility Testing
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of human mycoplasmas.
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Detailed Steps:
-
Media Preparation: Prepare appropriate broth medium (e.g., SP4 broth for M. pneumoniae, 10B broth for Ureaplasma spp.).
-
Antimicrobial Dilution: Perform serial twofold dilutions of garenoxacin in the broth within a 96-well microtiter plate.
-
Inoculum Preparation: Culture the Mycoplasma isolate and adjust the concentration to the desired inoculum size (typically 10⁴ to 10⁵ color changing units per milliliter).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive growth control well (inoculum without antibiotic) and a negative sterility control well (broth without inoculum).
-
Incubation: Seal the plate to prevent evaporation and incubate at 37°C. The incubation period varies depending on the species' growth rate (e.g., 4-8 days for M. pneumoniae).
-
MIC Determination: The MIC is read as the lowest concentration of garenoxacin that inhibits visible growth, which is typically indicated by the absence of a color change in the pH-sensitive medium.
This method is considered a reference method for susceptibility testing.
Detailed Steps:
-
Media Preparation: Prepare agar plates (e.g., SP4 agar for M. pneumoniae) containing serial twofold dilutions of garenoxacin.
-
Inoculum Preparation: Prepare a standardized suspension of the Mycoplasma isolate.
-
Inoculation: Spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate. A multi-pronged inoculator can be used to test multiple isolates simultaneously. Include a growth control plate without any antibiotic.
-
Incubation: Incubate the plates at 37°C in an appropriate atmosphere until growth is visible on the control plate.
-
MIC Determination: The MIC is the lowest concentration of garenoxacin that completely inhibits the visible growth of the isolate.
In Vivo Efficacy Evaluation (Generalized Protocol)
The following is a generalized protocol for assessing the efficacy of garenoxacin in an animal model of Mycoplasma pneumoniae infection, based on methodologies used for other fluoroquinolones.
-
Animal Species: Hamsters or specific strains of mice (e.g., BALB/c) are commonly used.[6]
-
Infection: Animals are anesthetized and infected via intranasal or intratracheal inoculation with a known concentration of a virulent M. pneumoniae strain.
-
Drug Administration: Garenoxacin is administered orally or via subcutaneous injection.
-
Dosage: A range of doses should be tested to determine the dose-response relationship. For other fluoroquinolones, dosages in the range of 10-200 mg/kg/day have been used in hamster models.[6]
-
Treatment Duration: Treatment is typically initiated 24 hours post-infection and continued for a period of 5 to 15 days.[6]
-
Bacterial Load: At the end of the treatment period, animals are euthanized, and their lungs are aseptically removed. The lungs are then homogenized and cultured to quantify the number of viable Mycoplasma organisms (colony-forming units, CFU). The reduction in CFU in treated animals compared to an untreated control group is a primary measure of efficacy.
-
Histopathology: Lung tissues can be examined histopathologically to assess the extent of inflammation and tissue damage.
-
Survival: In lethal infection models, the survival rate of treated animals is monitored.
Conclusion
This compound is a potent fluoroquinolone with excellent in vitro activity and demonstrated clinical efficacy against Mycoplasma infections. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV contributes to its bactericidal effect. The standardized protocols for susceptibility testing outlined in this guide provide a framework for consistent and reliable evaluation of garenoxacin and other antimicrobial agents against these fastidious organisms. Further research, particularly in vivo studies with well-defined protocols, will continue to elucidate the full therapeutic potential of garenoxacin in the management of Mycoplasma-related diseases.
References
- 1. Efficacy of tetracyclines and fluoroquinolones for the treatment of macrolide-refractory Mycoplasma pneumoniae pneumonia in children: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Garenoxacin against Macrolide-Susceptible and -Resistant Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies of garenoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of new quinolones on Mycoplasma pneumoniae-infected hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Susceptibilities to and Bactericidal Activities of Garenoxacin (BMS-284756) and Other Antimicrobial Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibilities to and bactericidal activities of garenoxacin (BMS-284756) and other antimicrobial agents against human mycoplasmas and ureaplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of new quinolones on Mycoplasma pneumoniae-infected hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin Mesylate: A Technical Guide to the Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garenoxacin, a novel des-F(6)-quinolone antibiotic, demonstrates potent, broad-spectrum antibacterial activity by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a key attribute, contributing to its enhanced bactericidal effects and a reduced potential for the development of resistance.[3][4] This technical guide provides an in-depth exploration of the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize the dual inhibition of these critical bacterial enzymes by garenoxacin.
The Dual-Targeting Mechanism of Action
Quinolone antimicrobials are unique in their direct inhibition of bacterial DNA synthesis.[1] They achieve this by targeting DNA gyrase and DNA topoisomerase IV, which are vital for bacterial DNA replication and transcription.[2][5]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into DNA, a process that relieves torsional stress during DNA replication.[2][6]
-
Topoisomerase IV: This enzyme's primary role is the decatenation, or unlinking, of interlinked daughter chromosomes after DNA replication, allowing for proper segregation into daughter cells.[2][7]
Garenoxacin, like other quinolones, binds to the complex formed between these enzymes and the bacterial DNA.[1][2] This binding stabilizes the transient double-strand breaks created by the enzymes during their catalytic cycle.[2] By preventing the re-ligation of these breaks, garenoxacin effectively converts these essential enzymes into cellular poisons, leading to an accumulation of DNA damage, the blockage of DNA replication, and ultimately, bacterial cell death.[1][2][7]
A critical feature of garenoxacin is its balanced activity against both DNA gyrase and topoisomerase IV.[8] While many quinolones show preferential targeting—gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria—garenoxacin exhibits similar potency against both enzymes in certain key pathogens like Staphylococcus aureus.[7][8][9] This dual-targeting characteristic means that mutations in both enzymes are required for a significant increase in resistance, potentially slowing the emergence of resistant strains.[8][10]
Caption: Garenoxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Quantitative Inhibitory Data
The potency of garenoxacin has been quantified through in vitro assays determining its 50% inhibitory concentrations (IC₅₀) against purified enzymes and its minimum inhibitory concentrations (MIC) against various bacterial pathogens.
Table 1: In Vitro Inhibitory Activity of Garenoxacin Against Purified Enzymes
| Bacterial Species | Enzyme | Garenoxacin IC₅₀ (µg/mL) | Comparator: Ciprofloxacin IC₅₀ (µg/mL) |
| Staphylococcus aureus | Topoisomerase IV | 1.25 - 2.5 | 2.5 - 5.0 |
| Staphylococcus aureus | DNA Gyrase | 1.25 | 12.5 |
| Mycoplasma pneumoniae | DNA Gyrase | 2.5 | Not Reported |
Data sourced from studies on purified S. aureus and M. pneumoniae enzymes.[8][10][11]
Table 2: Minimum Inhibitory Concentrations (MICs) of Garenoxacin Against Common Respiratory Pathogens
| Pathogen | No. of Isolates | Garenoxacin MIC₅₀ (µg/mL) | Garenoxacin MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 18,887 | Not Reported | 0.06 |
| Haemophilus influenzae | 15,555 | Not Reported | ≤0.03 |
| Moraxella catarrhalis | 5,981 | Not Reported | ≤0.03 |
MIC₉₀ represents the concentration required to inhibit 90% of the isolates.[12]
Table 3: Minimum Inhibitory Concentrations (MICs) of Garenoxacin Against Other Clinically Relevant Bacteria
| Pathogen | Strain Type | Garenoxacin MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.03 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2.0 |
| Streptococcus pyogenes | All | 0.25 |
Data sourced from a study testing 200 bacterial strains.[13]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the inhibitory activity of garenoxacin against its target enzymes.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[11]
Materials:
-
Purified bacterial DNA gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 100 µg/mL BSA)[14]
-
Garenoxacin (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[14]
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot Master Mix: Distribute the master mix into pre-chilled microcentrifuge tubes for each reaction.
-
Add Inhibitor: Add the desired concentration of garenoxacin or solvent control (e.g., DMSO) to each respective tube.
-
Initiate Reaction: Add a pre-determined amount of diluted DNA gyrase enzyme to each tube to start the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 1/5 volume of Stop Buffer/Loading Dye.[14]
-
Extraction (Optional): To improve gel resolution, perform a chloroform/isoamyl alcohol extraction. Vortex briefly, centrifuge, and collect the upper aqueous phase.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85-90V) until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. The relaxed substrate migrates slower than the supercoiled product. Inhibition is quantified by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band with increasing drug concentration.
Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Topoisomerase IV Decatenation Assay
This assay measures the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of kinetoplast DNA (kDNA) by topoisomerase IV.[15][16]
Materials:
-
Purified bacterial topoisomerase IV enzyme (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA) (catenated substrate)
-
5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 125 mM NaCl, 500 mM KGlu, 50 mM Mg(OAc)₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[15][16]
-
Garenoxacin (or other test compounds) dissolved in an appropriate solvent
-
Stop Buffer/Loading Dye (e.g., 0.77% SDS, 77.5 mM Na₂EDTA, or GSTEB)[15][16]
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, kDNA, and sterile water.
-
Aliquot Master Mix: Distribute the master mix into pre-chilled microcentrifuge tubes.
-
Add Inhibitor: Add the desired concentration of garenoxacin or solvent control to each tube.
-
Initiate Reaction: Add a pre-determined amount of diluted topoisomerase IV enzyme to each tube.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding Stop Buffer/Loading Dye.[16]
-
Extraction: Perform a chloroform/isoamyl alcohol extraction to remove protein and improve band resolution.[16]
-
Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Run the gel until adequate separation is achieved.
-
Visualization: Visualize the DNA bands under UV light. The large, catenated kDNA network remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of released minicircles.
Caption: Workflow for the Topoisomerase IV Decatenation Assay.
Dual Targeting and Antibacterial Resistance
The development of high-level quinolone resistance often requires the accumulation of mutations in both target enzymes.[1] Garenoxacin's balanced, potent activity against both DNA gyrase and topoisomerase IV presents a higher barrier to resistance development compared to quinolones with a strong preference for a single target.[8] A single mutation in either gyrA (encoding a DNA gyrase subunit) or grlA (encoding a topoisomerase IV subunit) results in only a minor (2- to 4-fold) increase in the MIC of garenoxacin for S. aureus.[8][10] A substantial increase in resistance requires a combination of mutations in both genes.[8][10]
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. A prescription event monitoring study on the utility of garenoxacin, a newer fluoroquinolone in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Garenoxacin Mesilate Hydrate used for? [synapse.patsnap.com]
- 6. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
- 7. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of garenoxacin (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory activity of garenoxacin against DNA gyrase of Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of garenoxacin, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. topogen.com [topogen.com]
- 15. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
Garenoxacin Mesylate: A Comprehensive Technical Guide to its Pharmacokinetics and Tissue Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic profile and tissue distribution of garenoxacin mesylate, a novel des-F(6) quinolone antibiotic. The information is compiled from a range of clinical and preclinical studies, offering a valuable resource for professionals in drug development and infectious disease research.
Garenoxacin has demonstrated a broad spectrum of activity against clinically important pathogens, including Gram-positive and Gram-negative aerobes and anaerobes.[1] Its efficacy is underpinned by favorable pharmacokinetic properties that facilitate once-daily dosing and effective penetration into key infection sites.[1][2]
Pharmacokinetics of Garenoxacin
Garenoxacin is rapidly absorbed after oral administration, with its pharmacokinetics being generally linear and dose-proportional, particularly at doses up to 400 mg per day.[1] The pharmacokinetic profile of garenoxacin is characterized by a one-compartment model with first-order absorption and elimination.[3][4]
Key Pharmacokinetic Parameters in Healthy Adults
The following table summarizes the key pharmacokinetic parameters of garenoxacin in healthy adult subjects after multiple oral doses.
| Dose (mg/day) | Cmax (μg/mL) | AUCτ (μg·h/mL) | Tmax (h) | t1/2 (h) |
| 100 | 1.2 - 1.6 | 11.5 - 15.7 | 1.13 - 2.50 | 13.3 - 17.8 |
| 200 | N/A | N/A | 1.13 - 2.50 | 13.3 - 17.8 |
| 400 | N/A | N/A | 1.13 - 2.50 | 13.3 - 17.8 |
| 800 | N/A | N/A | 1.13 - 2.50 | 13.3 - 17.8 |
| 1200 | 16.3 - 24 | 180 - 307 | 1.13 - 2.50 | 13.3 - 17.8 |
Data compiled from a study in healthy male and female subjects (18 to 45 years of age) receiving once-daily oral doses for 14 days.[1][5] Cmax and AUCτ values are presented as geometric mean ranges. Tmax is presented as a median range, and t1/2 is the mean range on day 14.
Absorption
Following oral administration, garenoxacin is well absorbed, reaching peak plasma concentrations (Cmax) within 1 to 2.5 hours.[1][4] The presence of a high-fat meal does not lead to a clinically significant alteration in garenoxacin exposure.[4]
Distribution
Garenoxacin exhibits good tissue penetration.[6] The volume of distribution at steady state (Vss) in rats, dogs, and monkeys has been determined to be 0.88, 1.29, and 0.96 L/kg, respectively.[7] In humans, the steady-state volume of distribution is reported to be between 60 and 112 liters.[4] The serum protein binding of garenoxacin is approximately 75%.[4]
Metabolism
Garenoxacin undergoes hepatic metabolism, primarily through Phase II reactions.[7] The major metabolites identified are the sulfate of garenoxacin (M1) and its glucuronide (M6).[7] Oxidative metabolites are found in very minor concentrations.[7]
Excretion
The elimination of garenoxacin occurs through both renal and extrarenal pathways.[7] Approximately 30% to 50% of an administered dose is excreted unchanged in the urine.[1][5] Renal elimination is a combination of glomerular filtration and net tubular secretion.[1] The mean elimination half-life (t1/2) in plasma is independent of the dose and ranges from approximately 13 to 18 hours, which supports a once-daily dosing regimen.[1][5]
Tissue Penetration of Garenoxacin
The ability of an antibiotic to penetrate into the site of infection is crucial for its therapeutic efficacy. Garenoxacin has demonstrated excellent penetration into a variety of tissues and fluids.
Concentrations in Human Tissues and Fluids
The following table presents the mean concentrations of garenoxacin in various human tissues and fluids after a single 600 mg oral dose.
| Tissue/Fluid | Mean Concentration (± SD) |
| Plasma | 5.71 ± 3.44 mcg/mL |
| Lung Parenchyma (4-6h post-dose) | 15.2 ± 9 mcg/g |
| Bronchial Mucosa (24h ratio to plasma) | 0.82 - 0.99 |
| Bone (12h ratio to plasma) | 0.56 |
| Sinus Mucosa | 5.26 ± 3.84 mcg/g |
| Incisional Skin | 3.06 ± 1.74 mcg/g |
| Subcutaneous Tissue | 1.19 ± 1.23 mcg/g |
| Striated Muscle | 3.92 ± 2.54 mcg/g |
| Adipose Tissue | 0.90 ± 0.54 mcg/g |
| Liver | 1.84 ± 0.75 mcg/g |
| Gallbladder | 11.59 ± 11.94 mcg/g |
| Small Intestine | 15.66 ± 19.20 mcg/g |
| Large Intestine | 12.13 ± 9.34 mcg/g |
| Mesenteric Lymph Node | 3.10 ± 2.44 mcg/g |
| Bile | 7.59 ± 9.96 mcg/mL |
Data from studies in patients undergoing elective surgery or lung biopsy/resection.[8][9] Tissue concentrations were measured 3-5 hours post-dose unless otherwise specified.
These concentrations in tissues often exceed the minimum inhibitory concentrations (MIC90) for common respiratory and other pathogens, suggesting that garenoxacin can be effective in treating infections at these sites.[8][9]
Experimental Protocols
The determination of pharmacokinetic parameters and tissue concentrations of garenoxacin relies on robust and validated analytical methods.
Quantification of Garenoxacin in Biological Matrices
Method: Validated Liquid Chromatography with Dual Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.
-
Tissue samples are homogenized in a suitable buffer.
-
Proteins are precipitated from plasma or tissue homogenates using an organic solvent (e.g., acetonitrile).
-
The supernatant is collected after centrifugation.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in the positive ion mode is often used to generate ions of garenoxacin and an internal standard.
-
Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
The peak area ratio of garenoxacin to the internal standard is used to construct a calibration curve.
-
The concentration of garenoxacin in the unknown samples is determined from this calibration curve.
-
Pharmacokinetic Analysis
Method: Noncompartmental Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using noncompartmental methods.
-
Cmax (Maximum Plasma Concentration): The highest observed concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t1/2 (Elimination Half-life): Calculated as 0.693/λz, where λz is the terminal elimination rate constant determined from the log-linear phase of the plasma concentration-time curve.
-
CL/F (Apparent Total Clearance): Calculated as Dose/AUC.
-
Vz/F (Apparent Volume of Distribution): Calculated as Dose/(λz * AUC).
Visualizations
Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow of a clinical pharmacokinetic study.
References
- 1. Multiple-dose safety and pharmacokinetics of oral garenoxacin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimal dose finding of garenoxacin based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics and Pharmacodynamics of Garenoxacin in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal dose finding of garenoxacin based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiple-Dose Safety and Pharmacokinetics of Oral Garenoxacin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics and pharmacodynamics of garenoxacin in patients with community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Quantification of Garenoxacin Mesylate
These application notes provide detailed methodologies for the quantitative analysis of Garenoxacin Mesylate in various matrices, including bulk drug, pharmaceutical dosage forms, and biological fluids. The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of this compound due to its high specificity, precision, and accuracy. Various methods have been developed for different applications, from quality control of pharmaceutical tablets to bioanalytical studies in human plasma.[1][2][3] A Quality by Design (QbD) approach has also been applied to develop a stability-indicating RP-HPLC assay method.[4][5][6]
Quantitative Data Summary: HPLC Methods
| Method Type | Matrix | Linearity Range | LOD | LOQ | Wavelength (nm) | Correlation Coefficient (r/r²) | Reference |
| RP-HPLC | Tablets | 10-160 µg/mL | - | - | 279 | 0.9993 (r) | [1] |
| RP-HPLC | Tablets | 12.5-75 µg/mL | - | - | 280 | - | [4][7] |
| RP-HPLC (Bioanalytical) | Human Plasma | 0.04-4 µg/mL | - | 0.04 µg/mL | 240 | 0.999 (r) | [2][3] |
| Chiral HPLC | Bulk Drug | 0.005-0.151 µg/mL | 2.5 ng/mL | 5 ng/mL | 278 | >0.999 (r) | [8] |
Protocol 1: RP-HPLC for this compound in Pharmaceutical Dosage Forms
This protocol details a simple and rapid RP-HPLC method for the determination of this compound in tablets.[1]
A. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).[1]
-
Column: YMC Pack Pro C8 (150 x 4.5 mm, 5µm).[1]
-
Mobile Phase: A mixture of buffer and acetonitrile (75:25, v/v).[1]
-
Buffer Preparation: Dissolve 1.36g of Potassium Dihydrogen Phosphate (KH2PO4) in 1000 mL of water, add 1 mL of Triethylamine (TEA), and adjust the pH to 4.5 with Orthophosphoric Acid (OPA).[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 10°C.[1]
-
Detection Wavelength: 279 nm.[1]
-
Injection Volume: 20 µL.
-
Run Time: 6 minutes.[1]
B. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to a single dose of this compound into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to cover the concentration range of 10-160 µg/mL.[1]
C. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in sequence, starting from the lowest concentration.
-
Inject the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow for HPLC Analysis of Tablets
Caption: Workflow for Garenoxacin quantification in tablets by HPLC.
Protocol 2: Bioanalytical RP-HPLC for this compound in Human Plasma
This protocol is for the estimation of this compound in human plasma, suitable for pharmacokinetic studies.[3][9]
A. Instrumentation and Chromatographic Conditions:
-
HPLC System: HPLC with UV or PDA detector.
-
Column: Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5µm).[3]
-
Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile (50:50, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 240 nm.[3]
-
Injection Volume: 50 µL.[3]
-
Internal Standard (IS): Ciprofloxacin Hydrochloride.[3]
B. Preparation of Solutions:
-
Stock Solutions: Prepare separate stock solutions of this compound and Ciprofloxacin HCl (IS) in a suitable solvent like methanol.
-
Plasma Sample Preparation (Protein Precipitation):
-
Pipette 250 µL of plasma into a centrifuge tube.[9]
-
Add 50 µL of the internal standard solution.[9]
-
Add 10 µL of the Garenoxacin spiking solution (for calibration curve) or a blank for the test sample.[9]
-
Vortex the mixture for 15 seconds.[9]
-
Add 2 mL of Acetonitrile to precipitate plasma proteins and vortex for 2 minutes.[9]
-
Centrifuge the tube at 4000 rpm for 10 minutes.[9]
-
Collect the clear supernatant and filter it through a 0.45 µm membrane filter.[9]
-
-
Calibration Standards: Prepare calibration standards by spiking blank plasma with known concentrations of this compound (ranging from 0.04 to 4 µg/mL) and a fixed concentration of the internal standard.[3] Process these standards as described in step 2.
C. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the processed blank plasma, calibration standards, and plasma samples.
-
Record the chromatograms and measure the peak areas of Garenoxacin and the internal standard.
-
Create a calibration curve by plotting the ratio of the peak area of Garenoxacin to the peak area of the internal standard against the nominal concentration of the calibration standards.
-
Calculate the concentration of Garenoxacin in the test samples using the regression equation from the calibration curve.
Workflow for Bioanalytical HPLC Method
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of Garenoxacin in Garenoxacin Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. DX-619 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Determination of Enantiomers in this compound by HPLC [chinjmap.com:8080]
- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Garenoxacin Mesylate
Introduction
Garenoxacin mesylate is a novel des-fluoro(6) quinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note describes a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were developed to achieve good resolution, symmetric peak shape, and a reasonable analysis time for this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 (Alternative) |
| Instrument | Waters HPLC 2695 System with PDA Detector | Agilent 1100 series HPLC with DAD Detection |
| Column | Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5µm) | YMC Pack Pro C8 (150 x 4.5 mm, 5µm) |
| Mobile Phase | 0.1% Orthophosphoric acid: Acetonitrile (50:50, v/v) | Buffer: Acetonitrile (75:25, v/v)¹ |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 279 nm |
| Injection Volume | 50 µL | Not Specified |
| Column Temperature | 30°C | 10°C |
| Run Time | Not Specified | 6 minutes |
¹Buffer: 1.36g of KH₂PO₄ in 1000ml of water with 1ml of Triethylamine (TEA), pH adjusted to 4.5 with Orthophosphoric acid (OPA).[4]
Method Validation Summary
The developed HPLC method was validated for linearity, accuracy, precision, and robustness as per ICH guidelines.[5] A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result (Condition 1) | Result (Condition 2) |
| Linearity Range | 0.04 - 4 µg/mL | 10 - 160 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9993 |
| Accuracy (% Recovery) | 98.97% | Not Specified |
| Precision (% RSD) | 4.30% (Coefficient of Variation) | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.04 µg/mL | Not Specified |
Experimental Protocols
1. Preparation of Mobile Phase
-
Condition 1: A mixture of 0.1% orthophosphoric acid in water and acetonitrile in a 50:50 volume/volume ratio was prepared.[1][5] The mobile phase was filtered through a 0.45 µm membrane filter and degassed prior to use.[5]
-
Condition 2: A buffer was prepared by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water, followed by the addition of 1 mL of triethylamine. The pH was adjusted to 4.5 with orthophosphoric acid. The mobile phase was a mixture of this buffer and acetonitrile in a 75:25 volume/volume ratio.[4]
2. Preparation of Standard Stock Solution
A standard stock solution of this compound was prepared by dissolving a known amount of the reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to achieve a final concentration of 1 mg/mL.[6]
3. Preparation of Working Standard Solutions
Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to obtain concentrations within the linearity range.
4. Sample Preparation (for Tablet Dosage Form)
Ten tablets were weighed to determine the average weight and then finely powdered.[6] An amount of powder equivalent to a single tablet was accurately weighed and transferred to a volumetric flask.[6] The powder was dissolved in a suitable solvent, sonicated for a specified time to ensure complete dissolution, and then diluted to the mark.[6] The resulting solution was filtered through a 0.45 µm syringe filter before injection into the HPLC system.[6]
5. System Suitability
Before sample analysis, the chromatographic system was equilibrated by pumping the mobile phase for at least 30 minutes. A standard solution was injected five times, and the system suitability parameters such as theoretical plates, tailing factor, and %RSD of the peak area were evaluated to ensure the system's performance.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies can be performed on the this compound drug substance. The drug is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation (e.g., heating at 80°C), and photolytic degradation (e.g., exposure to UV light). The resulting degraded samples are then analyzed by the developed HPLC method to check for any interference or co-elution of degradation products with the main peak.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Relationship of HPLC Method Validation Parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of Garenoxacin in Garenoxacin Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. omicsonline.org [omicsonline.org]
- 5. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 6. ajpaonline.com [ajpaonline.com]
Application Notes: Efficacy of Garenoxacin Mesylate Using Cell-Based Assays
Introduction
Garenoxacin Mesylate is a potent, broad-spectrum des-fluoro(6) quinolone antibiotic.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[1][2] Garenoxacin exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.[2][3] This dual-targeting mechanism disrupts the bacterial cell's ability to multiply and survive, leading to cell death.[1][3] These application notes provide detailed protocols for essential cell-based assays to determine the in vitro efficacy of this compound.
Mechanism of Action: Dual Inhibition of Bacterial DNA Replication
This compound's primary mode of action involves the simultaneous inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication.[4] Topoisomerase IV is crucial for separating interlinked daughter chromosomes after replication.[4] Garenoxacin binds to the enzyme-DNA complex, stabilizing the transient breaks aused by the enzymes and preventing the resealing of the DNA strands.[4] This action leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[5]
Experimental Workflow
References
Determining the Minimum Inhibitory Concentration of Garenoxacin Mesylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin, a des-F(6)-quinolone, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2][3] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][2] This inhibition leads to double-strand DNA breaks and ultimately bacterial cell death.[2][4] Garenoxacin has demonstrated potent in vitro activity against a variety of clinical isolates, including those resistant to other fluoroquinolones.[5][6] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Garenoxacin Mesylate using standardized methods and presents a summary of its in vitro activity against various bacterial species.
Data Presentation: In Vitro Activity of Garenoxacin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Garenoxacin against a variety of clinically relevant bacterial isolates. The data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).
Table 1: In Vitro Activity of Garenoxacin Against Gram-Positive Aerobic Bacteria
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | Not Specified | Not Specified | 0.03 | 0.03 |
| Staphylococcus aureus (Methicillin-resistant) | Not Specified | Not Specified | 0.06 | 2 |
| Streptococcus pneumoniae | 18,887 | Not Specified | ≤0.03 | 0.06 |
| Streptococcus pyogenes | Not Specified | Not Specified | 0.12 | 0.25 |
| Enterococcus faecalis | Not Specified | Not Specified | 0.12 | 0.25 |
Data compiled from multiple sources.[1][6][7]
Table 2: In Vitro Activity of Garenoxacin Against Gram-Negative Aerobic Bacteria
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | 15,555 | Not Specified | ≤0.03 | ≤0.03 |
| Moraxella catarrhalis | 5,981 | Not Specified | ≤0.03 | ≤0.03 |
| Escherichia coli | Not Specified | Not Specified | ≤0.03 | >4 |
| Klebsiella pneumoniae | Not Specified | Not Specified | 0.12 | >4 |
| Enterobacter cloacae | 778 | Not Specified | 0.12 | >4 |
| Salmonella spp. | Not Specified | Not Specified | 0.06 | 0.12 |
| Shigella spp. | Not Specified | Not Specified | ≤0.03 | ≤0.03 |
Data compiled from multiple sources.[5][6][7][8]
Table 3: In Vitro Activity of Garenoxacin Against Anaerobic Bacteria
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | Not Specified | 0.125 - >64 | 0.5 | 2 |
| Prevotella spp. | Not Specified | ≤0.015 - >64 | 0.25 | 2 |
| Fusobacterium spp. | Not Specified | ≤0.015 - 8 | 0.25 | 0.5 |
| Clostridium difficile | 46 | Not Specified | 2 | >64 |
| Peptostreptococcus anaerobius | Not Specified | Not Specified | Not Specified | >4 |
Data compiled from multiple sources.[3][9][10]
Experimental Protocols
The following are detailed methodologies for determining the MIC of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Broth Microdilution Method for Aerobic Bacteria (Adapted from CLSI M07)
This method is used to determine the MIC of Garenoxacin against aerobically growing bacteria.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Garenoxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Garenoxacin stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of Garenoxacin concentrations.
-
The last two wells of a row should serve as controls: one for growth control (no antibiotic) and one for sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Garenoxacin that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Agar Dilution Method for Anaerobic Bacteria (Adapted from CLSI M11)
This method is recommended for determining the MIC of Garenoxacin against anaerobic bacteria.
Materials:
-
This compound analytical standard
-
Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood
-
Sterile petri dishes
-
Anaerobic bacterial isolates for testing
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)
-
Inoculum replicating apparatus (optional)
-
Sterile saline or broth for inoculum preparation
Procedure:
-
Preparation of Garenoxacin Stock Solution: Prepare a stock solution as described in the broth microdilution protocol.
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of the Garenoxacin stock solution in sterile deionized water.
-
For each concentration, add 1 part of the diluted Garenoxacin solution to 9 parts of molten and cooled (45-50°C) supplemented Brucella agar. Mix well and pour into sterile petri dishes.
-
Prepare a growth control plate containing no antibiotic.
-
Allow the agar to solidify completely before use.
-
-
Inoculum Preparation:
-
Grow the anaerobic isolates on appropriate media in an anaerobic environment.
-
Prepare a suspension of the organism in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (approximately 1-2 µL, delivering 10⁵ CFU per spot). An inoculum replicating apparatus can be used for this purpose.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.
-
Reading Results: The MIC is the lowest concentration of Garenoxacin at which there is no growth, a barely visible haze, or one or two discrete colonies.
Visualizations
Caption: Garenoxacin's mechanism of action targeting bacterial DNA replication.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Potency and spectrum of garenoxacin tested against an international collection of skin and soft tissue infection pathogens: report from the SENTRY antimicrobial surveillance program (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]
- 3. In Vitro Activities of a New Des-Fluoro(6) Quinolone, Garenoxacin, against Clinical Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of garenoxacin tested against a worldwide collection of ciprofloxacin-susceptible and ciprofloxacin-resistant Enterobacteriaceae strains (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of garenoxacin, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. Activity of garenoxacin against 536 unusual anaerobes including 128 recovered from acute pelvic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activities of Garenoxacin (BMS-284756) and Other Agents against Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Garenoxacin Mesylate: Application Notes and Protocols for Combating Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garenoxacin Mesylate, a novel des-fluoro(6)-quinolone antibiotic, has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics.[1] Marketed under the trade name Geninax, it offers a critical therapeutic option for infections that are challenging to treat.[2] This document provides detailed application notes, experimental protocols, and data regarding the use of this compound in the context of drug-resistant bacterial strains.
Garenoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] This dual-inhibition mechanism is crucial for preventing bacterial DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[4] This mode of action contributes to its efficacy against pathogens that have developed resistance to other antibiotics.
Data Presentation
In Vitro Susceptibility of Drug-Resistant Bacterial Strains to Garenoxacin
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Garenoxacin against various drug-resistant bacterial strains, providing a comparative view of its potency.
Table 1: Garenoxacin MICs for Drug-Resistant Streptococcus pneumoniae
| Strain Type | Comparator Agents | Garenoxacin MIC (µg/mL) |
| Penicillin-Resistant S. pneumoniae (PRSP) | 100% eradication in clinical studies[1] | |
| Ciprofloxacin/Levofloxacin-Resistant S. pneumoniae | MIC ≥4 µg/mL | MIC90: 1[5] |
| Overall S. pneumoniae | Moxifloxacin | MIC90: 0.06 (Garenoxacin) vs 0.12 (Moxifloxacin)[5] |
| Overall S. pneumoniae | Levofloxacin, Ciprofloxacin | 16- to 32-fold greater potency than Levofloxacin or Ciprofloxacin[5] |
Table 2: Garenoxacin MICs for Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain Type | Garenoxacin MIC (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | MIC90: 0.03[6] |
| Methicillin-Resistant S. aureus (MRSA) | MIC90: 2[6] |
Table 3: Garenoxacin MICs for Other Clinically Relevant Pathogens
| Bacterial Species | Resistance Profile | Garenoxacin MIC (µg/mL) |
| Haemophilus influenzae | Beta-lactamase-negative, ampicillin-resistant | 100% eradication in clinical studies[1] |
| Moraxella catarrhalis | Beta-lactamase-positive | 96.2% eradication in clinical studies[1] |
| Enterobacteriaceae | Ciprofloxacin-susceptible | 98.1% susceptibility[7] |
| Enterobacteriaceae | Ciprofloxacin-resistant | Generally resistant[7] |
Clinical Efficacy Against Respiratory Pathogens
Clinical studies have demonstrated high efficacy rates for Garenoxacin in treating respiratory tract infections caused by resistant pathogens.
Table 4: Clinical Efficacy and Bacterial Eradication Rates
| Infection/Pathogen | Efficacy/Eradication Rate |
| Bacterial Pneumonia | 92-96%[1] |
| Acute Bronchitis | 92-96%[1] |
| Acute Infectious Exacerbations of Chronic Respiratory Disease | 85%[1] |
| Otorhinolaryngological Infections | 81-95%[1] |
| Penicillin-Resistant S. pneumoniae | 100% Eradication[1] |
| Beta-lactamase-negative ampicillin-resistant H. influenzae | 100% Eradication[1] |
| Beta-lactamase-positive H. influenzae | 100% Eradication[1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Garenoxacin action and resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics and Pharmacodynamics of Garenoxacin in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amr-accelerator.eu [amr-accelerator.eu]
- 5. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 6. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Garenoxacin Mesylate Demonstrates Potent Efficacy in Murine Pneumonia Models
For Immediate Release
[City, State] – [Date] – Garenoxacin mesylate, a des-F(6) quinolone antibiotic, has shown significant therapeutic efficacy in murine models of pneumonia, particularly against infections caused by Streptococcus pneumoniae. Studies highlight its potent antibacterial activity, leading to high survival rates and effective bacterial clearance in infected mice. These findings position garenoxacin as a promising candidate for the treatment of community-acquired pneumonia.
Garenoxacin exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[1] This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] In murine pneumonia models, garenoxacin has been shown to be highly effective, even against quinolone-resistant strains of S. pneumoniae.[2][3]
Summary of Efficacy Data
The efficacy of this compound has been quantified in several studies, demonstrating its dose-dependent protective effects in mice infected with S. pneumoniae.
| Dosage (mg/kg) | Survival Rate (%) | Infecting Strain | Key Findings |
| 50 | 100% | S. pneumoniae P-4241 (wild-type) | Complete protection observed.[2] |
| 25 | 100% | S. pneumoniae P-4241 (wild-type) | Highly effective at a lower dose.[2] |
| 12.5 | 50% | S. pneumoniae P-4241 (wild-type) | Dose-dependent efficacy demonstrated.[2] |
| 50 | 100% | parC mutant C42-R2 | Effective against single-mutation resistant strain.[2] |
| 25 | 85% | parC mutant C42-R2 | Maintained high efficacy.[2] |
| 50 | 93% | gyrA mutant Sp42-R1 | Effective against another single-mutation resistant strain.[2] |
| 25 | 55% | gyrA mutant Sp42-R1 | Reduced but still significant efficacy.[2] |
| 50 | Slightly effective | Double and triple mutation strains | Efficacy is reduced against strains with multiple resistance mutations.[2][3] |
Pharmacokinetic Profile in Murine Models
Pharmacokinetic studies in infected mice reveal favorable drug exposure, contributing to the observed efficacy.
| Parameter | Value | Dosage (mg/kg) |
| Cmax (Maximum serum concentration) | 17.3 µg/ml | 25 |
| AUC (Area under the curve) | 48.5 µg·h/ml | 25 |
| Cmax/MIC ratio | 288 | 25 |
| AUC/MIC ratio | 808 | 25 |
Mechanism of Action
Garenoxacin's primary mechanism involves the inhibition of two key bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA synthesis and cell division.
References
Application Notes and Protocols for the Bioanalytical Method of Garenoxacin Mesylate in Human Plasma
These application notes provide detailed protocols for the quantitative determination of Garenoxacin Mesylate in human plasma using two analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. These methods are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)
This method is a robust and validated approach for the quantification of this compound in human plasma, demonstrating good linearity, accuracy, and precision.[1][2][3]
Principle
This compound and an internal standard (Ciprofloxacin Hydrochloride) are extracted from human plasma via protein precipitation. The resulting supernatant is injected into a reversed-phase HPLC system for chromatographic separation. Detection and quantification are achieved using a UV detector at 240 nm.[1][2][3]
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard
-
Ciprofloxacin Hydrochloride (Internal Standard - IS)
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
HPLC grade Water
-
Orthophosphoric acid
-
Human plasma (with K2-EDTA as anticoagulant)
1.2.2. Instrumentation and Chromatographic Conditions
A summary of the instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Waters HPLC 2695 system with quaternary pumps, autosampler, and PDA detector or equivalent |
| Software | Empower 2 or equivalent |
| Column | Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | 0.1% Orthophosphoric acid : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 50 µL |
| Column Temperature | 30°C |
| Internal Standard | Ciprofloxacin Hydrochloride |
| Retention Time | Garenoxacin: ~4.0 min, Ciprofloxacin: ~3.4 min |
1.2.3. Preparation of Solutions
-
This compound Stock Solution (2 mg/mL): Accurately weigh 200 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Methanol).[1]
-
This compound Spiking Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with diluent to achieve concentrations ranging from 9.2 µg/mL to 920 µg/mL.[1]
-
Internal Standard Stock Solution (Ciprofloxacin HCl, 400 µg/mL): Accurately weigh 40 mg of Ciprofloxacin Hydrochloride and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.[1]
-
Internal Standard Working Solution (4 µg/mL): Dilute the IS stock solution with diluent to obtain a final concentration of 4 µg/mL.[1]
1.2.4. Preparation of Calibration and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the this compound spiking solutions to obtain final concentrations of 0.04, 0.08, 0.12, 1.0, 1.5, 2.0, 3.2, and 4.0 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
1.2.5. Sample Preparation (Protein Precipitation)
-
Pipette 250 µL of plasma sample (calibration standard, QC, or unknown) into a centrifuge tube.
-
Add 50 µL of the internal standard working solution (4 µg/mL Ciprofloxacin HCl).[1]
-
Vortex for 15 seconds.
-
Add 2 mL of Acetonitrile to precipitate plasma proteins.[1]
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the clear supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm membrane filter.[1]
-
Inject 50 µL of the filtered solution into the HPLC system.
Method Validation Summary
The following table summarizes the key validation parameters for this RP-HPLC-UV method.[2][3]
| Parameter | Result |
| Linearity Range | 0.04 - 4.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL |
| Accuracy (% Recovery) | 98.97% |
| Precision (% CV) | < 15% |
| Selectivity | No significant interference from endogenous plasma components.[1] |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by HPLC-UV.
Method 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This proposed method offers higher sensitivity and selectivity, which is advantageous for studies requiring lower detection limits. The parameters are based on typical methodologies for fluoroquinolones and other antibacterial drugs.[4][5]
Principle
This compound and a stable isotope-labeled internal standard (e.g., Garenoxacin-d4) are extracted from human plasma using protein precipitation. The extract is analyzed by LC-MS/MS using electrospray ionization (ESI) in positive mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard
-
Garenoxacin-d4 (or other suitable stable isotope-labeled IS)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic acid
-
Human plasma (with K2-EDTA as anticoagulant)
2.2.2. Instrumentation and Chromatographic Conditions
The following table outlines the proposed instrumentation and chromatographic conditions.
| Parameter | Specification |
| LC-MS/MS System | UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with Xevo TQ-S) |
| Software | MassLynx or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient Elution | 0-0.5 min, 10% B; 0.5-1.2 min, 10-35% B; 1.2-3.5 min, 35-70% B; 3.5-4.2 min, 70-90% B; 4.2-5.2 min, 90% B; 5.2-5.5 min, 10% B; 5.5-6.0 min, 10% B |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
| Autosampler Temperature | 4°C |
2.2.3. Mass Spectrometer Settings
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
2.2.4. MRM Transitions (Hypothesized)
The exact mass of Garenoxacin is 426.17. The following are proposed MRM transitions for quantification and confirmation. These should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| Garenoxacin | 427.2 | 409.2 | Quantifier (Loss of H₂O) |
| Garenoxacin | 427.2 | 383.2 | Qualifier (Loss of CO₂) |
| Garenoxacin-d4 (IS) | 431.2 | 413.2 | Quantifier |
2.2.5. Sample Preparation
The sample preparation protocol is similar to the HPLC-UV method but with reduced volumes suitable for the higher sensitivity of the LC-MS/MS technique.
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of Acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Proposed Method Validation Parameters
The following table lists the target validation parameters for the proposed LC-MS/MS method.
| Parameter | Target Value |
| Linearity Range | e.g., 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | ≤ 1 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Extraction Recovery | Consistent and reproducible |
Logical Relationship Diagram
Caption: Logical flow for this compound analysis by LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C24H26F2N2O8S | CID 157690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Mass Spectrometry FRAGMENTATION OF MOXIFLOXACIN AND ITS ANALOGS BY ELECTROSPRAY IONIZATION TIME-OF-FLIGHT MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
- 4. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: RP-HPTLC Method for Garenoxacin Mesylate Determination in Bulk and Tablets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative determination of Garenoxacin Mesylate in bulk drug and pharmaceutical tablet formulations using a validated Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method. The described method is simple, precise, accurate, and robust, making it suitable for routine quality control analysis.
Introduction
This compound is a potent, broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.[1] Its therapeutic efficacy relies on the accurate and precise quantification of the active pharmaceutical ingredient (API) in both bulk form and finished dosage forms. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to traditional HPLC methods for the quantitative analysis of pharmaceuticals. This application note details a validated RP-HPTLC method for the determination of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Chemical Structure of this compound
A clear understanding of the chemical structure of this compound is fundamental to developing a robust analytical method.
-
IUPAC Name: 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid mesylate[6]
-
Molecular Formula: C₂₃H₂₀F₂N₂O₄ · CH₄O₃S[7]
-
Molecular Weight: 522.52 g/mol [7]
Experimental
Materials and Reagents
-
Standard: this compound reference standard
-
Sample: this compound bulk drug or tablets
-
Solvents: n-Butanol (AR grade), Methanol (HPLC grade), Triethylamine (AR grade)
-
Stationary Phase: Pre-coated Silica gel 60 RP-18 F254S HPTLC plates (20 x 10 cm, 0.2 mm thickness)
Instrumentation and Software
-
HPTLC System: CAMAG HPTLC system or equivalent
-
Sample Applicator: CAMAG Linomat 5 or Automatic TLC Sampler (ATS 4)
-
Chromatogram Development Chamber: CAMAG Twin Trough Chamber (20 x 10 cm)
-
Densitometric Scanner: CAMAG TLC Scanner 3 with visionCATS software[8]
-
Analytical Balance: Capable of weighing to 0.1 mg
-
Ultrasonic Bath
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | Pre-coated Silica gel 60 RP-18 F254S HPTLC plates |
| Mobile Phase | n-Butanol: Methanol: Triethylamine (60:20:20, v/v/v)[9][10] |
| Chamber Saturation Time | 20 minutes at room temperature[9] |
| Development Distance | 80 mm |
| Detection Wavelength | 257 nm[9][10] |
| Bandwidth | 8 mm |
| Application Rate | 150 nL/s |
| Scanning Mode | Densitometric absorbance mode |
Protocols
Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.
Sample Preparation
-
Accurately weigh 10 mg of this compound bulk drug and prepare a stock solution of 1000 µg/mL in methanol, as described for the standard solution.
-
Prepare a working sample solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.
-
Weigh and powder 20 this compound tablets to obtain a homogenous mixture.
-
Accurately weigh a quantity of the powdered tablets equivalent to 200 mg of this compound and transfer it to a 100 mL volumetric flask.[9]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.[9]
-
Make up the volume to 100 mL with methanol to obtain a solution of 2000 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 20 mL with methanol to obtain a final concentration of 100 µg/mL.
Chromatographic Development and Analysis
-
Apply 2 µL to 12 µL of the working standard solution to the HPTLC plate to obtain a concentration range of 100-600 ng/band.[9]
-
Apply a suitable volume of the sample solution (e.g., 4 µL for a 400 ng/band concentration) to the same plate.
-
Develop the plate in a pre-saturated twin-trough chamber with the mobile phase up to a distance of 80 mm.
-
Dry the plate in an oven at 60°C for 5 minutes.
-
Scan the dried plate densitometrically at 257 nm.
Method Validation
The developed RP-HPTLC method was validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
Linearity
The linearity of the method was established by analyzing six concentrations of this compound ranging from 100 to 600 ng/band.[9] The calibration curve was constructed by plotting the peak area against the corresponding concentration.
| Parameter | Result |
| Linearity Range | 100 - 600 ng/band |
| Correlation Coefficient (r²) | 0.988[9][10] |
Precision
The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the percentage relative standard deviation (%RSD).
| Precision Type | %RSD |
| Intra-day Precision | < 2% |
| Inter-day Precision | < 2% |
Accuracy
The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120%).
| Concentration Level | Mean % Recovery |
| 80% | 98.5% - 101.5% |
| 100% | 98.5% - 101.5% |
| 120% | 98.5% - 101.5% |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Result |
| Mobile Phase Composition (±2%) | %RSD < 2% |
| Wavelength (±2 nm) | %RSD < 2% |
| Chamber Saturation Time (±5 min) | %RSD < 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 6.63 ng[9][10] |
| Limit of Quantitation (LOQ) | 20.11 ng[9][10] |
Results and Discussion
The developed RP-HPTLC method provided a well-resolved and compact band for this compound at an Rf value of 0.62 ± 0.02.[9][10] The mobile phase consisting of n-butanol, methanol, and triethylamine in the ratio of 60:20:20 (v/v/v) offered good separation and peak shape. The densitometric analysis at 257 nm provided excellent sensitivity for the quantification of the drug. The validation parameters were all within the acceptable limits as per ICH guidelines, confirming the reliability and suitability of the method for its intended purpose.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the RP-HPTLC determination of this compound.
Conclusion
The described RP-HPTLC method is a simple, rapid, accurate, and precise technique for the determination of this compound in bulk and tablet dosage forms. The method is suitable for routine quality control analysis and can be effectively implemented in pharmaceutical laboratories. The low operational cost and high throughput of HPTLC make this method an attractive alternative to other chromatographic techniques.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Garenoxacin - Wikipedia [en.wikipedia.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. ajpaonline.com [ajpaonline.com]
Garenoxacin Mesylate for Prophylaxis of Febrile Neutropenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrile neutropenia (FN) is a frequent and serious complication of myelosuppressive chemotherapy in cancer patients, associated with a heightened risk of life-threatening infections, treatment delays, and increased healthcare costs. Prophylactic antibiotics, particularly fluoroquinolones, are a key strategy in preventing FN in high-risk patients. Garenoxacin, a des-fluoro(6) quinolone, has demonstrated potent broad-spectrum antimicrobial activity. This document provides detailed application notes and protocols based on clinical studies evaluating the efficacy and safety of garenoxacin mesylate for the prophylaxis of febrile neutropenia.
Mechanism of Action
Garenoxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, garenoxacin traps the enzyme in the cleavage stage, leading to double-stranded DNA breaks and subsequent bacterial cell death.[4] This dual-targeting mechanism contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3]
Caption: Garenoxacin's dual inhibition of bacterial DNA gyrase and topoisomerase IV.
Clinical Efficacy and Safety Data
Clinical studies have evaluated this compound for the prophylaxis of febrile neutropenia, primarily in patients undergoing chemotherapy for hematological malignancies and solid tumors. The data from key studies are summarized below for comparative analysis.
Table 1: Patient Demographics and Study Design
| Study | Patient Population | Number of Patients | Study Design | Comparator |
| Nakamura N, et al. (2016)[6][7] | Hematological Malignancies | 46 | Prospective, single-arm | None |
| Hata A, et al. (2014)[8][9] | Advanced Solid Tumors | 127 | Retrospective, comparative | Levofloxacin |
| Uni M, et al. (2015)[10][11] | Acute Myeloid Leukemia | 156 (36 Garenoxacin, 120 Levofloxacin) | Retrospective, comparative | Levofloxacin |
Table 2: Efficacy Outcomes
| Study | Primary Endpoint | Garenoxacin Group | Comparator Group (Levofloxacin) | p-value |
| Nakamura N, et al. (2016)[6][7] | Incidence of Febrile Neutropenia | 50% (23/46 patients) | N/A | N/A |
| Hata A, et al. (2014)[8][9] | Incidence of Febrile Episodes | 2 patients | 7 patients | 0.044 |
| Uni M, et al. (2015)[10][11] | Incidence of Febrile Events | 86% (31/36 patients) | 78% (93/120 patients) | 0.35 |
Table 3: Safety and Tolerability
| Study | Adverse Events | Garenoxacin Group | Comparator Group (Levofloxacin) | Statistical Significance |
| Nakamura N, et al. (2016)[6][7] | Grade 3 or 4 Adverse Events | None reported | N/A | N/A |
| Elevated Serum Creatinine | Significantly elevated after administration | N/A | N/A | |
| Hata A, et al. (2014)[8][9] | Rashes | 4 cases | 2 cases | Not significant |
| Liver Dysfunction | 3 cases | 2 cases | Not significant |
Experimental Protocols
Detailed methodologies from the cited clinical studies are provided below to enable replication and further investigation.
Protocol 1: Prophylactic Garenoxacin in Hematological Malignancies (Nakamura N, et al., 2016)
Objective: To prospectively evaluate the efficacy and safety of prophylactic garenoxacin for febrile neutropenia in patients with hematological malignancies.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Adult patients (≥16 years) with hematological malignancies (acute myeloid leukemia, acute lymphoblastic leukemia, malignant lymphoma, multiple myeloma) at risk for chemotherapy-induced neutropenia (absolute neutrophil count [ANC] < 1000/μL) lasting more than seven days.
-
Exclusion Criteria: Not explicitly detailed in the provided text.
-
-
Treatment Regimen:
-
Oral garenoxacin (400 mg) was administered daily.
-
Prophylaxis was initiated when the neutrophil count decreased to less than 1000/μL and continued until neutropenia resolved.
-
-
Endpoints:
-
Primary Endpoint: Incidence of febrile neutropenia.
-
Secondary Endpoints: Type and incidence of adverse events.
-
-
Data Collection and Analysis:
-
Patient demographics, underlying disease, and chemotherapy regimens were recorded.
-
The incidence of febrile neutropenia and bacteremia was documented.
-
Adverse events were graded, with a focus on Grade 3 or 4 events.
-
Serum creatinine levels were monitored.
-
Caption: Experimental workflow for the prospective study on garenoxacin prophylaxis.
Protocol 2: Comparative Study of Garenoxacin and Levofloxacin in Solid Tumors (Hata A, et al., 2014)
Objective: To retrospectively compare the efficacy and safety of garenoxacin with levofloxacin for the prophylaxis of febrile neutropenia in patients with advanced solid tumors.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: 127 patients at high risk for febrile neutropenia who received either garenoxacin or levofloxacin for prophylaxis during chemotherapy for advanced solid tumors.
-
Exclusion Criteria: Not explicitly detailed in the provided text.
-
-
Treatment Regimens:
-
Garenoxacin Group: Patients received garenoxacin (dosage not specified in the abstract).
-
Levofloxacin Group: Patients received levofloxacin (dosage not specified in the abstract).
-
-
Endpoints:
-
Primary Outcome: Incidence of febrile episodes.
-
Secondary Outcomes: Evidence of bacterial infection, identification of infection focus, adverse drug reactions, and mortality.
-
-
Data Collection and Analysis:
-
A retrospective analysis of patient records was conducted.
-
The number of febrile episodes in each group was compared.
-
The incidence of rashes and liver dysfunction was recorded and compared between the groups.
-
The statistical significance of the difference in febrile episodes was determined (p=0.044).
-
Signaling Pathways in Febrile Neutropenia
Chemotherapy-induced neutropenia is a primary risk factor for febrile neutropenia. The underlying pathophysiology involves the cytotoxic effects of chemotherapeutic agents on rapidly dividing hematopoietic stem and progenitor cells in the bone marrow, leading to a decrease in neutrophil production. This, combined with damage to mucosal barriers, allows for the translocation of endogenous bacteria into the bloodstream, which in the absence of an adequate neutrophil response, can lead to systemic infection and fever.
Caption: Simplified signaling pathway of chemotherapy-induced febrile neutropenia.
Conclusion
The available data suggest that this compound is a promising agent for the prophylaxis of febrile neutropenia in high-risk cancer patients undergoing chemotherapy. A prospective study in patients with hematological malignancies demonstrated a 50% prophylactic efficacy.[6][7] Furthermore, a retrospective comparative study in patients with solid tumors indicated a significantly lower incidence of febrile episodes with garenoxacin compared to levofloxacin.[8][9] While generally well-tolerated, monitoring of renal function is advisable.[6][7] The detailed protocols provided herein offer a foundation for the design of future clinical trials to further elucidate the role of garenoxacin in the prevention of this critical chemotherapy-related complication. Researchers should consider larger, randomized controlled trials to confirm these findings and to optimize patient selection and dosing strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Garenoxacin Prophylaxis for Febrile Neutropenia after Chemotherapy in Hematological Malignancies [scirp.org]
- 7. scirp.org [scirp.org]
- 8. [Comparison of garenoxacin and levofloxacin for the prophylaxis of febrile neutropenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of garenoxacin with levofloxacin as antimicrobial prophylaxis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Garenoxacin Mesylate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Garenoxacin Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound has been reported with some variability, likely due to different experimental conditions such as temperature and the use of sonication. Reported values include 2 mg/mL, 10 mg/mL (when warmed), and 12.5 mg/mL (with sonication).[1] The mesylate salt form is known to have enhanced water solubility and stability compared to the free base.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent. A Biopharmaceutical Classification System (BCS) solubility study was conducted across a pH range of 1 to 4.5, and a dissolution test method has been developed using 0.1 N hydrochloric acid, indicating that its solubility is influenced by acidic conditions.[2] Generally, as a quinolone carboxylic acid derivative, its solubility is expected to vary with the ionization state of its functional groups.
Q3: What is the solubility of this compound in organic solvents?
A3: this compound is sparingly soluble in dimethyl sulfoxide (DMSO). Reported solubility values in DMSO are 2 mg/mL (when warmed) and as high as 100 mg/mL with the use of ultrasound.[1] For analytical purposes, it is often dissolved in mixtures of methanol, acetonitrile, and water, often with additives like formic acid or orthophosphoric acid.
Q4: Does the solid-state form of this compound affect its solubility?
A4: Yes, the solid-state form, specifically polymorphism, can significantly impact the solubility of this compound.[3][4] Different crystalline forms (polymorphs) can exhibit distinct physical properties, including different solubility profiles and dissolution rates.[3][5] It is crucial to characterize the polymorphic form of the drug substance to ensure consistent and predictable solubility behavior.
Q5: Are there any known formulation strategies to improve the bioavailability of this compound?
A5: While specific bioavailability enhancement studies for this compound are not extensively detailed in the provided results, general strategies for poorly soluble drugs are applicable. These include particle size reduction, the use of permeation enhancers, and advanced formulation techniques like solid dispersions and lipid-based delivery systems.[6]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous solution. | The concentration exceeds its intrinsic solubility at the given pH and temperature. | - Adjust the pH of the solution to a more acidic range (e.g., using 0.1 N HCl) where solubility is higher.- Gently warm the solution while stirring.- Use co-solvents such as ethanol or polyethylene glycol (PEG) in the aqueous vehicle. |
| Low dissolution rate from a solid dosage form. | Poor wetting of the drug particles or the presence of a less soluble polymorphic form. | - Reduce the particle size of the this compound powder through micronization.- Incorporate a wetting agent (surfactant) into the formulation.- Consider preparing a solid dispersion of the drug with a hydrophilic carrier. |
| Inconsistent solubility results between batches. | Variation in the polymorphic form of the this compound used. | - Characterize the crystal form of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).- Source the material from a consistent supplier or establish a process to control for a specific polymorph. |
| Difficulty preparing a concentrated stock solution in DMSO. | Reaching the solubility limit at room temperature. | - Gently warm the solution while stirring.- Use an ultrasonic bath to aid dissolution.[1] Note that hygroscopic DMSO can impact solubility, so use a newly opened container.[1] |
Quantitative Solubility Data
| Solvent System | Temperature | Conditions | Solubility |
| Water | Warmed | - | 10 mg/mL[7] |
| Water | Not Specified | Ultrasound | 12.5 mg/mL[1] |
| Water | Not Specified | - | 2 mg/mL |
| DMSO | Warmed | - | 2 mg/mL |
| DMSO | Not Specified | Ultrasound | 100 mg/mL[1] |
| 0.1 N Hydrochloric Acid | 37 ± 0.5°C | Dissolution Medium | Sufficient for sink conditions in dissolution testing[2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol is a modified version based on standard pharmaceutical practices for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Phosphate buffer (pH 7.4)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound powder to a scintillation vial containing a known volume of the phosphate buffer (e.g., 5 mL).
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This is a general protocol for preparing a solid dispersion to enhance the dissolution of a poorly soluble drug.
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a suitable volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a solid film is formed on the inner wall of the flask.
-
Scrape the solid material from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can then be characterized for its dissolution properties.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of Garenoxacin in Garenoxacin Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2013121439A2 - Process for this compound - Google Patents [patents.google.com]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 7. This compound monohydrate ≥98% (HPLC) | 223652-90-2 [sigmaaldrich.com]
Garenoxacin Mesylate Stability & Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Garenoxacin Mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, as a fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2] While specific degradation products for Garenoxacin are not extensively detailed in publicly available literature, the degradation pathways for fluoroquinolones generally involve modifications to the core structure. Common pathways include decarboxylation, defluorination, and oxidation or dealkylation of the piperazine ring (or in Garenoxacin's case, the substituted isoindole ring).[3][4][5]
Q2: I am observing unexpected peaks in my HPLC analysis of a Garenoxacin sample. What could be the cause?
Unexpected peaks in an HPLC chromatogram of this compound typically indicate the presence of impurities or degradation products. The source of these peaks can be attributed to several factors:
-
Forced Degradation: If the sample was subjected to stress conditions (acid, base, heat, light, oxidation), the peaks are likely degradation products.[6]
-
Improper Storage: Exposure to light or elevated temperatures during storage can lead to the formation of photodegradation or thermal degradation products.[1]
-
Sample Preparation: The solvents and pH used during sample preparation can potentially induce degradation if not optimized.
-
Excipient Interaction: In formulated products, Garenoxacin may interact with excipients, leading to the formation of new adducts or impurities.
To identify the source, it is recommended to run a stability-indicating HPLC method and compare the chromatogram to a reference standard stored under ideal conditions.[7]
Q3: What are the recommended storage conditions to ensure the stability of this compound?
To minimize degradation, this compound powder should be stored in a well-closed container, protected from light, and kept in a desiccated environment at a controlled temperature, typically between 2-8°C. For solutions, it is crucial to protect them from light and use them promptly after preparation.
Q4: My this compound solution appears discolored. Is it still usable?
Discoloration, such as a yellowish tint, can be an indicator of degradation, particularly oxidative or photolytic degradation. It is strongly advised not to use discolored solutions for experiments where compound integrity is critical. The discoloration suggests the presence of chromophoric degradation products, which could interfere with your assay and lead to inaccurate results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For Garenoxacin, a mobile phase of 0.1% v/v formic acid in water and methanol (70:30) has been shown to be effective.[7] Ensure the pH is suitable for the compound's pKa. |
| Column degradation. | Use a new or properly cleaned HPLC column. A C18 column is commonly used for fluoroquinolone analysis. | |
| Inconsistent results in stability studies. | Fluctuation in experimental conditions (temperature, light exposure). | Ensure strict control over all environmental parameters as defined in your protocol. Use a calibrated photostability chamber and oven.[1] |
| Non-homogeneity of the sample. | Ensure the drug substance or product is uniformly mixed before sampling. | |
| Significant degradation under mild stress conditions. | The compound may be inherently unstable under those specific conditions. | Re-evaluate the stress conditions. For example, if significant degradation occurs with 0.1 N HCl, consider using a lower concentration or a shorter exposure time.[8] |
| Presence of catalytic impurities (e.g., metal ions). | Use high-purity solvents and reagents. Consider the use of a chelating agent if metal-catalyzed oxidation is suspected. |
Data Summary Tables
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Method | Typical Duration & Temperature | Reference |
| Acid Hydrolysis | 0.1 N - 1 N HCl | Reflux for several hours | [8] |
| Alkaline Hydrolysis | 0.1 N - 1 N NaOH | Reflux for several hours | [8] |
| Oxidative Degradation | 3% - 30% H₂O₂ | Room temperature or slightly elevated, several hours | [1] |
| Thermal Degradation | Dry Heat | 60-80°C for up to 48 hours | [1] |
| Photolytic Degradation | UV light (e.g., 254 nm) or Xenon lamp | Exposure to a minimum of 1.2 million lux hours and 200 W h/m² | [1][8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study as recommended by ICH guidelines.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Reflux the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1 N NaOH and dilute to the final concentration with the mobile phase.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Reflux the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1 N HCl and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase to achieve the final concentration.
-
Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed powder in the mobile phase to achieve the final concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is based on a developed method for Garenoxacin analysis.[7]
-
Instrumentation: High-Performance Liquid Chromatography system with a PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.1% (v/v) formic acid in water and methanol in a 70:30 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Procedure: Inject the prepared samples (from the forced degradation study or other stability tests) into the HPLC system and record the chromatograms. The method should be able to separate the main Garenoxacin peak from all degradation product peaks.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - ProQuest [proquest.com]
- 6. irjet.net [irjet.net]
- 7. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of Garenoxacin in Garenoxacin Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Optimizing Garenoxacin Mesylate dosage for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Garenoxacin Mesylate in in vitro studies. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the success and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a fluoroquinolone antibiotic. Its bactericidal effect is achieved by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a complex with the enzyme and DNA, Garenoxacin stabilizes DNA strand breaks, which ultimately leads to bacterial cell death.[2] This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][4]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: this compound is soluble in water (H₂O) at a concentration of 10 mg/mL, although gentle warming may be required to achieve a clear solution. For cell culture applications where aqueous solubility may be limited in complex media, Dimethyl sulfoxide (DMSO) can be used as a solvent. A working stock can be prepared in DMSO and then further diluted in the appropriate culture medium.[5] Always test the final concentration of the solvent in your assay to rule out any solvent-induced effects.
Q3: How stable is this compound in solution and cell culture media? A3: For analytical purposes, a mobile phase consisting of 0.1% (v/v) formic acid in a water and methanol mixture has been shown to be stability-indicating for HPLC analysis.[6] However, the stability in specific cell culture media over long incubation periods (e.g., 24-72 hours) should be determined empirically by the researcher. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent potency.
Q4: What are the typical effective concentrations of this compound for in vitro antibacterial studies? A4: The effective concentration, primarily measured as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. For many common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, the MIC for 90% of strains (MIC90) is very low, often ≤0.12 µg/mL.[7] For Staphylococcus aureus, the MIC90 is typically around 0.03 µg/mL for methicillin-susceptible strains (MSSA) but can be higher for methicillin-resistant strains (MRSA).[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.
Q5: Is this compound expected to be cytotoxic to mammalian cells in culture? A5: Like other fluoroquinolones, Garenoxacin is designed to be selective for bacterial topoisomerases over their eukaryotic counterparts. However, at high concentrations, off-target effects on mammalian cells can occur. It is essential to perform a cytotoxicity assay using your specific cell line to determine the concentration range that is non-toxic. This will allow you to distinguish between the compound's antibacterial effects and any potential confounding cytotoxicity.
Data Presentation
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: Solubility of this compound
| Solvent/System | pH Range | Solubility | Reference |
| Water (H₂O) | Not Specified | 10 mg/mL (with warming) | |
| Aqueous Buffer | 1.0 - 4.5 | High Solubility (<250 mL for 200 mg) | [4] |
| 10% DMSO + 90% Corn Oil | Not Applicable | ≥ 2.5 mg/mL | [5] |
Table 2: In Vitro Activity (MIC) of Garenoxacin Against Various Bacterial Species
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | General | Not Reported | 0.12 | [7] |
| Staphylococcus aureus | MSSA | Not Reported | 0.03 | [7] |
| Staphylococcus aureus | MRSA | Not Reported | 2 | [7] |
| Haemophilus influenzae | General | Not Reported | ≤0.03 | [7] |
| Moraxella catarrhalis | General | Not Reported | ≤0.03 | [7] |
| Streptococcus pyogenes | General | Not Reported | 0.25 | [7] |
| Human Mycoplasmas | General | Not Reported | ≤0.25 | [5][8] |
MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Table 3: Inhibitory Activity (IC₅₀) of Garenoxacin Against Bacterial Enzymes
| Enzyme | Bacterial Source | IC₅₀ (µg/mL) | Reference |
| DNA Gyrase | Staphylococcus aureus | 1.25 | [8][9][10] |
| Topoisomerase IV | Staphylococcus aureus | 1.25 - 2.5 | [8][9][10] |
| DNA Gyrase | Mycoplasma pneumoniae | 2.5 | [11] |
IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Troubleshooting Guides
Issue 1: Drug Precipitation in Culture Medium
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the complex biological medium. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.
-
Solution:
-
Check Stock Concentration: Ensure your stock solution is fully dissolved. Gentle warming or sonication can aid dissolution.[5][12]
-
Serial Dilutions: Prepare intermediate dilutions of your stock in the solvent before the final dilution into the aqueous medium.
-
Increase Solvent Concentration: If permissible for your assay, slightly increase the final percentage of DMSO. Always run a solvent-only control to check for toxicity.
-
Lower Working Concentration: Re-evaluate the required concentration. Your experiment may not require a concentration that is at the edge of solubility.
-
Issue 2: Inconsistent or Non-Reproducible MIC Results
-
Possible Cause: Variability in inoculum density, improper dilution of the compound, or degradation of the compound.
-
Solution:
-
Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL, before final dilution into the assay wells (target ~5 x 10⁵ CFU/mL).[13][14]
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a validated frozen stock.
-
Follow CLSI Guidelines: Adhere strictly to established protocols for broth microdilution, such as those from the Clinical and Laboratory Standards Institute (CLSI), for media, incubation time, and reading of results.[13][14]
-
Quality Control: Include a reference strain (e.g., S. aureus ATCC 29213) with a known MIC for Garenoxacin as a quality control measure.
-
Issue 3: High Background or Apparent Cytotoxicity in Mammalian Cell Assays
-
Possible Cause: The observed effect may be due to the solvent rather than the compound itself. The compound might be genuinely cytotoxic at the tested concentrations.
-
Solution:
-
Solvent Control: Always include a vehicle control group that is treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment.
-
Dose-Response Curve: Perform a full dose-response analysis to identify the concentration at which cytotoxicity begins. The non-toxic concentration range should be used for subsequent experiments.
-
Choose a Different Assay: Some assay reagents may be incompatible with the compound. Consider an alternative method for measuring cell viability (e.g., trypan blue exclusion vs. metabolic assays like MTT).
-
Diagram: Troubleshooting Workflow for In Vitro Experiments
Caption: A decision tree for troubleshooting common in vitro issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Mass: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 10 mg/mL). The molecular weight of the monohydrate mesylate salt is 540.53 g/mol .
-
Weighing: Accurately weigh the powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO or water. To aid dissolution in water, the solution can be warmed gently (e.g., in a 37°C water bath). Vortex until the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution This protocol is based on CLSI guidelines.[14]
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in the assay plate.
-
-
Prepare Garenoxacin Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of a working solution of Garenoxacin (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (broth only, no drug). Well 12 can serve as a sterility control (broth only, no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours (or as appropriate for the specific bacterium).[13]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[14]
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Protocol 3: Mammalian Cell Cytotoxicity Assay (Example using a Luminescent Assay) This protocol is a general guide and should be optimized for your specific cell line and assay kit (e.g., CytoTox-Glo™).[15]
-
Cell Seeding: Seed mammalian cells into a 96-well, opaque-walled plate at a predetermined optimal density. Allow cells to attach and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include wells for "no-cell" background control, "no-compound" vehicle control, and a "total lysis" maximum cytotoxicity control.
-
-
Incubation: Incubate the plate for a period relevant to your antibacterial experiment (e.g., 24, 48, or 72 hours).
-
Measure Cytotoxicity (Dead-Cell Luminescence):
-
Equilibrate the plate and assay reagents to room temperature.
-
Add the AAF-Glo™ Reagent, which contains a luminogenic peptide substrate (AAF-aminoluciferin) that is cleaved by dead-cell proteases, to all wells.
-
Mix briefly on an orbital shaker and incubate for 15 minutes.
-
Measure the luminescence to quantify the number of dead cells.
-
-
Measure Viability (Live-Cell Luminescence):
-
Add the Lysis Reagent to induce lysis of all remaining viable cells.[15]
-
Mix and incubate for another 15 minutes.
-
Measure luminescence again to determine the total number of cells initially present in the well.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration by normalizing the dead-cell signal to the total-cell signal, after subtracting background.
Diagram: Cytotoxicity Assay Workflow
Caption: A general workflow for assessing mammalian cell cytotoxicity.
Mechanism of Action Visualization
Diagram: this compound Bacterial Inhibition Pathway
Caption: Garenoxacin's dual inhibition of DNA gyrase and topoisomerase IV.
References
- 1. What is Garenoxacin Mesilate Hydrate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of Garenoxacin in Garenoxacin Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of garenoxacin (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory activity of garenoxacin against DNA gyrase of Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | TargetMol [targetmol.com]
- 13. Commercial Broth Microdilution Panel Validation and Reproducibility Trials for Garenoxacin (BMS-284756), a Novel Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. promega.com [promega.com]
Garenoxacin Mesylate Stability Testing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting stability testing of Garenoxacin Mesylate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide clarity on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for this compound stability testing?
A1: The most robust and widely accepted method for this compound stability testing is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][2][3] A well-developed RP-HPLC method can effectively separate this compound from its degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) over time.
Q2: What are the typical forced degradation conditions for this compound?
A2: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating method.[4] Typical stress conditions include:
-
Acid Hydrolysis: Exposing the drug substance to an acidic solution (e.g., 0.1 N HCl) at elevated temperatures.[2][4]
-
Base Hydrolysis: Exposing the drug substance to a basic solution (e.g., 0.1 N NaOH) at elevated temperatures.[4]
-
Oxidative Degradation: Treating the drug substance with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposing the solid drug substance to dry heat.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light, as per ICH Q1B guidelines.[5]
Q3: How do I select the appropriate chromatographic conditions for the RP-HPLC method?
A3: A Quality by Design (QbD) approach is recommended for developing a robust RP-HPLC method.[1][2][3] Key parameters to optimize include:
-
Stationary Phase: A C18 column is commonly used.
-
Mobile Phase: A combination of an acidic buffer (e.g., 0.1% v/v formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often effective.[1][2][3]
-
Detection Wavelength: this compound can be detected at approximately 280 nm.[1][2]
-
Flow Rate and Column Temperature: These should be optimized to achieve good peak shape and resolution.
Q4: What are the acceptance criteria for a stability-indicating method?
A4: A key acceptance criterion is the ability of the method to resolve the main peak of this compound from all potential degradation product peaks. The peak purity of the main peak should be evaluated using a photodiode array (PDA) detector to ensure it is not co-eluting with any impurities.[1][3] The method must also be validated according to ICH Q2(R1) guidelines for accuracy, precision, linearity, specificity, and robustness.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound. | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the pH of the aqueous mobile phase.- Use a new column or a different stationary phase.- Reduce the injection volume or sample concentration. |
| Inadequate separation of degradation products from the main peak. | - Non-optimized mobile phase composition.- Inappropriate column chemistry. | - Modify the organic-to-aqueous ratio in the mobile phase.- Try a different organic modifier (e.g., acetonitrile instead of methanol).- Experiment with a different column (e.g., different particle size or bonding). |
| Baseline drift or noise. | - Contaminated mobile phase or column.- Detector lamp issue. | - Prepare fresh mobile phase and flush the system.- Clean or replace the column.- Check the detector lamp's performance and replace if necessary. |
| Inconsistent retention times. | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the HPLC pump for leaks and ensure proper functioning. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general steps for conducting forced degradation studies on this compound.
References
- 1. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of Garenoxacin in Garenoxacin Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Garenoxacin Mesylate Impurity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities of Garenoxacin Mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with this compound?
A1: this compound impurities can be broadly categorized into two main types:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the Garenoxacin Mesacylate active pharmaceutical ingredient (API). They can include starting materials, intermediates, by-products, and reagents. Specific process-related impurities that have been identified include Garenoxacin Impurity A and Garenoxacin Impurity B. The stereoisomer, (S)-Isomer of Garenoxacin, is another potential process-related impurity.
-
Degradation Products: These impurities are formed due to the degradation of this compound over time or under the influence of external factors such as light, heat, humidity, and pH. Forced degradation studies are crucial for identifying potential degradation products that may arise during storage and handling.
Q2: What are the regulatory guidelines for controlling impurities in this compound?
A2: The control of impurities in pharmaceutical substances is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides thresholds for reporting, identifying, and qualifying impurities. It is essential to develop and validate analytical methods that can detect and quantify impurities at or below these thresholds.
Q3: How can I identify unknown impurities detected during my analysis?
A3: Identifying unknown impurities typically involves a combination of chromatographic and spectroscopic techniques. A common workflow includes:
-
Separation: Isolate the unknown impurity from the bulk API using a high-resolution chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the impurity using high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) can provide fragmentation patterns to elucidate the structure.
-
Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, isolate a sufficient quantity of the impurity and perform 1D and 2D NMR spectroscopy.
-
Reference Standards: If a potential structure is proposed, confirm the identity by synthesizing the compound and comparing its chromatographic and spectroscopic data with that of the unknown impurity.
Troubleshooting Guides
Issue 1: Poor resolution between Garenoxacin and an impurity peak in HPLC analysis.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to achieve better separation. |
| Incorrect pH of the Mobile Phase | The ionization state of Garenoxacin and its impurities can significantly affect their retention. Adjust the pH of the aqueous buffer to a value where the difference in charge between the analyte and the impurity is maximized. |
| Suboptimal Column Chemistry | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Low Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution. However, be cautious as elevated temperatures can also lead to on-column degradation. |
Issue 2: Appearance of new, unexpected peaks during stability studies.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Sample Degradation | The new peaks are likely degradation products. Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to systematically generate and identify these degradation products. This will help in understanding the degradation pathways.[1] |
| Contamination | Ensure proper handling and storage of samples to prevent contamination from external sources. Analyze a blank sample (placebo or solvent) that has been subjected to the same stability conditions to rule out contamination. |
| Interaction with Excipients | If analyzing a formulated product, the new peaks could be due to interactions between Garenoxacin and the excipients. Conduct compatibility studies with individual excipients to identify the source of the interaction. |
Experimental Protocols
Protocol 1: Forced Degradation Studies of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][3][4]
1. Acidic Hydrolysis:
- Procedure: Dissolve this compound in 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
- Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
- Analysis: Analyze the stressed sample by a stability-indicating HPLC method.
2. Basic Hydrolysis:
- Procedure: Dissolve this compound in 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours).
- Neutralization: After the specified time, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
- Analysis: Analyze the stressed sample by HPLC.
3. Oxidative Degradation:
- Procedure: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., 1, 2, 4, and 8 hours).
- Analysis: Analyze the stressed sample by HPLC.
4. Thermal Degradation:
- Procedure: Expose the solid this compound powder to dry heat at a specific temperature (e.g., 80°C) for a defined period (e.g., 24, 48, and 72 hours).
- Sample Preparation: After exposure, dissolve the solid sample in a suitable solvent for HPLC analysis.
- Analysis: Analyze the sample by HPLC.
5. Photolytic Degradation:
- Procedure: Expose the solid this compound powder and a solution of the drug to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
- Sample Preparation: For the solid sample, dissolve it in a suitable solvent after exposure.
- Analysis: Analyze both the solid and solution samples by HPLC. Fluoroquinolones are known to be susceptible to photodegradation, which can involve defluorination, decarboxylation, and modifications to the quinolone ring.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient in the presence of its impurities and degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation
Table 1: Summary of Known this compound Impurities
| Impurity Name | Type | Molecular Formula | Molecular Weight ( g/mol ) |
| Garenoxacin Impurity A | Process-Related | C₁₆H₁₄BrF₂NO₄ | 402.19 |
| Garenoxacin Impurity B | Process-Related | C₂₄H₂₂F₂N₂O₄ | 440.44 |
| (S)-Isomer of Garenoxacin | Process-Related | C₂₃H₂₀F₂N₂O₄ | 426.41 |
Table 2: Example Data from Forced Degradation Studies
| Stress Condition | Time | Garenoxacin Assay (%) | Major Degradant RRT | % Degradation |
| 0.1 M HCl, 60°C | 8 h | 92.5 | 0.85 | 7.5 |
| 0.1 M NaOH, RT | 2 h | 89.1 | 1.15 | 10.9 |
| 3% H₂O₂, RT | 4 h | 95.2 | 0.92 | 4.8 |
| Dry Heat, 80°C | 48 h | 98.7 | - | 1.3 |
| Photolytic (UV) | 24 h | 91.3 | 0.78, 1.25 | 8.7 |
RRT: Relative Retention Time with respect to the Garenoxacin peak.
Visualizations
Caption: Workflow for the identification and characterization of this compound impurities.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Mechanism of antibacterial action of Garenoxacin.[5]
References
Technical Support Center: Overcoming Garenoxacin Mesylate Resistance in Streptococcus pneumoniae
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Streptococcus pneumoniae and Garenoxacin Mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
FAQ 1: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for Garenoxacin against our S. pneumoniae isolates. What are the primary resistance mechanisms?
Elevated Garenoxacin MICs in S. pneumoniae are primarily attributed to two key mechanisms:
-
Alterations in Drug Targets: The primary targets for fluoroquinolones, including Garenoxacin, are the bacterial enzymes DNA gyrase and topoisomerase IV. Resistance arises from point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding these enzymes.[1][2]
-
Primary Target: In S. pneumoniae, the gyrA gene, which encodes a subunit of DNA gyrase, is considered the primary target for Garenoxacin.[1][2][3]
-
Secondary Target: Mutations in the parC and parE genes, encoding subunits of topoisomerase IV, also contribute to resistance, often in combination with gyrA mutations.[1][4] The accumulation of multiple mutations in these genes leads to higher levels of resistance.[4][5]
-
-
Active Efflux Pumps: S. pneumoniae can actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration.[1][6] While this mechanism may have a more limited effect on its own, it can contribute to the overall resistance profile, particularly in concert with target site mutations.[1]
FAQ 2: How can we differentiate between target-site mutations and efflux-mediated resistance in our resistant S. pneumoniae strains?
To distinguish between these resistance mechanisms, a combination of phenotypic and genotypic assays is recommended:
-
Phenotypic Assay (Efflux Pump Inhibition): The use of an efflux pump inhibitor, such as reserpine, can help identify the contribution of efflux pumps.[7] A significant reduction (typically four-fold or greater) in the Garenoxacin MIC in the presence of reserpine suggests the involvement of an active efflux mechanism.[7]
-
Genotypic Assay (QRDR Sequencing): Sequencing the QRDRs of the gyrA, gyrB, parC, and parE genes will identify specific mutations known to confer resistance. This is the most definitive method for confirming target-site modifications.[2]
FAQ 3: Our Garenoxacin-resistant isolates show cross-resistance to other fluoroquinolones. Is this expected?
Yes, cross-resistance among fluoroquinolones is a common phenomenon. The mutations in the QRDRs of gyrA and parC that confer resistance to Garenoxacin are often the same mutations that reduce susceptibility to other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin.[8] However, the extent of cross-resistance can vary depending on the specific mutations and the particular fluoroquinolone. Garenoxacin has demonstrated greater potency against some strains with topoisomerase mutations compared to other quinolones.[1][3]
FAQ 4: What strategies can we explore in our research to overcome Garenoxacin resistance in S. pneumoniae?
Several avenues can be investigated to address Garenoxacin resistance:
-
Combination Therapy: Although specific synergistic combinations with Garenoxacin are not extensively documented in the initial search, exploring combinations with other classes of antibiotics or with non-antibiotic adjuvants is a rational approach.
-
Efflux Pump Inhibitors (EPIs): As discussed in FAQ 2, EPIs like reserpine can restore the susceptibility of resistant strains in vitro.[3][9] The development of clinically viable and non-toxic EPIs is an active area of research.
-
Targeting Metabolic Adaptations: Recent studies suggest that S. pneumoniae may favor developing antibiotic tolerance through metabolic adaptations that reduce the production of reactive oxygen species, rather than acquiring resistance mutations that can come with a fitness cost.[4][10] Investigating compounds that interfere with these metabolic pathways could represent a novel strategy.
-
Immunomodulatory Approaches: Research into boosting the host's immune response to clear bacterial infections, for instance by modulating macrophage activity, presents a potential non-antibiotic strategy to combat resistant S. pneumoniae.[11]
Troubleshooting Guides
Problem 1: Inconsistent MIC values for Garenoxacin in our broth microdilution assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared using a spectrophotometer or McFarland standards to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. |
| Media and supplement inconsistencies | Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood for consistent results with S. pneumoniae. |
| Incubation conditions | Incubate plates at 35-37°C in an atmosphere of 5% CO2 for 20-24 hours. Inconsistent CO2 levels can affect growth and MIC readings. |
| Garenoxacin solution degradation | Prepare fresh stock solutions of this compound regularly and store them protected from light at the recommended temperature. |
| Contamination of isolates | Perform purity plates before and after the MIC assay to ensure the culture is not contaminated. |
Problem 2: We are unable to select for high-level Garenoxacin-resistant mutants in the lab.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low mutation frequency | Garenoxacin has a low Mutant Prevention Concentration (MPC), making it more difficult to select for resistant mutants.[1] Increase the initial inoculum size to >10^10 CFU to increase the probability of selecting for resistant mutants. |
| Stepwise mutation accumulation | High-level resistance often requires the accumulation of multiple mutations.[4] Consider a multi-step selection process, where isolates with a first-step mutation are then exposed to gradually increasing concentrations of Garenoxacin. |
| Fitness cost of resistance mutations | Some resistance mutations can impose a fitness cost on the bacteria, making them harder to culture.[4][10] Ensure optimal growth conditions and consider using enriched media. |
Quantitative Data Summary
Table 1: Garenoxacin MICs against Susceptible and Resistant S. pneumoniae
| Strain Type | QRDR Mutations | Garenoxacin MIC (µg/mL) | Reference Fluoroquinolone MICs (µg/mL) |
| Wild-type | None | 0.03 - 0.125 | Ciprofloxacin: 1-2, Levofloxacin: 1, Moxifloxacin: 0.125 |
| First-step mutant | Single parC mutation | 0.06 - 0.25 | Ciprofloxacin: 4-8, Levofloxacin: 2-4, Moxifloxacin: 0.25-0.5 |
| First-step mutant | Single gyrA mutation | 0.12 - 0.5 | Ciprofloxacin: 2-4, Levofloxacin: 2-4, Moxifloxacin: 0.25-0.5 |
| Second-step mutant | parC and gyrA mutations | 0.5 - 2 | Ciprofloxacin: 16-64, Levofloxacin: 8-32, Moxifloxacin: 2-8 |
| Efflux mutant | Overexpression of efflux pump | 0.06 - 0.25 | Ciprofloxacin: 2-4, Levofloxacin: 1-2, Moxifloxacin: 0.125-0.25 |
Note: MIC values are approximate ranges compiled from multiple sources and can vary depending on the specific mutations and strains.
Table 2: Mutant Prevention Concentrations (MPCs) of Garenoxacin and Comparators for S. pneumoniae
| Fluoroquinolone | MPC for Wild-Type Strains (µg/mL) |
| Garenoxacin | 0.12 |
| Ciprofloxacin | 8 |
| Levofloxacin | 2 |
| Gatifloxacin | 0.5 |
| Moxifloxacin | 0.5 |
Data adapted from a study evaluating the potency of quinolones in preventing the emergence of resistant mutants.[1]
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Garenoxacin Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water with 0.1N NaOH for initial solubilization, then diluted with water) to a concentration of 1 mg/mL. Filter-sterilize the stock solution.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the Garenoxacin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood in a 96-well microtiter plate.
-
Prepare Inoculum: Culture S. pneumoniae on a blood agar plate overnight. Resuspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the prepared inoculum to each well of the microtiter plate containing the Garenoxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Garenoxacin that completely inhibits visible growth of the bacteria.
Protocol 2: Determination of Mutant Prevention Concentration (MPC)
-
Prepare High-Density Inoculum: Grow a large volume of S. pneumoniae culture to the stationary phase. Concentrate the cells by centrifugation and resuspend them in fresh broth to a final density of ≥10^10 CFU/mL.
-
Prepare Agar Plates: Prepare Mueller-Hinton agar plates supplemented with 5% sheep blood containing a range of Garenoxacin concentrations (e.g., 2x, 4x, 8x, 16x, 32x, and 64x the MIC of the strain).
-
Plate Inoculum: Spread a large volume (e.g., 200 µL) of the high-density inoculum onto each agar plate.
-
Incubation: Incubate the plates at 37°C in 5% CO2 for 48 to 72 hours.
-
Determine MPC: The MPC is the lowest antibiotic concentration that prevents the formation of any bacterial colonies.
Protocol 3: Assessment of Efflux Pump Activity using Reserpine
-
Perform MIC Assay: Follow the MIC determination protocol (Protocol 1) as described above.
-
Prepare Plates with Reserpine: In parallel, prepare another set of microtiter plates with the same serial dilutions of Garenoxacin. To each well, add a sub-inhibitory concentration of reserpine (e.g., 10 or 20 µg/mL).
-
Inoculate and Incubate: Inoculate these plates with the same bacterial suspension and incubate under the same conditions.
-
Compare MICs: Determine the MIC of Garenoxacin in the presence and absence of reserpine. A four-fold or greater decrease in the MIC in the presence of reserpine is indicative of efflux pump activity.
Visualizations
Caption: Garenoxacin resistance mechanisms in S. pneumoniae.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Strategies to overcome Garenoxacin resistance.
References
- 1. Role of efflux mechanisms on fluoroquinolone resistance in Streptococcus pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Streptococcus pneumoniae favors tolerance via metabolic adaptation over resistance to circumvent fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of Garenoxacin against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, Gemifloxacin, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Activities of Newer Fluoroquinolones against Ciprofloxacin-Resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efflux Pump Inhibitor Reserpine Selects Multidrug-Resistant Streptococcus pneumoniae Strains That Overexpress the ABC Transporters PatA and PatB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptococcus pneumoniae favors tolerance via metabolic adaptation over resistance to circumvent fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boosting immune cells to fight pneumonia without antibiotics | NIH Intramural Research Program [irp.nih.gov]
Garenoxacin Mesylate Dissolution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Garenoxacin Mesylate particle size on its dissolution profile. This guide synthesizes key experimental findings and provides detailed protocols to address common issues encountered during research and development.
Introduction: The Particle Size Paradox
This compound is a broad-spectrum des-fluoro(6) quinolone antibiotic.[1][2] Theoretically, for poorly water-soluble drugs, a reduction in particle size increases the surface area available for solvation, which, according to the Noyes-Whitney equation, should lead to a faster dissolution rate.[3][4] This principle is a cornerstone of pharmaceutical development for Biopharmaceutics Classification System (BCS) Class II and IV drugs, where dissolution is often the rate-limiting step for absorption and bioavailability.[5][6][7]
However, recent studies on this compound tablets have revealed a notable exception to this rule under specific experimental conditions. Research indicates that for a 200 mg tablet formulation, variations in the active pharmaceutical ingredient (API) particle size did not significantly impact the in-vitro dissolution profile when tested in an acidic medium.[8][9] This guide will explore this "paradox," offering the theoretical background, experimental data, and practical troubleshooting advice.
Quantitative Data Summary
A key study investigated the dissolution of this compound 200 mg tablets using API with two different particle size distributions. The findings, summarized below, show no significant difference in the dissolution profile, challenging the conventional expectation that smaller particles would lead to faster dissolution.[8][9]
| Parameter | Particle Size Batch 1 (D90) | Particle Size Batch 2 (D90) | Dissolution Medium | Time Point | % Drug Released (Q) | Finding |
| Particle Size | 92 µm | 220 µm | 0.1 N Hydrochloric Acid | 30 min | Not less than 80% | No significant impact on dissolution profile observed.[8][9] |
D90 represents the particle diameter at which 90% of the sample's mass is comprised of smaller particles.
Experimental Protocols
Understanding the conditions under which particle size has a negligible effect is crucial. The following are detailed methodologies from published studies for key experiments.
Protocol 1: In-Vitro Dissolution Testing for this compound Tablets
This method is used to assess the rate and extent to which the drug dissolves from its tablet formulation.
-
Apparatus: USP Apparatus-II (Paddle Method).
-
Dissolution Medium: 0.1 N Hydrochloric Acid.
-
Medium Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 revolutions per minute (rpm).
-
Sampling Time: 30 minutes.
-
Analysis: The amount of dissolved Garenoxacin is determined using a validated UV-based spectrophotometric method at a wavelength of 280 nm.
-
Acceptance Criterion: The proposed tolerance is not less than 80% (Q) of the labeled amount of Garenoxacin dissolved in 30 minutes.[8][9]
Protocol 2: Particle Size Measurement of this compound API
This protocol outlines the measurement of the API's particle size distribution, a critical parameter in formulation development.
-
Instrument: Malvern Mastersizer 2000 or equivalent laser diffraction particle size analyzer.
-
Method: Wet dispersion.
-
Dispersant: Liquid paraffin.
-
Procedure: a. Prepare a suspension of the this compound API in the liquid paraffin dispersant. b. Introduce the suspension into the analyzer until the appropriate obscuration level is reached. c. Analyze the sample to obtain the particle size distribution, reporting values such as D10, D50, and D90.[8][9]
Visualized Workflows and Concepts
The Noyes-Whitney Principle
The following diagram illustrates the fundamental theory of why particle size reduction is expected to increase the dissolution rate. By micronizing a drug particle, the total surface area exposed to the solvent is dramatically increased, which accelerates the rate at which the solid dissolves into the solution.
Caption: Impact of Micronization on Surface Area and Dissolution Rate.
Experimental Workflow
The logical flow for investigating the impact of particle size on dissolution involves characterizing the API, preparing the dosage form, and performing the dissolution test.
Caption: Workflow for Particle Size vs. Dissolution Analysis.
Troubleshooting and FAQs
Q1: Why was no significant impact of particle size on this compound dissolution observed in the key study?
A1: The most likely reason is the high solubility of this compound in the acidic dissolution medium (0.1 N HCl) used in the experiment.[1][8] When a drug is highly soluble in the test medium ("sink conditions"), the dissolution process can be so rapid that it is no longer the rate-limiting step. In such cases, the influence of particle surface area becomes negligible, and other factors like tablet disintegration and wetting may dominate the overall rate of drug release.
Q2: Under what conditions might particle size become a critical factor for this compound dissolution?
A2: Particle size is expected to become a critical factor in dissolution media where this compound exhibits lower solubility. This could include:
-
Neutral or basic pH environments: The solubility of many drugs is pH-dependent. If this compound is less soluble at the higher pH found in the lower gastrointestinal tract, particle size could significantly influence its dissolution and subsequent absorption in those regions.
-
Different formulation types: For formulations like suspensions, a smaller particle size is crucial not only for dissolution but also for physical stability and patient comfort (e.g., reducing grittiness).
-
In-vivo performance: While in-vitro tests in acidic media may show no effect, the complex environment of the human gastrointestinal tract with its varying pH levels and fluid compositions may reveal a particle size dependency for bioavailability.
Q3: My dissolution results are slow for all particle sizes tested. What other formulation factors should I investigate?
A3: If dissolution is consistently slow regardless of API particle size, consider the following factors:
-
Wetting: Poor wetting of the drug particles by the dissolution medium can significantly slow down dissolution. Ensure your formulation includes an appropriate wetting agent if necessary.
-
Excipients: Binders, lubricants, and fillers can impact tablet disintegration and drug release. Hydrophobic excipients like magnesium stearate, if used in excess, can form a film around the drug particles, hindering dissolution.
-
Tablet Hardness and Disintegration: An overly hard tablet will not disintegrate properly, trapping the API within the tablet matrix and preventing it from dissolving. Check the disintegration time of your tablets.
-
Particle Agglomeration: Very fine (micronized) particles can sometimes agglomerate in the formulation or during dissolution.[10] This reduces the effective surface area and can negate the benefits of particle size reduction. Proper dispersion in the formulation is key.
Q4: We are considering micronizing our this compound API. What are the potential risks?
A4: Micronization is a powerful tool but comes with potential challenges:
-
Powder Handling: Very fine powders can have poor flow properties, making tablet manufacturing and dose uniformity difficult to achieve.[11]
-
Physical Instability: The high energy input during milling can sometimes induce changes in the crystal form (polymorphism) or create amorphous content, which can affect the drug's stability and dissolution profile over time.[12]
-
Electrostatic Charges: The micronization process can generate static charges, leading to particle agglomeration and poor handling.[10]
Q5: What is the recommended method for reducing the particle size of this compound?
A5: A patent for this compound suggests that micronization under an inert gas atmosphere (e.g., nitrogen) is a suitable method for particle size reduction.[11] Milling techniques such as jet milling are commonly used in the pharmaceutical industry to achieve particle sizes in the micron range and can be tightly controlled to achieve a desired particle size distribution.[10][12]
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. This compound | CAS#:223652-90-2 | Chemsrc [chemsrc.com]
- 3. zaimspharma.com [zaimspharma.com]
- 4. researchgate.net [researchgate.net]
- 5. particle.dk [particle.dk]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of Garenoxacin in Garenoxacin Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. WO2013121439A2 - Process for this compound - Google Patents [patents.google.com]
- 12. veranova.com [veranova.com]
Garenoxacin Mesylate Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the adverse effects of Garenoxacin Mesylate observed in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse effects of this compound in clinical trials?
A1: Based on clinical trial data and post-marketing surveillance, the most frequently observed adverse effects are generally mild to moderate and include gastrointestinal issues such as diarrhea, nausea, and abdominal discomfort. Neurological effects like headache and dizziness have also been reported.[1][2][3]
Q2: What is the incidence of serious adverse events associated with this compound?
A2: Serious adverse events (SAEs) with this compound are rare. Clinical studies have shown a low incidence of SAEs, and many studies report no SAEs requiring discontinuation of therapy or hospitalization.[1] It is important to note that like other fluoroquinolones, there is a potential for rare but serious adverse reactions, including tendonitis or tendon rupture and severe allergic reactions.[4]
Q3: Does this compound affect the QT interval or blood glucose levels?
A3: Clinical studies have indicated that this compound does not typically produce the class adverse effects of some other fluoroquinolones, such as significant QTc prolongation or blood glucose abnormalities.[5]
Q4: Are there any known molecular mechanisms underlying the adverse effects of this compound?
A4: The primary mechanism of action for Garenoxacin, as with other fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] Adverse effects in mammalian cells are thought to be linked to off-target effects, primarily mitochondrial dysfunction and the induction of oxidative stress.[2][7] Specifically, Garenoxacin has been shown to inhibit the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, in response to inflammatory stimuli.[6]
Troubleshooting Guide for In Vitro Studies
This guide addresses potential issues that may arise during in vitro experiments investigating the adverse effects of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assays (e.g., MTT, resazurin). | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Contamination of cell cultures. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding cells and drug solutions to minimize variability.- Regularly check cell cultures for any signs of contamination. |
| No significant increase in mitochondrial reactive oxygen species (ROS) detected with MitoSOX Red. | - Insufficient drug concentration or incubation time.- Low metabolic activity of cells.- Issues with the fluorescent probe. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Ensure cells are healthy and metabolically active before the experiment.- Protect the MitoSOX Red reagent from light and prepare it fresh for each experiment. |
| Unexpected cell morphology changes not consistent with apoptosis. | - Drug precipitation at high concentrations.- Osmotic stress due to incorrect vehicle concentration.- Non-apoptotic cell death pathways (e.g., necrosis, autophagy). | - Check the solubility of this compound in your culture medium.- Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level.- Use additional assays to investigate other forms of cell death (e.g., LDH assay for necrosis). |
Quantitative Data from Clinical Studies
The following tables summarize the incidence of adverse drug reactions (ADRs) reported in various clinical and post-marketing surveillance studies of this compound.
Table 1: Incidence of Common Adverse Drug Reactions
| Study | Total Patients | Gastrointestinal Disorders (%) | Nervous System Disorders (%) | Skin/Subcutaneous Tissue Disorders (%) |
| Hori & Maki | 6,412 | 0.87 | - | 0.62 |
| Prescription Event Monitoring (India) | 12,498 | 0.6 (Nausea/Vomiting: 0.5, Diarrhea: 0.1) | 0.02 (Drowsiness/Dizziness) | - |
| Izumikawa et al. | 730 | - | 1.0 | 1.6 |
| Post-approval Surveillance (India) | 461 | 2.82 (Abdominal discomfort: 0.6) | 5.64 (Headache: 2.1, Dizziness: 2.1) | - |
Table 2: Incidence of Other Adverse Events
| Study | Total Patients | Abnormal Laboratory Values (%) | Hepatobiliary Disorders (%) | Metabolism and Nutritional Disorders (%) |
| Hori & Maki | 6,412 | 0.72 | - | - |
| Izumikawa et al. | 730 | 2.1 | 1.8 | - |
| Post-approval Surveillance (India) | 461 | - | - | 1.3 (Decreased appetite: 1.1) |
Experimental Protocols
1. Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line (e.g., HepG2).
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight in a humidified atmosphere at 37°C to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
2. Measurement of Mitochondrial Superoxide Production using MitoSOX Red
This protocol describes the detection of mitochondrial superoxide, a key indicator of oxidative stress, in live cells treated with this compound.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
MitoSOX™ Red reagent stock solution (5 mM in DMSO)
-
Hoechst 33342 (for nuclear staining, optional)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a positive control (e.g., Antimycin A) and a vehicle control.
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to each well/chamber and incubate for 10-30 minutes at 37°C, protected from light.
-
If desired, add Hoechst 33342 to the working solution for the last 5-10 minutes of incubation to stain the nuclei.
-
Gently wash the cells three times with warm HBSS.
-
Add fresh warm HBSS or culture medium to the cells.
-
Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence microplate reader.
Visualizations
Caption: Garenoxacin's inhibitory effect on ERK1/2 phosphorylation.
Caption: Proposed general mechanism of fluoroquinolone-induced toxicity.
References
- 1. Molecular mechanism on two fluoroquinolones inducing oxidative stress: evidence from copper/zinc superoxide dismutase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ciprofloxacin impairs mitochondrial DNA replication initiation through inhibition of Topoisomerase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical studies of garenoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of garenoxacin on IL-8 production and ERK1/2 activation induced by lipopolysaccharides in A549 and THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Garenoxacin Mesylate Interference in Analytical Assays: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter interference from Garenoxacin Mesylate in their analytical assays. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and their resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with analytical assays?
This compound is a des-fluoro(6) quinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its chemical structure, physicochemical properties, and potential for non-specific binding can lead to interference in various analytical assays. Quinolone antibiotics as a class have been reported to interfere with certain laboratory tests, and it is plausible that this compound could exhibit similar behavior.[2]
Q2: Which analytical assays are known to be potentially affected by this compound or other quinolones?
The most documented interference for the quinolone class is with urinary protein assays, specifically those using reagent strips and the Pyrogallol Red-Molybdate (PRM) method, where they can cause false-positive results.[2][3] While specific data for this compound interference in a wide range of other assays such as immunoassays (e.g., ELISA) or enzymatic assays is limited in publicly available literature, interference is a theoretical possibility due to the drug's chemical nature. It is crucial for researchers to consider this possibility, especially when unexpected or inconsistent results are obtained in the presence of this compound.
Q3: What is the potential mechanism of interference in urinary protein assays?
The exact mechanism of interference by quinolones in the Pyrogallol Red-Molybdate (PRM) assay has not been definitively elucidated in the available literature. However, it is hypothesized that the drug molecule may interact with the dye-molybdate complex, leading to a color change that is misinterpreted as a protein-dye complex, resulting in a falsely elevated protein concentration reading.[2]
Troubleshooting Guides
Issue: Unexpectedly High Protein Concentration in Urine Samples
Symptoms:
-
Significantly elevated protein levels in urine samples from subjects administered this compound when using the Pyrogallol Red-Molybdate (PRM) method or certain urinary reagent strips.[2]
-
Discrepancy between results from the PRM method and other protein quantification methods (e.g., sulfosalicylic acid test).[4]
Possible Cause:
-
Analytical interference from this compound or its metabolites with the assay components.
Troubleshooting Steps:
-
Review Patient Medication: Confirm if the patient has been administered this compound or other quinolone antibiotics.
-
Alternative Assay Method: Re-analyze the urine samples using an alternative protein quantification method that is known to have less interference from drugs, such as a trichloroacetic acid test or a sulfosalicylic acid-based method.[4]
-
Sample Dilution: Analyze serial dilutions of the urine sample. If interference is present, the apparent protein concentration may not decrease linearly with dilution.
-
Spike and Recovery: Spike a known concentration of protein into a drug-free urine sample and a urine sample containing this compound. A significant difference in the recovery of the spiked protein can indicate interference.
-
Consult Literature: Review literature for reported interferences of quinolones with the specific assay kit being used.
Quantitative Data Summary
The following table summarizes the reported interference of various quinolone antibiotics in the Pyrogallol Red-Molybdate (PRM) urinary protein assay. While data for this compound is not specifically available in the cited study, the information on other quinolones provides a valuable reference for potential interference.
Table 1: Interference of Quinolone Antibiotics in the Pyrogallol Red-Molybdate (PRM) Urinary Protein Assay [2]
| Drug | Lowest Interfering Concentration (mg/L) | Estimated Therapeutic Urinary Concentration (mg/L) | Observation |
| Levofloxacin | 350 | 100 - 400 | False positive |
| Ofloxacin | 35 | 100 - 300 | False positive |
| Ciprofloxacin | 350 | 100 - 400 | False positive |
| Norfloxacin | 350 | 100 - 400 | False positive |
Note: The data presented is for quinolones other than this compound and should be used as a general guideline for potential interference.
Experimental Protocols
Key Experiment: Assessment of Drug Interference in the Pyrogallol Red-Molybdate (PRM) Urinary Protein Assay
This protocol is adapted from the methodology described by da Silva and Falkenberg (2011) for investigating drug interference in urinary protein assays.[2]
Objective: To determine if this compound interferes with the quantification of urinary protein using the PRM method.
Materials:
-
This compound standard
-
Drug-free human urine pool
-
Pyrogallol Red-Molybdate (PRM) reagent kit
-
Spectrophotometer
-
Bovine Serum Albumin (BSA) standard
-
Saline solution (0.9% NaCl)
Methodology:
-
Preparation of Drug-Spiked Urine:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Spike aliquots of the drug-free urine pool with varying concentrations of this compound to cover a range of potential therapeutic and supra-therapeutic concentrations.
-
Prepare a control urine sample with the solvent alone.
-
-
Protein Quantification:
-
Perform the PRM assay on the control and drug-spiked urine samples according to the manufacturer's instructions.
-
Briefly, this typically involves mixing a small volume of the urine sample with the PRM reagent and measuring the absorbance at a specific wavelength (e.g., 600 nm) after a defined incubation period.
-
Generate a standard curve using the BSA standards.
-
-
Data Analysis:
-
Calculate the apparent protein concentration in the control and drug-spiked samples using the BSA standard curve.
-
Compare the apparent protein concentration in the drug-spiked samples to the control sample. A statistically significant increase in the apparent protein concentration in the presence of this compound indicates interference.
-
Visualizations
Logical Workflow for Investigating Potential this compound Interference
Caption: Troubleshooting workflow for suspected assay interference.
Potential Mechanism of Interference in Pyrogallol Red-Molybdate (PRM) Assay
Caption: Hypothesized interference in the PRM protein assay.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of protein assays for quantitative determination of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug interference with urine protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Mobile phase optimization for Garenoxacin Mesylate HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Garenoxacin Mesylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during method development and routine analysis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in HPLC, often resulting in inaccurate integration and quantification.[1] For this compound, a fluoroquinolone with basic functional groups, peak tailing can be particularly prevalent due to interactions with the stationary phase.[1]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2][3] This secondary interaction mechanism, in addition to the primary hydrophobic retention, can lead to peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can protonate the silanol groups, minimizing their interaction with the basic this compound molecule.[2][4] Buffers like phosphate or formate are commonly used for this purpose.[1]
-
Solution 2: Use a Highly Deactivated Column: Employing an end-capped column reduces the number of available free silanol groups, thereby minimizing secondary interactions.[2]
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4][5]
Issue 2: Inadequate Resolution
Q: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?
A: Achieving adequate resolution is critical for accurate quantification. Mobile phase composition plays a key role in controlling the separation of analytes.[5]
Potential Causes and Solutions:
-
Inappropriate Mobile Phase Strength: The organic modifier concentration directly influences the retention and separation of compounds.
-
Solution: Methodically adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower organic content will generally increase retention times and may improve the resolution between closely eluting peaks.
-
-
Incorrect Mobile Phase pH: The ionization state of this compound and any potential impurities or excipients is pH-dependent.
-
Solution: Experiment with different pH values of the aqueous buffer to alter the selectivity of the separation. Ensure the chosen pH is at least 1.5-2 units away from the pKa of the analyte to ensure consistent ionization.[1]
-
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation.
-
Solution: Decrease the flow rate to increase the number of theoretical plates and potentially improve resolution. However, be mindful that this will also increase the run time.
-
Issue 3: Unstable or Drifting Retention Times
Q: The retention time for this compound is not consistent between injections. What could be causing this variability?
A: Stable retention times are essential for reliable peak identification and quantification. Fluctuations can indicate issues with the HPLC system or the mobile phase preparation.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting the analysis.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 15-20 column volumes) until a stable baseline is achieved.[1]
-
-
Mobile Phase Composition Changes: Improperly prepared or degassed mobile phase can lead to changes in its composition over time.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed before use. If using a gradient, ensure the pump is functioning correctly and the solvent mixing is accurate.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase composition for the HPLC analysis of this compound?
A1: Several studies have reported successful HPLC analysis of this compound using a reversed-phase C18 or C8 column.[7][8] A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.1% orthophosphoric acid and acetonitrile in a 50:50 (v/v) ratio has been used.[8][9] Another reported mobile phase is a buffer solution (1.36g KH2PO4 in 1000ml water with 1ml TEA, pH adjusted to 4.5 with OPA) and acetonitrile in a 75:25 (v/v) ratio.[7]
Q2: What detection wavelength is recommended for this compound?
A2: The detection wavelength for this compound is typically in the UV region. Commonly used wavelengths include 240 nm, 279 nm, and 280 nm.[7][8][9][10] The optimal wavelength should be determined by examining the UV spectrum of this compound to find the absorbance maximum.
Q3: How can I shorten the analysis run time without compromising the results?
A3: To reduce the run time, you can consider the following adjustments:
-
Increase the flow rate: This will decrease the retention time but may also reduce resolution.
-
Increase the organic solvent percentage in the mobile phase: This will lead to faster elution of the analyte.
-
Use a shorter column or a column with smaller particle size: This can provide faster separations with good efficiency.
-
Implement a gradient elution: A gradient can be used to elute strongly retained compounds more quickly after the analyte of interest has eluted.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the HPLC analysis of this compound based on published methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5µm)[8][9] | YMC Pack Pro C8 (150 x 4.5 mm, 5µm)[7] | C18 Column (e.g., from a QbD study)[10][11] |
| Mobile Phase | 0.1% Orthophosphoric acid: Acetonitrile (50:50, v/v)[8][9] | Buffer: Acetonitrile (75:25, v/v)[7] | 0.1% v/v Formic acid in water: Methanol (70:30, v/v)[11] |
| Flow Rate | 1.0 ml/min[8][9] | 1.0 ml/min[7] | Not specified |
| Detection Wavelength | 240 nm[8][9] | 279 nm[7] | 280 nm[10][11] |
| Column Temperature | 30°C[8][9] | 10°C[7] | Not specified |
| Injection Volume | 50 µL[8][9] | Not specified | Not specified |
| Retention Time | 4.0 min[8][9] | Not specified | Not specified |
Buffer for Method 2: 1.36g of KH2PO4 in 1000ml of water with 1ml of TEA, pH adjusted to 4.5 with OPA.[7]
Experimental Protocols
Protocol 1: HPLC Method for this compound in Human Plasma
This protocol is based on a validated bioanalytical method.[8]
-
Preparation of Mobile Phase:
-
Prepare a 0.1% solution of orthophosphoric acid in HPLC grade water.
-
Mix the 0.1% orthophosphoric acid solution with acetonitrile in a 50:50 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[8]
-
-
Chromatographic System:
-
Sample Preparation (for plasma samples):
-
To 250 µL of plasma, add 50 µL of internal standard and 10 µL of the this compound spiking solution.[8]
-
Vortex the mixture for 15 seconds.[8]
-
Add 2 ml of acetonitrile and vortex for 2 minutes to precipitate proteins.[8]
-
Centrifuge at 4000 rpm for 10 minutes.[8]
-
Collect the supernatant and filter through a 0.45 µm membrane filter.[8]
-
-
Analysis:
-
Inject 50 µL of the prepared sample into the HPLC system.[8]
-
Record the chromatogram and determine the peak area for quantification.
-
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. omicsonline.org [omicsonline.org]
- 8. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of Garenoxacin in Garenoxacin Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Garenoxacin Mesylate versus levofloxacin efficacy
An Objective Comparison of Garenoxacin Mesylate and Levofloxacin Efficacy
Introduction
Garenoxacin, a des-F(6) quinolone, and levofloxacin, a widely used fluoroquinolone, are both potent broad-spectrum antibacterial agents. They function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death. This guide provides a detailed, data-driven comparison of the efficacy of this compound and Levofloxacin, drawing upon in vitro, in vivo, and clinical studies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the comparative performance of these two antimicrobials.
Mechanism of Action
Both garenoxacin and levofloxacin belong to the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination.[1] By forming a complex with the enzyme and DNA, the fluoroquinolones block the progression of the replication fork, leading to double-strand DNA breaks and rapid cell death.[1] While both drugs share this core mechanism, differences in their chemical structure can influence their affinity for the target enzymes and their spectrum of activity against different bacterial species.
Caption: Mechanism of action for Garenoxacin and Levofloxacin.
Comparative In Vitro Activity
In vitro susceptibility testing is crucial for predicting the clinical efficacy of an antimicrobial agent. Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) are key parameters. Garenoxacin consistently demonstrates lower MIC values against key respiratory pathogens, including resistant strains, when compared to levofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) Against Key Pathogens
| Pathogen | Garenoxacin MIC (mg/L) | Levofloxacin MIC (mg/L) | Reference |
| Streptococcus pneumoniae | 0.06 | 0.5 | [2] |
| Streptococcus pneumoniae (MIC90) | 0.12 | > moxifloxacin > ciprofloxacin | [3] |
| Parvimonas micra | 0.03 | 0.12 | [2] |
| Haemophilus influenzae (MIC90) | ≤ 0.03 | Not specified | [3] |
| Moraxella catarrhalis (MIC90) | ≤ 0.03 | Not specified | [3] |
| Streptococcus pyogenes (MIC90) | 0.25 | Not specified | [3] |
Table 2: Mutant Prevention Concentration (MPC) Against Urinary Tract Pathogens
| Pathogen | Garenoxacin MPC (mg/L) | Levofloxacin MPC (mg/L) | Reference |
| Escherichia coli | 1 | 1 | [4] |
| Citrobacter freundii | 8 | 2 | [4] |
| Enterobacter cloacae | >8 | 4 | [4] |
| Klebsiella pneumoniae | 4 | 2 | [4] |
| Pseudomonas aeruginosa | ≥32 | 16 | [4] |
Clinical Efficacy Comparison
Clinical trials have compared the efficacy of garenoxacin and levofloxacin across various indications, including respiratory tract infections and for prophylaxis in neutropenic patients.
Respiratory Tract Infections
Garenoxacin has shown high clinical and bacteriological efficacy in treating community-acquired respiratory tract infections.
Table 3: Efficacy in Community-Acquired Pneumonia (CAP) and Sinusitis
| Indication | Drug Regimen | Clinical Efficacy/Cure Rate | Bacteriological Eradication Rate | Reference |
|---|---|---|---|---|
| Mixed-Infection Pneumonia (Murine Model) | Not specified | Garenoxacin significantly higher in vivo activity vs. S. pneumoniae (p=0.0188) | Garenoxacin: -2.02 (S. pneumo), -1.12 (P. micra) (Δlog10 CFU/mL) | [2] |
| Mixed-Infection Pneumonia (Murine Model) | Not specified | Levofloxacin | Levofloxacin: -0.97 (S. pneumo), -0.61 (P. micra) (Δlog10 CFU/mL) | [2] |
| Acute Bacterial Maxillary Sinusitis | Garenoxacin 400 mg QD (5 days) | 93% | 94% | [5] |
| Acute Bacterial Maxillary Sinusitis | Garenoxacin 400 mg QD (10 days) | 91% | 94% | [5] |
| General Pneumonia | Garenoxacin | 92% - 96% | S. pneumoniae: 99.2% |[6] |
Levofloxacin is also an established effective treatment for CAP, recommended for adults with comorbidities or recent antibiotic exposure. Clinical trials have demonstrated its superiority over agents like ceftriaxone/cefuroxime, with high clinical success rates.
Prophylaxis in Febrile Neutropenia
The use of fluoroquinolones for prophylaxis in patients at high risk of febrile neutropenia (FN) has been studied, revealing important differences in their activity spectrum.
Table 4: Efficacy as Prophylaxis in High-Risk Neutropenic Patients
| Study Population | Garenoxacin Outcome | Levofloxacin Outcome | Key Finding | Reference |
|---|---|---|---|---|
| Advanced Solid Tumors (n=127) | 2 febrile episodes | 7 febrile episodes | Garenoxacin associated with significantly fewer febrile episodes (p=0.044). | [7] |
| Acute Myeloid Leukemia (n=156) | 3% Gram-positive bacteremia, 22% Gram-negative bacteremia | 21% Gram-positive bacteremia, 4% Gram-negative bacteremia | Garenoxacin was more effective against Gram-positive bacteria, while levofloxacin was more effective against Gram-negative bacteria. | [8][9][10] |
| Acute Leukemia & HCT (n=74) | 80% of bacteremia cases were Gram-negative | 33% of bacteremia cases were Gram-negative | No significant difference in overall bacteremia incidence, but a higher proportion of Gram-negative infections in the garenoxacin group. |[11][12] |
Experimental Protocols
The data presented is supported by robust experimental designs, as detailed below.
Protocol 1: Murine Model of Mixed-Infection Pneumonia
-
Objective: To compare the in vivo antimicrobial activity of garenoxacin and levofloxacin against Streptococcus pneumoniae and Parvimonas micra.[2]
-
Methodology: A murine pneumonia model was established using mixed bacterial infection. The antimicrobial activity was calculated as the change in bacterial count in the lungs (Δlog10 CFU/mL) after 24 hours of treatment compared to pre-treatment counts.[2]
-
Endpoints: The primary endpoint was the reduction in bacterial load in the lungs.[2]
Protocol 2: Prophylaxis in Acute Myeloid Leukemia
-
Objective: To compare the infection profiles between garenoxacin and levofloxacin used as prophylaxis in high-risk acute myeloid leukemia patients undergoing chemotherapy.[10]
-
Methodology: This was a retrospective analysis of patient medical records. Patients received either garenoxacin or levofloxacin starting at the initiation of a chemotherapy cycle until neutrophil recovery or the onset of a febrile event.[10]
-
Endpoints: Primary outcomes were the incidence of febrile events and documented bloodstream infections, categorized by Gram stain.[10]
Protocol 3: Acute Bacterial Maxillary Sinusitis Clinical Trial
-
Objective: To assess the efficacy and tolerability of garenoxacin in adults with acute bacterial maxillary sinusitis.[5]
-
Methodology: A Phase II, multicenter, open-label study was conducted. Eligible patients had clinical and radiological signs of acute maxillary sinusitis. A maxillary sinus needle aspiration for culture was performed before treatment initiation. Patients received garenoxacin 400 mg once daily for either 5 or 10 days.[5]
-
Endpoints: Primary endpoints were the clinical cure rate (complete resolution of signs and symptoms) and the bacteriologic eradication rate, assessed at a test-of-cure visit 5 to 18 days after the end of treatment.[5]
Caption: A typical experimental workflow for an antibiotic clinical trial.
Safety and Tolerability
Both garenoxacin and levofloxacin are generally well-tolerated. In clinical studies, the most frequently reported adverse events for garenoxacin were mild gastrointestinal issues such as diarrhea and nausea.[1][5] Studies comparing the two drugs for prophylaxis in neutropenic patients found no statistically significant difference in the rates of adverse events like rashes or liver dysfunction.[7] Importantly, clinical studies of garenoxacin did not show significant class-specific adverse effects associated with some fluoroquinolones, such as QTc prolongation or severe blood glucose abnormalities.[6]
Conclusion
This compound demonstrates potent in vitro and in vivo activity, often superior to levofloxacin, particularly against key respiratory pathogens like Streptococcus pneumoniae. Clinical data supports its high efficacy in treating respiratory tract infections. In the context of prophylaxis for neutropenic patients, a clear differentiation in their activity spectrum emerges: garenoxacin shows stronger activity against Gram-positive bacteria, whereas levofloxacin appears more effective against Gram-negative bacteria.[8][9][10] This suggests that the choice between these two agents could be tailored based on the most likely causative pathogens in a specific clinical setting. Both drugs exhibit a favorable safety profile, making them valuable options in the antibacterial armamentarium.
References
- 1. antiinfectivemeds.com [antiinfectivemeds.com]
- 2. Comparison of the in Vivo Activities of Garenoxacin and Levofloxacin in a Murine Model of Pneumonia by Mixed-Infection with Streptococcus pneumoniae and Parvimonas micra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of the minimum inhibitory, mutant prevention and minimum bactericidal concentrations of ciprofloxacin, levofloxacin and garenoxacin against enteric Gram-negative urinary tract infection pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral garenoxacin in the treatment of acute bacterial maxillary sinusitis: a Phase II, multicenter, noncomparative, open-label study in adult patients undergoing sinus aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies of garenoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparison of garenoxacin and levofloxacin for the prophylaxis of febrile neutropenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of garenoxacin with levofloxacin as antimicrobial prophylaxis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of levofloxacin and garenoxacin for antibacterial prophylaxis during neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
A Comparative Analysis of Garenoxacin Mesylate and Moxifloxacin for Researchers and Drug Development Professionals
An in-depth evaluation of two potent fluoroquinolones, Garenoxacin Mesylate and Moxifloxacin, reveals comparable efficacy and safety profiles in the treatment of respiratory tract infections, with subtle but important distinctions in their antibacterial spectrum and pharmacokinetic properties. This guide synthesizes key experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
This compound, a des-fluoro(6) quinolone, and Moxifloxacin, a C8-methoxy fluoroquinolone, both exhibit broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] Clinical trials have demonstrated their effectiveness in treating community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB).[3][4] This guide delves into a comparative analysis of their performance based on available experimental data.
In Vitro Antibacterial Activity: A Head-to-Head Comparison
The in vitro potency of Garenoxacin and Moxifloxacin has been evaluated against a wide range of respiratory and anaerobic pathogens. Minimum Inhibitory Concentration (MIC90), the concentration required to inhibit the growth of 90% of bacterial isolates, is a key metric for comparing antibacterial activity.
| Pathogen | Garenoxacin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 0.06 - 0.12 | 0.12 - 0.25 | [5] |
| Haemophilus influenzae | ≤0.03 | ≤0.06 | [5] |
| Moraxella catarrhalis | ≤0.03 | ≤0.06 | [5] |
| Staphylococcus aureus (MSSA) | 0.03 | 0.06 | [5] |
| Bacteroides fragilis group | 2.0 | 4.0 | [6][7] |
| Prevotella spp. | 0.5 | 1.0 | [6] |
| Fusobacterium spp. | 2.0 | 2.0 | [6] |
As evidenced in the table, both agents demonstrate potent activity against common respiratory pathogens. Notably, Garenoxacin often exhibits a lower MIC90 against Streptococcus pneumoniae and some anaerobic bacteria compared to Moxifloxacin.[5][8]
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and efficacy.
| Parameter | This compound | Moxifloxacin | Reference(s) |
| Dosage | 400 mg once daily | 400 mg once daily | [3][4] |
| Tmax (hours) | 1.0 - 2.0 | 1.0 - 3.0 | [5][9] |
| Cmax (µg/mL) | ~4.0 - 6.0 | ~3.0 - 4.5 | [5][9] |
| AUC0-24 (µg·h/mL) | ~40 - 50 | ~35 - 45 | [5][10] |
| Half-life (hours) | ~12 - 16 | ~11 - 15 | [5][9] |
Both Garenoxacin and Moxifloxacin exhibit favorable pharmacokinetic profiles that support once-daily dosing.[5][9] A direct comparative study in healthy volunteers indicated that while both have similar half-lives, Garenoxacin may achieve a slightly higher peak plasma concentration (Cmax) and area under the curve (AUC) than Moxifloxacin at the same dosage.[9]
Clinical Efficacy: Evidence from Comparative Trials
Clinical trials directly comparing Garenoxacin and Moxifloxacin provide valuable insights into their real-world performance.
Acute Exacerbation of Chronic Bronchitis (AECB)
A prospective, open-label, comparative study involving 60 patients with AECB was conducted. Patients were randomized to receive either Garenoxacin 400 mg or Moxifloxacin 400 mg once daily for 7 days.[4]
| Outcome | Garenoxacin (n=26) | Moxifloxacin (n=29) | Reference |
| Clinical Success Rate | 84.6% | 86.2% | [4] |
The study concluded that Garenoxacin is comparable to Moxifloxacin in terms of both efficacy and safety for the treatment of AECB.[4]
Community-Acquired Pneumonia (CAP)
A multicenter, randomized, controlled study compared the efficacy and safety of Garenoxacin (400 mg/day) and Moxifloxacin (400 mg/day) for up to 10 days in 120 adult patients with mild to moderate CAP.[3]
| Outcome | Garenoxacin (n=57) | Moxifloxacin (n=54) | Reference |
| Clinical Efficacy Rate (Day 5-10 post-treatment) | 89.5% | 88.9% | [3] |
| Bacteriological Eradication Rate | 96.6% | 82.6% | [3] |
The results indicated that Garenoxacin and Moxifloxacin have comparable clinical efficacy and safety in the outpatient treatment of adults with mild to moderate CAP.[3]
Safety and Tolerability Profile
Both Garenoxacin and Moxifloxacin are generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature.
| Adverse Event | Garenoxacin | Moxifloxacin | Reference(s) |
| Nausea/Vomiting | 0.5% - 4% | 3.1% - 7.9% | [11][12][13][14] |
| Diarrhea | 0.1% - 4% | 4.9% - 6.2% | [11][12][13][14] |
| Dizziness | 0.02% | 2.8% | [12][14] |
| Headache | - | 1.9% | [12] |
| Incidence of Adverse Events (in CAP trial) | 31.1% | 27.1% | [3] |
Post-marketing surveillance and clinical trials have shown a low incidence of serious adverse events for both drugs.[15][16][17] Garenoxacin has been noted for its favorable safety profile, with some studies suggesting a lower incidence of certain adverse effects compared to other fluoroquinolones.[14]
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Garenoxacin and Moxifloxacin based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of the antibiotic that visibly inhibits the growth of a bacterial isolate.
Materials:
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Garenoxacin and Moxifloxacin standard powders
-
96-well microtiter plates
-
Spectrophotometer or equivalent device for measuring turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Garenoxacin and Moxifloxacin in a suitable solvent. Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations in the microtiter plates.
-
Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Clinical Trial in Acute Exacerbation of Chronic Bronchitis (AECB)
The following is a summarized protocol from a comparative study of Garenoxacin and Moxifloxacin in AECB patients.[4]
Objective: To compare the efficacy and safety of Garenoxacin and Moxifloxacin in the treatment of AECB.
Study Design: A prospective, open-label, randomized, comparative study.
Patient Population:
-
Inclusion Criteria: Patients aged 40-75 years with a clinical diagnosis of COPD and presenting with Anthonisen type I or II acute exacerbation (increased dyspnea, increased sputum volume, and increased sputum purulence).
-
Exclusion Criteria: Known hypersensitivity to fluoroquinolones, pregnancy or lactation, severe underlying disease, and recent use of other antibiotics.
Treatment Regimen:
-
Group A: Moxifloxacin 400 mg once daily for 7 days.
-
Group B: Garenoxacin 400 mg once daily for 7 days.
Efficacy Assessment:
-
Primary Endpoint: Clinical success rate at the end of therapy (Day 7-9), defined as the resolution of acute signs and symptoms of exacerbation to the extent that no further antimicrobial therapy was required.
-
Secondary Endpoint: Bacteriological eradication rate based on sputum cultures.
Safety Assessment: Monitoring and recording of all adverse events throughout the study period.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. What are the side effects of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]
- 2. Time-Kill Studies of the Antianaerobe Activity of Garenoxacin Compared with Those of Nine Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter randomized controlled study on the efficacy of moxifloxacin and garenoxacin for the treatment of adult community-acquired pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 4. ijbcp.com [ijbcp.com]
- 5. Population Pharmacokinetics and Pharmacodynamics of Garenoxacin in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of Garenoxacin (BMS-284756) and Other Agents against Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. antiinfectivemeds.com [antiinfectivemeds.com]
- 9. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative pharmacodynamics of garenoxacin, gemifloxacin, and moxifloxacin in community-acquired pneumonia caused by Streptococcus pneumoniae: a Monte Carlo simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety profile of oral and intravenous moxifloxacin: cumulative data from clinical trials and postmarketing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] A prescription event monitoring study on the utility of garenoxacin, a newer fluoroquinolone in India | Semantic Scholar [semanticscholar.org]
- 14. A prescription event monitoring study on the utility of garenoxacin, a newer fluoroquinolone in India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical studies of garenoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Method Validation of Garenoxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of Garenoxacin Mesylate in human plasma. It is designed to offer an objective comparison of its performance with alternative analytical techniques, supported by experimental data and detailed protocols. This document aims to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable bioanalytical strategy for their pharmacokinetic and clinical studies.
Executive Summary
This compound is a potent fluoroquinolone antibiotic. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This guide details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. While a direct quantitative comparison with a fully validated UPLC-MS/MS method for this compound is not publicly available at present, this guide provides a thorough analysis of the RP-HPLC method and discusses the prospective advantages of alternative methods like UPLC-MS/MS and RP-HPTLC based on existing literature.
Method Comparison
The selection of a bioanalytical method is a critical decision in the drug development process, balancing the need for sensitivity, selectivity, throughput, and cost. Below is a comparison of the detailed RP-HPLC method with other reported or potential methods for this compound analysis.
Table 1: Comparison of Bioanalytical Methods for this compound
| Parameter | RP-HPLC with UV Detection[1][2][3] | SPE-HPLC-PDA | RP-HPTLC | UPLC-MS/MS (Anticipated) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Solid Phase Extraction for sample cleanup, followed by HPLC with Photodiode Array detection. | High-Performance Thin-Layer Chromatography with densitometric detection. | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. |
| Biological Matrix | Human Plasma | Rat Plasma | Bulk and Tablet Formulation | Human Plasma |
| Linearity Range | 0.04 - 4 µg/mL | 15 - 44 µg/mL | 100 - 600 ng/band | Expected to be wider and more sensitive (e.g., ng/mL to pg/mL range). |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL | 15 µg/mL | 20.11 ng/band | Expected to be significantly lower than HPLC-UV. |
| Accuracy (% Recovery) | 98.97% | Not Reported | Not Reported | Typically within 85-115%. |
| Precision (%RSD) | < 15% | Not Reported | Not Reported | Typically < 15%. |
| Selectivity | Good, no interference from endogenous plasma components. | Good | Good | Excellent, due to mass-based detection. |
| Run Time | Approximately 10 minutes | Not Reported | Not Reported | Significantly shorter than HPLC (typically 1-3 minutes). |
| Internal Standard | Ciprofloxacin Hydrochloride | Ciprofloxacin | Not Reported | Stable isotope-labeled Garenoxacin would be ideal. |
| Advantages | Cost-effective, readily available instrumentation, robust. | Good for sample cleanup. | High throughput for multiple samples on a single plate. | High sensitivity, high selectivity, high throughput, low sample volume. |
| Disadvantages | Lower sensitivity compared to MS methods, potential for matrix interference. | Higher LLOQ reported in the study. | Lower resolution and sensitivity compared to LC-MS/MS. | Higher instrument cost and complexity. |
Experimental Protocols
A detailed experimental protocol for the validated RP-HPLC method is provided below.
RP-HPLC Method for this compound in Human Plasma[1][2][3]
1. Materials and Reagents:
-
This compound reference standard
-
Ciprofloxacin Hydrochloride (Internal Standard)
-
HPLC grade acetonitrile and methanol
-
Ortho-phosphoric acid
-
Human plasma (with K2EDTA as anticoagulant)
-
Purified water
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Zorbax Eclipse XDB C18 column (250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% ortho-phosphoric acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Retention Time: this compound (~4.0 min), Ciprofloxacin (~3.4 min)
4. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Internal Standard Stock Solution: Prepare a stock solution of Ciprofloxacin Hydrochloride (1 mg/mL) in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serially diluting the stock solution. Spike these into blank human plasma to obtain calibration standards ranging from 0.04 to 4 µg/mL and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Protein Precipitation):
-
To 0.5 mL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a bioanalytical method, ensuring its reliability and robustness for intended applications.
Caption: A typical workflow for bioanalytical method development and validation.
Validation Parameters Summary
The RP-HPLC method for this compound was validated according to international guidelines. A summary of the key validation parameters is presented below.
Table 2: Validation Summary for the RP-HPLC Method [1][2][3]
| Validation Parameter | Acceptance Criteria | Result |
| System Suitability | %RSD of peak areas and retention times < 2% | Pass |
| Selectivity | No interfering peaks at the retention times of the analyte and IS in blank plasma. | Pass |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) | S/N ratio ≥ 10, accuracy and precision within ±20% | 0.04 µg/mL |
| Intra-day Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Pass |
| Inter-day Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Pass |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Pass |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Pass |
| Recovery (%) | Consistent, precise, and reproducible. | 98.97% |
| Stability (Freeze-thaw, short-term, long-term) | % change within ±15% | Stable |
Conclusion
The validated RP-HPLC method with UV detection provides a reliable, cost-effective, and robust solution for the quantification of this compound in human plasma. The method demonstrates excellent linearity, accuracy, precision, and selectivity, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
For future applications requiring higher sensitivity and throughput, the development and validation of a UPLC-MS/MS method would be a logical progression. Based on the general advantages of this technology, a UPLC-MS/MS assay for this compound would be expected to offer a lower LLOQ, shorter analysis times, and enhanced selectivity, which are critical for studies involving low dosage forms or for monitoring trace levels of the drug. Researchers are encouraged to consider the specific requirements of their studies when selecting the most appropriate bioanalytical method.
References
Garenoxacin Mesylate: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Garenoxacin, a des-F(6) quinolone antibiotic, has demonstrated potent antimicrobial activity against a broad spectrum of pathogens. However, as with all fluoroquinolones, the potential for hypersensitivity reactions and cross-reactivity within the drug class is a critical consideration for clinicians and researchers. This guide provides a comparative analysis of the available data on Garenoxacin Mesylate cross-reactivity, drawing from in vitro studies and clinical reports to offer a resource for drug development and scientific research.
Executive Summary
Evidence regarding the immunological cross-reactivity of garenoxacin with other fluoroquinolones is limited and largely based on case reports rather than extensive comparative studies. While in vitro studies have thoroughly compared its antimicrobial potency, direct immunological cross-reactivity data from assays like Lymphocyte Transformation Tests (LTT) or Basophil Activation Tests (BAT) specifically comparing garenoxacin to a panel of other fluoroquinolones in allergic patients are not widely available in published literature. Clinical observations suggest a potential for cross-reactivity, but also instances of tolerance. The structural distinction of garenoxacin, lacking a fluorine atom at the C-6 position, may influence its cross-reactive potential, but further dedicated research is required to establish a definitive profile.
Comparative Data on Fluoroquinolone Cross-Reactivity
Due to the scarcity of direct comparative immunological studies involving garenoxacin, this section presents available data from a case report and a broader immunoassay study.
Clinical Case Study: Skin Prick Test Results
A case of anaphylaxis following garenoxacin administration prompted skin prick tests to assess cross-sensitivity with other fluoroquinolones. The results, while from a single patient, provide some insight.
| Drug Tested | Skin Prick Test Result | Wheal and Erythema Dimensions |
| Garenoxacin (1%) | Positive (2+) | 6 x 6 mm wheal, 12 x 13 mm erythema |
| Garenoxacin (2%) | Positive (2+) | 5 x 6 mm wheal, 9 x 10 mm erythema |
| Ciprofloxacin (1.2 mg/ml) | Weakly Positive (1+) | 2 x 2 mm wheal, 8 x 9 mm erythema |
| Levofloxacin (1%) | Weakly Positive (1+) | 3 x 3 mm wheal, 9 x 12 mm erythema |
Data from a single case report and should be interpreted with caution.
In Vitro Immunoassay Cross-Reactivity
A study developing a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the detection of pazufloxacin also evaluated the cross-reactivity of the antibody with other quinolones, including garenoxacin. This provides a quantitative measure of structural similarity recognition by an antibody.
| Compound | Cross-Reactivity (%) |
| Pazufloxacin | 100 |
| Ofloxacin | 85.4 |
| Prulifloxacin | 78.2 |
| Ciprofloxacin | 65.8 |
| Rufloxacin | 55.1 |
| Lomefloxacin | 48.7 |
| Pefloxacin | 42.3 |
| Enrofloxacin | 38.5 |
| Norfloxacin | 33.3 |
| Garenoxacin | 28.2 |
| Gatifloxacin | 23.1 |
| Danofloxacin | 17.9 |
| Nalidixic Acid | < 0.1 |
| Difloxacin | < 0.1 |
| Clinafloxacin | < 0.1 |
| Oxolinic Acid | < 0.1 |
| Pipemidic Acid | < 0.1 |
| Sparfloxacin | < 0.1 |
| Moxifloxacin | < 0.1 |
| Sarafloxacin | < 0.1 |
| Marbofloxacin | < 0.1 |
| Tosufloxacin | < 0.1 |
This data reflects the specificity of a particular antibody and may not directly correlate with clinical allergic cross-reactivity.[1]
Experimental Protocols
Understanding the methodologies behind cross-reactivity assessment is crucial for interpreting the data. The following are detailed protocols for key experiments cited in the context of fluoroquinolone hypersensitivity.
Skin Prick Testing (SPT)
Objective: To detect the presence of drug-specific IgE antibodies on mast cells in the skin, which mediate immediate hypersensitivity reactions.
Methodology:
-
Preparation: The patient's forearm is cleaned with alcohol. The locations for the test substances (garenoxacin, other fluoroquinolones, positive control - histamine, and negative control - saline) are marked.
-
Application: A drop of each test solution is placed on the marked skin locations.
-
Pricking: A sterile lancet is passed through the drop to prick the epidermis, allowing a minute amount of the substance to enter the skin. A new lancet is used for each substance.
-
Observation: The sites are observed for 15-20 minutes.
-
Interpretation: A positive reaction is indicated by the formation of a wheal (a raised, itchy bump) and flare (surrounding redness). The size of the wheal and flare is measured and compared to the positive and negative controls.
Skin Prick Testing Workflow
Lymphocyte Transformation Test (LTT)
Objective: To detect drug-specific memory T-lymphocytes by measuring their proliferation in vitro upon re-exposure to the drug. This is indicative of a delayed-type hypersensitivity reaction.
Methodology:
-
Sample Collection: A peripheral blood sample is drawn from the patient.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from the blood sample using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a multi-well plate.
-
Drug Stimulation: The cells are exposed to various concentrations of the test drugs (e.g., garenoxacin, other fluoroquinolones) and controls (a positive control like a mitogen, and a negative control with no drug).
-
Incubation: The cultures are incubated for 5 to 7 days to allow for lymphocyte proliferation.
-
Proliferation Assay: A radioactive tracer (e.g., ³H-thymidine) or a non-radioactive dye is added to the cultures. Proliferating cells incorporate the tracer into their newly synthesized DNA.
-
Measurement: The amount of incorporated tracer is measured, which correlates with the extent of lymphocyte proliferation.
-
Interpretation: A stimulation index (SI) is calculated by dividing the proliferation in the presence of the drug by the proliferation in the negative control. An SI above a certain threshold (typically ≥2) is considered a positive result.[2][3]
Lymphocyte Transformation Test Workflow
Basophil Activation Test (BAT)
Objective: To measure the in vitro activation of basophils in response to a drug, which is a key event in IgE-mediated allergic reactions.
Methodology:
-
Sample Collection: A fresh whole blood sample is collected from the patient.
-
Drug Stimulation: Aliquots of the whole blood are incubated with the test drugs (e.g., garenoxacin, other fluoroquinolones) at various concentrations, a positive control (e.g., anti-IgE antibody), and a negative control.
-
Staining: The cells are stained with fluorescently labeled antibodies that bind to specific cell surface markers. These include a marker for basophils (e.g., CCR3 or CD203c) and an activation marker (e.g., CD63).
-
Flow Cytometry: The sample is analyzed using a flow cytometer, which identifies the basophil population and quantifies the percentage of basophils expressing the activation marker.
-
Interpretation: An increase in the percentage of activated basophils (e.g., CD63-positive basophils) above a certain cutoff, compared to the negative control, indicates a positive response.
Basophil Activation Test Workflow
Discussion and Future Directions
The current understanding of garenoxacin's cross-reactivity is incomplete. The single case report of anaphylaxis with weak cross-reactivity to ciprofloxacin and levofloxacin suggests that while cross-reactions are possible, they may not always be strong. Conversely, a report of tolerance to garenoxacin in a patient with levofloxacin anaphylaxis indicates that cross-reactivity is not universal. The in vitro immunoassay data, while not a direct measure of clinical allergy, places garenoxacin at a lower cross-reactivity potential compared to several other fluoroquinolones based on the specific antibody used.[1]
To provide definitive guidance, further research is imperative. Prospective, multi-center studies employing standardized in vitro diagnostic tools like LTT and BAT are needed to compare the cross-reactive potential of garenoxacin with other fluoroquinolones in well-characterized patient cohorts with a history of fluoroquinolone hypersensitivity. Such studies would provide the robust, quantitative data necessary to inform clinical decision-making and advance the safe and effective use of this potent antimicrobial agent.
References
Garenoxacin Mesylate: In Vivo Efficacy in Animal Models - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Garenoxacin Mesylate against other antimicrobial agents in various animal models of infection. The data presented is compiled from peer-reviewed studies to support research and development in the field of infectious diseases.
Comparative Efficacy of this compound
This compound has demonstrated potent antibacterial activity in a range of preclinical animal models, often showing superior or comparable efficacy to other fluoroquinolones and antibiotics.
Systemic Infections
In a murine systemic infection model, Garenoxacin exhibited significant efficacy against both Gram-positive and Gram-negative pathogens.
Table 1: Efficacy of this compound in Murine Systemic Infection Models
| Pathogen | Garenoxacin ED₅₀ (mg/mouse) | Comparator(s) | Comparator ED₅₀ (mg/mouse) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.00593 | Levofloxacin, Gatifloxacin | Higher than Garenoxacin | [1] |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | 0.555 | Levofloxacin, Gatifloxacin | Higher than Garenoxacin, Similar to Gatifloxacin | [1] |
| Escherichia coli | Similar to comparators | Levofloxacin, Gatifloxacin | Similar to Garenoxacin | [1] |
| Pseudomonas aeruginosa | Similar to comparators | Levofloxacin, Gatifloxacin | Similar to Garenoxacin | [1] |
Respiratory Tract Infections
Garenoxacin has shown particular promise in treating respiratory tract infections, demonstrating potent activity against a variety of common and atypical respiratory pathogens in different animal models.
Table 2: Efficacy of this compound in Animal Models of Pneumonia
| Animal Model | Pathogen | Garenoxacin Outcome | Comparator(s) | Comparator Outcome | Reference |
| Mice | Penicillin-Resistant Streptococcus pneumoniae (PRSP) | Viable cell counts <2.68 Log CFU/lung | Levofloxacin, Gatifloxacin | Higher viable cell counts | [1] |
| Mice (Mixed Infection) | Streptococcus pneumoniae & Parvimonas micra | -2.02 ± 0.99 log₁₀ CFU/mL reduction (S. pneumoniae) | Levofloxacin | -0.97 ± 0.61 log₁₀ CFU/mL reduction (S. pneumoniae) | |
| -1.12 ± 0.56 log₁₀ CFU/mL reduction (P. micra) | -0.61 ± 0.43 log₁₀ CFU/mL reduction (P. micra) | ||||
| Hamsters | Mycoplasma pneumoniae | Better efficacy | Levofloxacin, Clarithromycin | Less effective | [1] |
| Mice | Chlamydophila pneumoniae | ED₅₀ of 0.0286 mg/mouse | Levofloxacin, Azithromycin | Higher ED₅₀ | [1] |
| Guinea Pigs | Legionella pneumophila | Viable cell counts of 2.84 Log CFU/lung | Ciprofloxacin, Clarithromycin, Rifampin | Higher viable cell counts than Garenoxacin and Rifampin | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Murine Systemic Infection Model
Objective: To determine the 50% effective dose (ED₅₀) of Garenoxacin and comparator agents against systemic bacterial infections in mice.
Methodology:
-
Animal Model: Male ICR mice are typically used.
-
Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., MRSA, PRSP, E. coli, P. aeruginosa) suspended in a mucin-containing medium to enhance virulence.
-
Treatment: this compound and comparator antibiotics are administered orally or subcutaneously at various doses immediately after infection.
-
Outcome Measurement: The survival of the mice is monitored for a period of 7 days.
-
Data Analysis: The ED₅₀, the dose at which 50% of the animals survive, is calculated using a probit analysis.
Murine Pneumonia Model
Objective: To evaluate the efficacy of Garenoxacin in reducing bacterial load in the lungs of mice with pneumonia.
Methodology:
-
Animal Model: Specific pathogen-free mice (e.g., ICR strain) are used.
-
Infection: Mice are anesthetized and infected intranasally or via intratracheal inoculation with a suspension of the bacterial pathogen (e.g., PRSP, S. pneumoniae and P. micra for mixed infection).
-
Treatment: Treatment with this compound or comparator antibiotics is initiated at a specified time post-infection (e.g., 24 hours) and administered orally or subcutaneously for a defined period (e.g., once or twice daily for several days).
-
Outcome Measurement: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (colony-forming units, CFU) per lung.
-
Data Analysis: The reduction in bacterial counts (log₁₀ CFU/lung) is calculated and compared between the treatment groups.
Hamster Pneumonia Model for Mycoplasma pneumoniae
Objective: To assess the efficacy of Garenoxacin against Mycoplasma pneumoniae infection in hamsters.
Methodology:
-
Animal Model: Male Syrian golden hamsters are used.
-
Infection: Hamsters are infected intratracheally with a culture of M. pneumoniae.
-
Treatment: Oral administration of this compound or comparator agents begins 24 hours post-infection and continues for a specified duration.
-
Outcome Measurement: Efficacy is determined by quantifying the viable M. pneumoniae cells (CFU) in the lungs of treated and untreated animals at the end of the experiment.
Visualizations
Mechanism of Action of Garenoxacin
Garenoxacin, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, transcription, and repair, leading to bacterial cell death.[2]
Experimental Workflow for Murine Pneumonia Model
The following diagram illustrates the typical workflow for evaluating the efficacy of Garenoxacin in a murine model of bacterial pneumonia.
References
Garenoxacin Mesylate Demonstrates Potent Activity Against Macrolide-Resistant Mycoplasma pneumoniae
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals that garenoxacin mesylate, a des-F(6)-quinolone antibiotic, maintains high potency against clinical isolates of Mycoplasma pneumoniae that have developed resistance to macrolide antibiotics. This finding positions garenoxacin as a viable therapeutic alternative in cases where first-line macrolide treatments are ineffective due to resistance.
The primary mechanism of macrolide resistance in M. pneumoniae is attributed to point mutations in domain V of the 23S rRNA gene, most commonly the A2063G and A2064G transitions. These mutations lead to high-level resistance to macrolides such as clarithromycin. In a key comparative study, macrolide-resistant strains of M. pneumoniae harboring the A2063G mutation exhibited clarithromycin minimum inhibitory concentrations (MICs) of 32 μg/ml, while those with the A2064G mutation showed MICs of 8 μg/ml. In stark contrast, garenoxacin demonstrated consistently low MICs, ranging from 0.016 to 0.031 μg/ml, against all tested M. pneumoniae isolates, including these macrolide-resistant strains.
This significant difference in antimicrobial activity highlights garenoxacin's potential to address the growing clinical challenge of macrolide-resistant M. pneumoniae infections.
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of garenoxacin and clarithromycin against macrolide-susceptible and macrolide-resistant Mycoplasma pneumoniae isolates.
| Strain Type | 23S rRNA Mutation | Garenoxacin MIC (μg/ml) | Clarithromycin MIC (μg/ml) |
| Macrolide-Susceptible | None | 0.016 - 0.031 | ≤0.008 |
| Macrolide-Resistant | A2063G | 0.016 - 0.031 | 32 |
| Macrolide-Resistant | A2064G | 0.016 - 0.031 | 8 |
Data compiled from a study by Yamazaki et al.
Experimental Protocols
The in vitro activity of the antimicrobial agents was determined using the broth microdilution method, a standardized procedure for antimicrobial susceptibility testing.
Broth Microdilution Method for Mycoplasma pneumoniae
This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M43-A.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and clarithromycin are prepared according to the manufacturer's instructions. A series of twofold dilutions are then made in a 96-well microtiter plate using SP4 broth medium suitable for the growth of Mycoplasma.
-
Inoculum Preparation: Mycoplasma pneumoniae isolates, including both reference strains and clinical isolates with characterized resistance mechanisms, are cultured in SP4 broth. The concentration of the bacterial suspension is adjusted to achieve a final inoculum of 104 to 105 color-changing units (CCU) per milliliter in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are sealed to prevent evaporation and incubated at 37°C in a non-CO2 incubator for 4 to 7 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, as indicated by the absence of a color change in the medium. A color change from pink to yellow, due to the metabolism of glucose by the mycoplasma, indicates bacterial growth. A drug-free well serves as a positive control for growth.
Visualizing the Mechanism of Macrolide Resistance
The primary mechanism of macrolide resistance in Mycoplasma pneumoniae involves a target site modification. The following diagram illustrates this process.
Caption: Mechanism of macrolide resistance in Mycoplasma pneumoniae.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a sequential process ensuring accurate and reproducible results.
Garenoxacin: A Head-to-Head Comparison with Other Fluoroquinolones for Researchers and Drug Development Professionals
A comprehensive analysis of the des-F(6)-quinolone, garenoxacin, reveals a potent antibacterial profile, particularly against key respiratory pathogens, when compared with other widely used fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. This guide synthesizes in vitro susceptibility data, clinical efficacy, safety profiles, and pharmacokinetic parameters to provide an objective comparison for researchers, scientists, and drug development professionals.
Garenoxacin, a novel des-F(6) quinolone, distinguishes itself structurally and mechanistically from other fluoroquinolones. Its primary mode of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1] This dual-targeting mechanism contributes to its broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1]
In Vitro Antibacterial Spectrum: A Quantitative Comparison
Garenoxacin consistently demonstrates potent in vitro activity against a wide array of clinically significant bacteria. Minimum Inhibitory Concentration (MIC90) data, representing the concentration required to inhibit the growth of 90% of bacterial isolates, underscores its enhanced potency against many pathogens compared to other fluoroquinolones.
Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Garenoxacin and Other Fluoroquinolones Against Key Bacterial Pathogens
| Bacterial Species | Garenoxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Streptococcus pneumoniae | 0.06 - 0.12[2][3] | >2[2] | 1.0[2] | 0.12 - 0.25[2] |
| Haemophilus influenzae | ≤0.03[2][3] | ≤0.03[2] | 0.06[2] | ≤0.03[2] |
| Moraxella catarrhalis | ≤0.03[2][3] | 0.06[2] | 0.06[2] | 0.06[2] |
| Staphylococcus aureus (MSSA) | 0.03[2] | 0.5[2] | 0.5[2] | 0.12[2] |
| Staphylococcus aureus (MRSA) | 2.0[2] | >8[2] | >8[2] | 8.0[2] |
| Streptococcus pyogenes | 0.25[2] | 1.0[2] | 1.0[2] | 0.25[2] |
| Escherichia coli | 1.0[4] | 0.5[4] | 1.0[4] | - |
| Klebsiella pneumoniae | 4.0[4] | 1.0[4] | 2.0[4] | - |
| Pseudomonas aeruginosa | ≥32[4] | 4.0[4] | 16.0[4] | - |
| Mycoplasma pneumoniae | 0.25[5] | 16-133 fold higher | 4-66 fold higher | 2-8 fold higher |
| Bacteroides fragilis group | ≤1.0 | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Clinical Efficacy in Respiratory Tract Infections
Clinical trials have demonstrated the efficacy of garenoxacin in the treatment of community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB).
A multicenter, randomized, controlled study comparing garenoxacin (400 mg/day) with moxifloxacin (400 mg/day) for up to 10 days in adults with mild to moderate CAP found comparable clinical efficacy. The efficacy rate on the 5th to 10th day of post-treatment was 89.5% for the garenoxacin group and 88.9% for the moxifloxacin group, with no statistically significant difference.[6] The bacteriological eradication rate was 96.6% for garenoxacin and 82.6% for moxifloxacin.[6]
Another comparative study in patients with acute exacerbations of COPD showed that a 5-day course of garenoxacin was therapeutically comparable to moxifloxacin in terms of clinical effectiveness.[7]
Table 2: Clinical Efficacy of Garenoxacin in Comparative Clinical Trials
| Indication | Garenoxacin Efficacy Rate | Comparator Efficacy Rate | Comparator | Study Details |
| Community-Acquired Pneumonia (CAP) | 89.5% (Clinical)[6] | 88.9% (Clinical)[6] | Moxifloxacin | Multicenter, randomized, controlled trial in adults with mild to moderate CAP.[6] |
| Acute Exacerbation of COPD | Therapeutically Comparable[7] | Therapeutically Comparable[7] | Moxifloxacin | Prospective, open-label, observational, comparative study.[7] |
| Prophylaxis of Febrile Neutropenia | 2 febrile episodes[8] | 7 febrile episodes[8] | Levofloxacin | Retrospective analysis of 127 patients at high risk for febrile neutropenia.[8] |
Safety and Tolerability Profile
Garenoxacin has been generally well-tolerated in clinical trials. A prescription event monitoring study in India involving 12,498 patients reported adverse events in 159 patients, with nausea/vomiting (0.5%) and diarrhea (0.1%) being the most common.[9] Central nervous system side effects like drowsiness or dizziness were reported in 0.02% of cases.[9] All adverse events were of mild to moderate severity and did not necessitate hospitalization.[9]
In a comparative study with moxifloxacin for CAP, the incidences of adverse events were 31.1% in the garenoxacin group and 27.1% in the moxifloxacin group, with no serious adverse events observed in either group.[6] Another study comparing garenoxacin with levofloxacin for the prophylaxis of febrile neutropenia reported 4 cases of rashes and 3 of liver dysfunction in the garenoxacin group, and 2 cases of rashes and 2 of liver dysfunction in the levofloxacin group, with no statistically significant difference.[8]
Table 3: Incidence of Common Adverse Events in Comparative Clinical Trials (%)
| Adverse Event | Garenoxacin | Moxifloxacin | Levofloxacin | Study Details |
| Any Adverse Event | 31.1[6] | 27.1[6] | - | Multicenter, randomized, controlled study in CAP.[6] |
| Nausea/Vomiting | 0.5[9] | - | - | Prescription event monitoring study.[9] |
| Diarrhea | 0.1[9] | - | - | Prescription event monitoring study.[9] |
| Rashes | 4 cases[8] | - | 2 cases[8] | Retrospective analysis for prophylaxis of febrile neutropenia.[8] |
| Liver Dysfunction | 3 cases[8] | - | 2 cases[8] | Retrospective analysis for prophylaxis of febrile neutropenia.[8] |
Pharmacokinetic Profile
Garenoxacin exhibits favorable pharmacokinetic properties that support once-daily oral administration.[10] Following oral administration, it is rapidly absorbed, reaching peak plasma concentrations (Cmax) in approximately 1 to 2 hours.[1] It has a mean elimination half-life of 13.3 to 17.8 hours.[10]
Table 4: Pharmacokinetic Parameters of Garenoxacin and Other Fluoroquinolones (Oral Administration)
| Parameter | Garenoxacin | Levofloxacin | Moxifloxacin |
| Time to Peak (Tmax) (hours) | 1.13 - 2.50[10] | ~1-2 | ~1-2 |
| Half-life (t1/2) (hours) | 13.3 - 17.8[10] | ~6-8 | ~12 |
| Protein Binding (%) | ~75[11] | ~24-38 | ~50 |
| Excretion (unchanged in urine) | ~30-50%[10] | ~87% | ~20% |
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The in vitro activity of garenoxacin and comparator agents is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolates: A diverse panel of recent clinical isolates of Gram-positive and Gram-negative bacteria are used.
-
Media: Cation-adjusted Mueller-Hinton broth is the standard medium. For fastidious organisms like Streptococcus pneumoniae, it is supplemented with 2-5% laked horse blood.
-
Inoculum: A standardized bacterial inoculum, typically 5 x 10^5 colony-forming units (CFU)/mL, is prepared.
-
Procedure: Serial twofold dilutions of the antimicrobial agents are prepared in microtiter plates. The bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 35°C for 16-20 hours (20-24 hours for streptococci).
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Clinical Trial Methodology for Community-Acquired Pneumonia
The efficacy and safety of garenoxacin in community-acquired pneumonia (CAP) were evaluated in a prospective, multicenter, randomized, controlled study.[6]
-
Patient Population: The study enrolled adults with mild to moderate CAP.
-
Randomization: Subjects were randomly assigned to receive either garenoxacin (400 mg/day) or a comparator fluoroquinolone (e.g., moxifloxacin 400 mg/day).
-
Treatment Duration: Treatment was administered for up to 10 days.
-
Efficacy Assessment: The primary endpoint was the clinical efficacy rate at 5 to 10 days post-treatment. Secondary endpoints included the efficacy rate on day 3 of treatment, the efficacy rate at the end of treatment, and the bacteriological eradication rate.
-
Safety Assessment: Safety was evaluated by monitoring the incidence of adverse events and serious adverse events.
Visualizing the Mechanism of Action and Experimental Workflow
Fluoroquinolone Mechanism of Action
Fluoroquinolones, including garenoxacin, exert their bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This dual inhibition disrupts DNA replication and repair, leading to bacterial cell death.
Caption: Fluoroquinolone mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.
Experimental Workflow for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro experiment to assess the susceptibility of bacteria to an antimicrobial agent. The workflow involves a series of standardized steps to ensure reproducibility and accuracy.
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of garenoxacin, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the minimum inhibitory, mutant prevention and minimum bactericidal concentrations of ciprofloxacin, levofloxacin and garenoxacin against enteric Gram-negative urinary tract infection pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of the Newer Quinolones Garenoxacin, Gatifloxacin, and Gemifloxacin against Human Mycoplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter randomized controlled study on the efficacy of moxifloxacin and garenoxacin for the treatment of adult community-acquired pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 7. Efficacy and Safety of Garenoxacin versus Moxifloxacin in Acute Exacerbation of COPD: A Comparative Study [jmscr.igmpublication.org]
- 8. [Comparison of garenoxacin and levofloxacin for the prophylaxis of febrile neutropenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A prescription event monitoring study on the utility of garenoxacin, a newer fluoroquinolone in India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple-dose safety and pharmacokinetics of oral garenoxacin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Comparative Guide to Stability-Indicating Assay Methods for Garenoxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for Garenoxacin Mesylate, a novel des-fluoro(6) quinolone antibiotic.[1][2][3] The information presented herein is crucial for ensuring the quality, safety, and efficacy of this compound drug products by accurately monitoring its stability and detecting any degradation products. The methodologies and data are benchmarked against established assays for other fluoroquinolone antibiotics, offering a broader perspective for analytical method development and validation.
I. Comparative Analysis of Analytical Methods
Several analytical techniques have been employed to develop stability-indicating assays for this compound and other fluoroquinolones. The most prevalent and reliable methods are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Table 1: Comparison of Stability-Indicating Assay Methods for this compound
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | RP-HPTLC Method |
| Principle | Reverse Phase Chromatography | Reverse Phase Chromatography | Reverse Phase High-Performance Thin-Layer Chromatography |
| Stationary Phase | Zorbax Eclipse XDB C18 (250x4.6 mm, 5µm)[4] | C18 Column[5] | Silica gel 60 RP-18 F254S aluminum plates[6] |
| Mobile Phase | 0.1% orthophosphoric acid and Acetonitrile (50:50 v/v)[4] | 0.1% (v/v) formic acid in water and methanol (70:30 v/v)[1][2] | n-butanol: methanol: triethylamine (60:20:20 v/v/v)[6] |
| Flow Rate | 1.0 ml/min[4] | Not Specified | Not Applicable |
| Detection Wavelength | 240 nm[4] | 280 nm[1][2] | 257 nm[6] |
| Retention Time (Rt) / Retention Factor (Rf) | 4.0 min[4] | Not Specified | 0.62 ± 0.02[6] |
| Linearity Range | 0.04 to 4 µg/ml[4] | 12.5 to 75 µg/mL[1][2] | 100 - 600 ng/band[6] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 6.63 ng/band[6] |
| Limit of Quantification (LOQ) | 0.04 µg/ml[4] | Not Specified | 20.11 ng/band[6] |
| Recovery | 98.97%[4][7] | Not Specified | Not Specified |
Table 2: Comparison with Stability-Indicating Assays for Other Fluoroquinolones
| Fluoroquinolone | Method | Stationary Phase | Mobile Phase | Detection Wavelength | Key Findings |
| Ciprofloxacin | UPLC | C18 (10 cm x 2.1 mm, 1.7 µm) | Potassium dihydrogen phosphate buffer:acetonitrile (7:3, v/v), pH 3.0[8] | Not Specified | Successfully quantified ciprofloxacin in the presence of its main photo-degradation product.[8] |
| Enrofloxacin & Piroxicam | HPLC-DAD | Vertisep C18 | Acetonitrile-water (48:52 v/v, pH 3.0)[9] | Not Specified | The method was able to separate the drugs from their degradation products formed under various stress conditions.[9][10] |
| Lomefloxacin, Moxifloxacin, Sparfloxacin | Densitometric TLC | Silica gel G plates | Various mobile phases | 288 nm, 290 nm, 292 nm respectively[11] | Selective for the determination of the intact drugs in the presence of up to 90% of their acid degradation products.[11] |
| Gatifloxacin & Prednisolone Acetate | HPLC-DAD | Kinetex C18 | Acetonitrile–water (50:50 v/v) pH 3.0[12] | Not Specified | Efficient separation of drugs and their degradation products was achieved in less than 6 minutes.[12] |
II. Experimental Protocols
The development of a stability-indicating assay method necessitates forced degradation studies to ensure the method's specificity in the presence of potential degradation products. These studies are conducted under more severe conditions than accelerated stability testing.[13]
A. Forced Degradation (Stress) Studies
Forced degradation studies for this compound should be performed according to ICH guidelines to identify likely degradation products and establish the degradation pathways.
-
Acid Hydrolysis: Refluxing the drug in 0.1N HCl for 8 hours. If no degradation is observed, a stronger acid concentration (e.g., 1N HCl) and longer duration may be used.
-
Base Hydrolysis: Refluxing the drug in 0.1N NaOH for 8 hours. Similar to acid hydrolysis, conditions can be made more stringent if necessary.
-
Oxidative Degradation: Treating the drug substance with an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Exposing the solid drug substance to dry and wet heat at temperatures incrementally higher than those used for accelerated stability testing.
-
Photolytic Degradation: Exposing the drug substance to a combination of visible and UV light. The drug may be considered photostable if exposure up to 6.0 ×10^6 lux hours does not cause significant degradation.
B. Chromatographic Method Validation
The validation of the analytical method should be performed as per ICH Q2(R2) guidelines, evaluating the following parameters:[14][15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by the separation of the main peak from any degradation peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
III. Visualizing the Workflow
A clear understanding of the experimental workflow is essential for the successful validation of a stability-indicating assay.
Caption: Workflow for the development and validation of a stability-indicating assay method.
This guide provides a foundational understanding and comparison of stability-indicating assay methods for this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and regulatory requirements. The provided data and methodologies aim to facilitate the development of robust and reliable analytical methods for ensuring the quality and stability of this compound formulations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. QbD-Based Development and Validation of Novel Stability-Indicating Method for the Assay and Dissolution of Garenoxacin in Garenoxacin Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Step-by-Step Guide to Implementing Stability-Indicating Method Validation for Formulation Testing Under Revised Schedule M – Schedule M Compliance [schedule-m.com]
- 15. hmrlabs.com [hmrlabs.com]
- 16. ema.europa.eu [ema.europa.eu]
Garenoxacin Mesylate: A Comparative Analysis of In Vitro Susceptibility and Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Garenoxacin Mesylate's performance with alternative fluoroquinolones, focusing on the correlation between in vitro susceptibility and clinical outcomes in the treatment of respiratory tract infections. The data presented is compiled from a range of preclinical and clinical studies to offer an objective overview for research and development professionals.
Executive Summary
Garenoxacin, a des-F(6) quinolone, has demonstrated potent in vitro activity against a wide spectrum of respiratory pathogens, including strains resistant to other classes of antibiotics. Clinical studies have shown high efficacy rates for Garenoxacin in treating community-acquired pneumonia and other respiratory infections. The correlation between in vitro susceptibility, as measured by the minimum inhibitory concentration (MIC), and clinical success is strongly supported by pharmacokinetic/pharmacodynamic (PK/PD) modeling, which identifies the free drug area under the concentration-time curve to MIC ratio (fAUC0-24/MIC) as a key predictor of therapeutic outcome. This guide will delve into the supporting data, comparing Garenoxacin with other widely used fluoroquinolones, Levofloxacin and Moxifloxacin.
In Vitro Susceptibility
Garenoxacin consistently exhibits low MIC values against key respiratory pathogens, often demonstrating greater in vitro potency than comparator fluoroquinolones.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Garenoxacin and Other Fluoroquinolones against Key Respiratory Pathogens
| Organism | Garenoxacin | Levofloxacin | Moxifloxacin | Ciprofloxacin |
| Streptococcus pneumoniae | 0.12[1] | 1.0[1] | 0.25[1] | 2.0[1] |
| Haemophilus influenzae | ≤0.03 | 0.03 | 0.03 | 0.015 |
| Moraxella catarrhalis | ≤0.03 | 0.06 | 0.06 | 0.03 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Clinical Efficacy
Clinical trials have substantiated the in vitro activity of Garenoxacin, demonstrating high clinical and bacteriological eradication rates in patients with respiratory tract infections.
Table 2: Clinical and Bacteriological Efficacy of Garenoxacin in Respiratory Tract Infections
| Indication | Clinical Efficacy Rate | Pathogen | Bacteriological Eradication Rate |
| Acute infectious exacerbations of chronic respiratory disease | 85%[2] | Streptococcus pneumoniae | 99.2%[2] |
| Otorhinolaryngological infections | 81% - 95%[2] | Haemophilus influenzae | 98.2%[2] |
| Community-Acquired Pneumonia | - | Moraxella catarrhalis | 96.6%[2] |
| - | - | Penicillin-resistant S. pneumoniae | 100%[2] |
Correlating In Vitro Susceptibility with Clinical Outcomes
The predictive power of in vitro susceptibility testing on clinical success is best understood through pharmacokinetic/pharmacodynamic (PK/PD) principles. For fluoroquinolones, the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC0-24/MIC) is a robust predictor of efficacy.
A study on Garenoxacin confirmed this relationship through logistic regression analysis, which showed that the fAUC0-24/MIC ratio was a significant variable in predicting clinical response (p = 0.0164).[3] In a Phase III study, 92.4% of subjects achieved the target fAUC0-24/MIC ratio of >30 hours, and the clinical efficacy rate in this population was 91.8%.[3] In vitro pharmacodynamic models have further shown that a Garenoxacin fAUC24/MIC ratio of ≥ 48 is bactericidal against ciprofloxacin-resistant Streptococcus pneumoniae.
Table 3: Clinical and Microbiological Outcomes of Levofloxacin Treatment for Complicated Urinary Tract Infections Caused by Enterobacteriaceae, Stratified by MIC
| Levofloxacin MIC (µg/mL) | Clinical Cure Rate (%) | Microbiological Eradication Rate (%) |
| ≤0.06 | >90 | >90 |
| >0.06 | >90 | Trend toward decreasing rates |
| ≤4 | 90-100 | - |
Data adapted from a study on high-dose levofloxacin therapy.
Table 4: Bacteriological Eradication Rates for Moxifloxacin in Respiratory Tract Infections, Stratified by MIC
| Moxifloxacin MIC (µg/mL) | Bacteriological Eradication Rate (%) |
| ≤2 | 89% - 97%[4] |
Data from a review of 13 clinical trials.[4][5]
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Protocol Outline:
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar media and incubated.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared in a saline or broth solution to match a 0.5 McFarland turbidity standard.
-
Drug Dilution: Garenoxacin and comparator agents are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Clinical Trial Methodology for Community-Acquired Pneumonia (CAP)
The clinical efficacy of Garenoxacin was evaluated in a Phase III, randomized, multi-center, double-blind, double-dummy, comparative study.
Study Design Outline:
-
Patient Population: Adult patients with a diagnosis of community-acquired pneumonia.
-
Randomization: Patients are randomly assigned to receive either Garenoxacin or a comparator antibiotic (e.g., Levofloxacin).
-
Blinding: Both patients and investigators are blinded to the treatment allocation. The double-dummy design involves administering the active drug and a placebo for the comparator, and vice versa.
-
Dosing Regimen: Garenoxacin is typically administered at 400 mg once daily.
-
Efficacy Assessment: Clinical response (cure, failure, or indeterminate) is assessed at the end of therapy and at a follow-up visit.
-
Bacteriological Assessment: Sputum or other relevant samples are collected at baseline and post-treatment to determine the eradication or persistence of the causative pathogen.
Visualizing the Workflow and Relationships
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Experimental workflow from in vitro testing to clinical outcome correlation.
Caption: Relationship between MIC, PK/PD, and clinical success.
References
- 1. Activity of garenoxacin, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies of garenoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal dose finding of garenoxacin based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the clinical microbiology profile of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Garenoxacin Mesylate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Garenoxacin Mesylate in research and development settings.
The proper disposal of this compound, a quinolone antibiotic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to minimize environmental contamination, prevent the development of antibiotic resistance, and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste in a laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. When handling this compound waste, always utilize appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All work with this compound powder or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols.
Disposal Procedures for this compound
This compound and materials contaminated with it are to be treated as hazardous chemical waste. The primary and recommended method for the disposal of pharmaceutical waste is high-temperature incineration conducted by a licensed hazardous waste management facility.
Step-by-Step Disposal Protocol:
-
Waste Segregation: At the point of generation, segregate this compound waste from other laboratory waste streams. Use dedicated, clearly labeled, and leak-proof containers for each type of this compound waste.[1][2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the concentration (if applicable) and the date of accumulation.
-
Storage: Store waste containers in a designated and secure satellite accumulation area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
Types of this compound Waste and Disposal Methods
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular trash. |
| This compound Solutions | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain. For dilute solutions (<1 mg/mL), such as used cell culture media, the primary disposal route is also through hazardous waste collection. |
| Contaminated Labware | Items such as pipette tips, gloves, and paper towels that have come into contact with this compound should be collected in a designated hazardous waste container. If the waste is also biohazardous, it must be managed as multi-hazardous waste according to your institution's specific procedures. |
Note on Quantitative Disposal Data: Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different disposal routes) are not publicly available. It is recommended to treat all concentrations of this compound as hazardous chemical waste. For specific guidance, contact the manufacturer or a licensed environmental disposal company.
Experimental Protocols for Chemical Inactivation
While high-temperature incineration remains the standard for disposal, research into the chemical degradation of fluoroquinolone antibiotics offers potential alternatives for waste treatment. One promising method involves oxidation by peroxymonosulfate (PMS). Studies have shown that unactivated PMS can effectively degrade fluoroquinolones like ciprofloxacin and enrofloxacin, resulting in oxidation products with negligible antibacterial potency.[3]
Degradation Pathway: The primary reaction sites for PMS on fluoroquinolones are the tertiary and secondary aliphatic amines on the piperazine ring. This leads to the formation of hydroxylated, N-oxide, and dealkylated products.[3]
It is important to note that a detailed, step-by-step protocol for the specific application of this method for this compound waste in a laboratory setting is not yet established. Any attempt to implement such a procedure would require a thorough risk assessment and approval from your institution's EHS department.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste generated in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
References
Essential Safety and Logistical Information for Handling Garenoxacin Mesylate
This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of Garenoxacin Mesylate in a laboratory setting. Adherence to these protocols is crucial for ensuring the safety of all personnel and maintaining the integrity of research.
Hazard Identification and Engineering Controls
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is imperative to handle it with care in a controlled laboratory environment.[1] The primary routes of potential exposure are inhalation, skin contact, and eye contact.[1][2]
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][3] Use of a chemical fume hood or other appropriate exhaust ventilation is recommended to minimize inhalation exposure and to control dust or aerosol formation.[1] An accessible safety shower and eye wash station must be available.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to create a barrier between the researcher and the chemical agent.[2] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices | Citations |
| Eyes/Face | Safety Goggles | Must be equipped with side-shields for comprehensive protection. | [1] |
| Hands | Protective, Chemical-Impermeable Gloves | Wear two pairs of chemotherapy-grade gloves (tested to ASTM D6978 standard).[2][4][5] Change gloves regularly or immediately if torn, punctured, or contaminated.[4] | [1][2][3][4][5] |
| Body | Impervious Protective Gown | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][4] | [1][3][4] |
| Respiratory | Respiratory Protection | Use appropriate respiratory protection when engineering controls are insufficient or when there is a risk of dust and aerosol formation. A surgical N-95 respirator can provide both respiratory and splash protection.[1][2] | [1][2] |
Procedural Workflow for Handling
Following a systematic workflow minimizes the risk of exposure and contamination. The process begins with preparation and concludes with proper decontamination.
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses.[1] Separate eyelids to ensure thorough flushing and call a physician promptly.[1]
-
Skin Contact: Remove contaminated clothing at once.[3] Rinse the affected skin area thoroughly with large amounts of soap and water and seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air immediately.[1][3] If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR), but avoid mouth-to-mouth resuscitation.[1] Consult a doctor.[3]
-
Ingestion: Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Call a physician for guidance.[1]
-
Spills: Evacuate personnel to a safe area.[1] Use full personal protective equipment for cleanup.[1] Prevent the spill from entering drains or water courses.[1] Absorb the spill with an inert, liquid-binding material (e.g., diatomite) and decontaminate surfaces by scrubbing with alcohol.[1] Dispose of contaminated materials according to regulations.[1]
Storage and Disposal Plans
Proper storage preserves chemical integrity, while a defined disposal plan prevents environmental contamination and accidental exposure.
Storage Conditions
| Form | Temperature | Conditions | Duration | Citations |
| Lyophilized Powder | 4°C or -20°C | Keep container tightly sealed in a cool, dry, well-ventilated area. Desiccate and protect from direct sunlight. | 36 months (lyophilized) | [1][6] |
| In Solvent | -80°C | Sealed storage, away from moisture. | 6 months | [1] |
| In Solvent | -20°C | Sealed storage, away from moisture. | 1 month | [1][6] |
Disposal Plan
All waste materials, including the chemical itself, contaminated consumables, and PPE, must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. gerpac.eu [gerpac.eu]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. adooq.com [adooq.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

